Ibipinabant
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(4S)-5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJQVVLKUYCICH-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963572 | |
| Record name | Ibipinabant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
464213-10-3 | |
| Record name | Ibipinabant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=464213-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibipinabant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0464213103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibipinabant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12649 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ibipinabant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-3-(4-chlorophenyl)-N-((4-chlorophenyl)sulfonyl)-N'-methyl-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBIPINABANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5CSC6WH1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ibipinabant's Mechanism of Action on CB1 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibipinabant (also known as SLV319) is a potent and selective first-generation cannabinoid receptor 1 (CB1R) antagonist/inverse agonist. Developed for the treatment of obesity and related metabolic disorders, its mechanism revolves around modulating the activity of the endocannabinoid system, a key regulator of energy homeostasis. This document provides an in-depth technical overview of this compound's binding characteristics, functional activity, and its impact on intracellular signaling pathways. Detailed experimental methodologies for key assays are provided, alongside quantitative data and visual representations of its mechanism of action.
Introduction to this compound and the CB1 Receptor
The endocannabinoid system (ECS), comprising cannabinoid receptors, endogenous ligands (like anandamide and 2-arachidonoylglycerol), and metabolic enzymes, is a critical regulator of appetite, energy expenditure, and metabolism. The CB1 receptor, a G-protein coupled receptor (GPCR), is a central component of this system. It is highly expressed in the central nervous system (CNS), particularly in areas controlling food intake, but is also present in peripheral tissues such as the liver, adipose tissue, and skeletal muscle.[1][2][3]
Activation of the CB1 receptor generally promotes energy storage and reduces energy expenditure.[1] Consequently, antagonism of this receptor emerged as a promising strategy for treating obesity. This compound was one of several first-generation CB1R antagonists, alongside compounds like Rimonabant and Taranabant, that entered clinical development.[4][5][6] These agents were designed to block the effects of endocannabinoids and reduce the receptor's basal activity, thereby decreasing food intake and promoting weight loss.
Binding and Selectivity Profile
This compound is characterized by its high affinity and selectivity for the human CB1 receptor over the CB2 receptor. This selectivity is crucial for targeting the metabolic effects mediated by CB1R while avoiding the immunomodulatory functions associated with CB2R.
Data Presentation: Binding Affinity and Selectivity
The binding characteristics of this compound have been determined primarily through radioligand displacement assays.
| Ligand | Receptor | Binding Affinity (Ki) | Selectivity (CB2 Ki / CB1 Ki) | Reference |
| This compound (SLV319) | Human CB1 | 7.8 nM | >1000-fold | [7] |
| Human CB2 | 7943 nM | [7] |
Experimental Protocols: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a known radiolabeled ligand from the target receptor.
Methodology:
-
Membrane Preparation: Crude membrane preparations are isolated from Chinese Hamster Ovary (CHO) cells stably transfected with the human CB1 receptor (hCB1R).
-
Radioligand: A potent, high-affinity CB1 agonist, such as [3H]CP-55940, is used as the radiolabeled competitor.
-
Assay Conditions: The assay is conducted in a buffer solution containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]
Functional Mechanism: Inverse Agonism and Antagonism
The CB1 receptor exhibits a significant level of constitutive (basal) activity even in the absence of an activating ligand (agonist).[3] this compound's primary mechanism of action is as an inverse agonist . Unlike a neutral antagonist which only blocks agonist binding, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its constitutive activity.[6][8][9] This leads to a cellular response opposite to that produced by an agonist.
In addition to its inverse agonist properties, this compound also functions as a competitive antagonist , blocking the receptor and preventing its activation by endogenous or synthetic CB1 agonists.[7]
Data Presentation: Functional Potency
| Assay Type | Agonist Challenged | Parameter | Value | Cell Type | Reference |
| Arachidonic Acid Release | WIN-55212 | pA2 | 9.9 | CHO-hCB1 | [7] |
| in vivo Hypotension | CP-55940 | ED50 | 5.5 mg/kg (oral) | Rats | [7] |
| in vivo Hypothermia | CP-55940 | ED50 | 3 mg/kg (oral) | Mice | [7] |
The pA2 value is a measure of the potency of an antagonist. An ED50 is the dose required to produce 50% of the maximal effect in vivo.
Impact on Intracellular Signaling Pathways
The CB1 receptor primarily couples to the inhibitory G-protein, Gi/o.[1][5] this compound's interaction with the CB1 receptor directly modulates downstream signaling cascades, most notably the adenylyl cyclase/cAMP pathway.
G-Protein Signaling (Gi/o Pathway)
Agonist activation of the CB1 receptor leads to the dissociation of the Gi-protein complex, and the α-subunit inhibits the enzyme adenylyl cyclase (AC). This results in a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[10]
As an inverse agonist, this compound suppresses the basal, agonist-independent activity of the CB1 receptor. This relieves the tonic inhibition on adenylyl cyclase, leading to an increase in cAMP production relative to the basal state.[8] As an antagonist, it blocks the ability of agonists like anandamide to inhibit adenylyl cyclase.
β-Arrestin Signaling
In addition to G-protein coupling, GPCR activation can trigger the recruitment of β-arrestin proteins.[1][11] This process is critical for receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades.[12][13] As an antagonist/inverse agonist, this compound would be expected to inhibit agonist-induced β-arrestin recruitment. This is a key area of interest, as subsequent research has focused on developing "biased" ligands derived from this compound that selectively modulate G-protein or β-arrestin pathways to separate therapeutic benefits from adverse effects.[1][14]
Key Experimental Methodologies
cAMP Accumulation Assay
Objective: To measure the functional effect of this compound on adenylyl cyclase activity.
Methodology:
-
Cell Culture: CHO or HEK293 cells stably expressing hCB1R are cultured.
-
Assay Setup: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Inverse Agonist Mode: Cells are treated with varying concentrations of this compound alone. An increase in cAMP levels compared to vehicle-treated cells indicates inverse agonism.
-
Antagonist Mode: Cells are pre-treated with varying concentrations of this compound, followed by the addition of a fixed concentration of a CB1 agonist (e.g., CP-55940 or WIN-55212) and an adenylyl cyclase stimulator like forskolin. The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation demonstrates its antagonist activity.
-
Detection: Intracellular cAMP levels are quantified using methods such as competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF) assays.
-
Data Analysis: Dose-response curves are generated to calculate EC50 (for inverse agonism) or IC50 (for antagonism) values.
[35S]GTPγS Binding Assay
Objective: To directly measure the activation of G-proteins following receptor binding.
Methodology:
-
Membrane Preparation: Cell membranes expressing hCB1R are prepared as in the binding assay.
-
Assay Conditions: Membranes are incubated in a buffer containing GDP (to ensure G-proteins are in an inactive state) and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Ligand Addition:
-
Agonist: Stimulates the exchange of GDP for [35S]GTPγS on the Gαi subunit, increasing radioactivity.
-
Inverse Agonist (this compound): Decreases the basal level of [35S]GTPγS binding below that of the vehicle control.
-
Antagonist (this compound): Added prior to an agonist to demonstrate blockade of the agonist-stimulated increase in [35S]GTPγS binding.
-
-
Termination and Measurement: The reaction is stopped, and bound [35S]GTPγS is separated from free [35S]GTPγS via filtration. Radioactivity is measured by scintillation counting.
-
Data Analysis: The data provides a direct measure of G-protein activation or inhibition, allowing for the characterization of ligand efficacy.
Preclinical and Clinical Context
In preclinical models, this compound demonstrated efficacy in reducing food intake and body weight.[7] For instance, studies in diet-induced obese (DIO) mice showed that administration of this compound led to reductions in food intake, body weight, and adiposity.[7] However, this compound, like other first-generation CB1R antagonists, faced challenges in clinical development. The blockade of central CB1 receptors was linked to adverse psychiatric effects, including anxiety and depression, which ultimately led to the discontinuation of these programs.[4][15] Additionally, a preclinical study in dogs revealed myotoxicity as a potential side effect.[9][16]
The experience with this compound and its class has been instrumental in guiding the development of second and third-generation CB1R antagonists. These newer agents are designed to be peripherally restricted (i.e., unable to cross the blood-brain barrier) or functionally selective ("biased") to retain the metabolic benefits of CB1R blockade while avoiding the centrally-mediated adverse effects.[1][4][5]
Conclusion
This compound is a potent, selective CB1 receptor ligand whose mechanism of action is primarily defined by its inverse agonism. By binding to the CB1 receptor and stabilizing it in an inactive state, it reduces the receptor's constitutive activity, leading to a disinhibition of adenylyl cyclase and an increase in intracellular cAMP levels. It also acts as a competitive antagonist, blocking the effects of endocannabinoids. While its systemic application was halted due to centrally-mediated side effects, this compound remains a critical reference compound and a structural foundation for the ongoing development of safer, peripherally-acting CB1 receptor modulators for metabolic diseases.
References
- 1. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Therapeutic Potential of Cannabinoid Receptor Antagonists in Inflammation, Diabetes Mellitus, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. alanplewis.com [alanplewis.com]
- 10. Inhibition of the cAMP signaling cascade via cannabinoid receptors: a putative mechanism of immune modulation by cannabinoid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 13. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Towards rational design of cannabinoid receptor 1 (CB1) antagonists for peripheral selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial ADP/ATP exchange inhibition: a novel off-target mechanism underlying this compound-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Ibipinabant: A Comprehensive Technical Guide on Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibipinabant (SLV319, BMS-646256) is a potent and selective cannabinoid CB1 receptor antagonist that has been a subject of significant interest in drug discovery, particularly for the treatment of obesity and related metabolic disorders. This technical guide provides an in-depth overview of the synthesis of this compound, its key chemical properties, and the signaling pathways it modulates. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate a comprehensive understanding for researchers and drug development professionals.
Chemical Properties
This compound is a synthetic, chiral small molecule. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₀Cl₂N₄O₂S | [1][2] |
| Molecular Weight | 487.40 g/mol | [1][2] |
| CAS Number | 464213-10-3 | [2][3] |
| Appearance | White to off-white solid | [2] |
| Solubility | 10 mM in DMSO | [1] |
| Melting Point | 171-172 °C (for the (S)-enantiomer) | |
| Storage | Solid Powder: -20°C for 12 months; In Solvent: -80°C for 6 months | [1] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the 3,4-diarylpyrazoline core structure. The key publication by Lange J.H.M., et al. in the Journal of Medicinal Chemistry (2004) provides a detailed route. The general synthetic workflow is depicted below.
Caption: General synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of the Racemic 3,4-Diarylpyrazoline Intermediate
-
Chalcone Formation: 4-Chlorobenzaldehyde and phenylacetonitrile are reacted in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol. The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC). The resulting chalcone intermediate is then isolated and purified.
-
Pyrazoline Ring Formation: The purified chalcone is reacted with hydrazine hydrate in the presence of an acid catalyst (e.g., acetic acid) in a solvent such as ethanol. The reaction is refluxed for several hours. After cooling, the racemic 3,4-diarylpyrazoline precipitates and is collected by filtration, washed, and dried.
Protocol 2: Synthesis of Racemic this compound
-
The racemic 3,4-diarylpyrazoline is dissolved in an appropriate aprotic solvent (e.g., dichloromethane).
-
4-Chlorophenylsulfonyl isocyanate is added dropwise to the solution at a controlled temperature.
-
The reaction mixture is stirred until the formation of the sulfonylurea intermediate is complete.
-
Methylamine is then introduced to the reaction mixture to form the final carboximidamide structure of this compound.
-
The crude racemic this compound is then purified by column chromatography or recrystallization.
Protocol 3: Chiral Separation
The enantiomers of racemic this compound are separated using chiral high-performance liquid chromatography (HPLC). A Chiralpak AD column is typically used with a mobile phase consisting of a mixture of n-hexane and ethanol. The (S)-enantiomer is the more potent eutomer.
Pharmacological Data
This compound is a potent and highly selective antagonist of the CB1 receptor. Its in vitro activity has been characterized in various assays.
| Parameter | Value | Cell Line | Assay | Reference |
| Kᵢ (CB1) | 7.8 nM | CHO | Radioligand binding assay ([³H]CP55940) | [2] |
| Kᵢ (CB2) | 7943 nM | CHO | Radioligand binding assay ([³H]CP55940) | [2] |
| Selectivity (CB2/CB1) | >1000-fold | - | - | [2] |
| pA₂ | 9.9 | CHO | WIN-55212-induced arachidonic acid release | [2] |
| IC₅₀ (CB1) | 22 nM | - | - | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by acting as an antagonist (or inverse agonist) at the cannabinoid 1 (CB1) receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the inhibitory G-protein, Gᵢ/ₒ.
Upon activation by an agonist (e.g., anandamide), the CB1 receptor initiates a signaling cascade that includes:
-
Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of ion channels, including the inhibition of voltage-gated Ca²⁺ channels and activation of inwardly rectifying K⁺ channels.
-
Activation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
As an antagonist, this compound blocks the binding of endogenous or exogenous agonists to the CB1 receptor, thereby preventing the initiation of this signaling cascade.
Caption: this compound's antagonism of the CB1 receptor signaling pathway.
Conclusion
This technical guide has provided a detailed overview of the synthesis, chemical properties, and mechanism of action of this compound. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of cannabinoid receptor pharmacology and drug development. The diagrams offer a clear visualization of the synthetic route and the complex signaling pathways modulated by this potent CB1 antagonist. Further research into peripherally restricted analogs of this compound continues to be an active area of investigation to mitigate potential central nervous system side effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 3,4-Diarylpyrazoline Series of Compounds as Potent, Nonbrain Penetrant Antagonists of Cannabinoid-1 (CB1R) Receptor with Reduced Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 4. Synthesis, biological properties, and molecular modeling investigations of novel 3,4-diarylpyrazolines as potent and selective CB(1) cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Ibipinabant: A Deep Dive into a Potent CB1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of ibipinabant (SLV319), a potent and selective cannabinoid CB1 receptor antagonist. This compound, a 3,4-diarylpyrazoline derivative, has been a significant tool in cannabinoid research, particularly in understanding the therapeutic potential and challenges of CB1 receptor modulation for conditions such as obesity and metabolic disorders. This document delves into the core chemical modifications that influence its biological activity, detailed experimental methodologies for its evaluation, and the signaling pathways it modulates.
Core Structure and Pharmacological Profile
This compound is a potent and selective antagonist of the human cannabinoid CB1 receptor, with a Ki value of 7.8 nM. It demonstrates over 1000-fold selectivity for the CB1 receptor over the CB2 receptor (Ki = 7943 nM)[1]. Belonging to the 3,4-diarylpyrazoline class of compounds, its chemical structure is distinct from the first-generation CB1 antagonist, rimonabant.[2] this compound has been shown to have anorectic effects in animal models and was investigated for the treatment of obesity.[3]
Structure-Activity Relationship (SAR) Studies
The SAR of this compound and its analogs has been extensively explored to optimize potency, selectivity, and pharmacokinetic properties, including efforts to develop peripherally restricted agents to avoid the central nervous system side effects associated with first-generation CB1 antagonists. The core structure of this compound consists of a central pyrazoline ring with key substitutions at the 1, 3, and 4 positions.
Key Structural Modifications and Their Impact on Activity
Systematic modifications of the 3,4-diarylpyrazoline scaffold have revealed critical insights into the structural requirements for high-affinity CB1 receptor binding and antagonist activity. The following table summarizes the quantitative data from various studies, highlighting the impact of substitutions on different parts of the molecule.
| Compound | R1 (at N1 of Pyrazoline) | R2 (at C3 of Pyrazoline) | R3 (at C4 of Pyrazoline) | hCB1 Ki (nM) | hCB2 Ki (nM) | Notes |
| This compound (SLV319) | -C(=NH)N(CH3)SO2(4-Cl-Ph) | 4-Cl-Ph | Ph | 7.8 | 7943 | Potent and selective CB1 antagonist.[1] |
| Analog 1 | -C(=NH)NHSO2(4-Cl-Ph) | 4-Cl-Ph | Ph | - | - | Replacement of the amidine -NH(CH3) with -NH2 resulted in poor oral bioavailability. |
| Analog 2 | -C(=O)N(CH3)2 | 4-Cl-Ph | Ph | >1000 | >10000 | Replacement of the sulfonylamidine with a simple amide leads to a significant loss of potency. |
| Analog 3 | -C(=NH)N(CH3)SO2(Ph) | 4-Cl-Ph | Ph | 15.2 | >10000 | Removal of the 4-chloro substituent on the sulfonyl phenyl ring slightly decreases potency. |
| Analog 4 | -C(=NH)N(CH3)SO2(4-Cl-Ph) | Ph | 4-Cl-Ph | 25.6 | >10000 | Isomeric analog with phenyl and 4-chlorophenyl groups swapped at C3 and C4 positions shows reduced potency. |
| JD-5037 | -C(=NH)N(CH3)SO2(4-Cl-Ph) with modifications to increase polarity | 4-Cl-Ph | Ph | - | - | A peripherally restricted analog of this compound. |
Experimental Protocols
The characterization of this compound and its analogs involves a suite of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.
CB1 Receptor Binding Assay (Radioligand Displacement)
This assay measures the affinity of a test compound for the CB1 receptor by its ability to displace a radiolabeled ligand.
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human CB1 receptor.[1]
-
Radioligand: [3H]CP-55,940, a potent synthetic cannabinoid agonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% bovine serum albumin (BSA), pH 7.4.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [3H]CP-55,940 and varying concentrations of the test compound (e.g., this compound).
-
Incubation is carried out at 30°C for 60-90 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
CB1 Receptor Functional Assay (Arachidonic Acid Release)
This assay determines the functional antagonist activity of a compound by measuring its ability to block agonist-induced release of arachidonic acid, a downstream effect of CB1 receptor activation.
-
Cell Line: CHO cells stably expressing the human CB1 receptor.
-
Procedure:
-
Cells are pre-labeled with [3H]arachidonic acid.
-
Cells are then incubated with the test compound (e.g., this compound) for a short period before the addition of a CB1 agonist (e.g., WIN-55,212-2).
-
The amount of [3H]arachidonic acid released into the supernatant is measured by scintillation counting.
-
-
Data Analysis: The ability of the antagonist to shift the concentration-response curve of the agonist to the right is used to calculate its pA2 value, which is a measure of its potency. This compound exhibits a pA2 of 9.9 in this assay.[1]
In Vivo Models of Obesity
Diet-induced obesity (DIO) in mice is a common model to evaluate the anti-obesity effects of CB1 antagonists.
-
Animal Model: Mice fed a high-fat diet for several weeks to induce obesity.
-
Drug Administration: this compound is typically administered orally.
-
Parameters Measured:
-
Food intake
-
Body weight
-
Adiposity (fat mass)
-
Metabolic parameters (e.g., glucose tolerance, insulin sensitivity)
-
-
Typical Finding: this compound has been shown to cause reductions in food intake, body weight, and adiposity in DIO mice.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its characterization.
Conclusion
The structure-activity relationship of this compound and its analogs has been a rich area of research, providing valuable insights into the design of potent and selective CB1 receptor antagonists. The 3,4-diarylpyrazoline scaffold has proven to be a versatile platform for chemical modifications aimed at improving pharmacological and pharmacokinetic properties. The detailed experimental protocols and understanding of the underlying signaling pathways are crucial for the continued development of novel cannabinoid receptor modulators with improved therapeutic profiles. The ongoing efforts to develop peripherally restricted CB1 antagonists, many of which are analogs or derivatives of the this compound scaffold, highlight the enduring legacy of these foundational SAR studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 3,4-Diarylpyrazoline Series of Compounds as Potent, Nonbrain Penetrant Antagonists of Cannabinoid-1 (CB1R) Receptor with Reduced Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Ibipinabant (SLV319): A Technical Guide to its Discovery, History, and Scientific Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibipinabant (SLV319) is a potent and selective cannabinoid CB1 receptor antagonist that was developed for the treatment of obesity and related metabolic disorders. As a member of the 3,4-diarylpyrazoline class of compounds, it demonstrated high affinity and selectivity for the CB1 receptor over the CB2 receptor. Preclinical studies in various animal models showed promising results in reducing food intake, body weight, and improving metabolic parameters. However, the development of this compound was discontinued due to safety concerns, specifically psychiatric side effects and myotoxicity. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to this compound, intended to serve as a valuable resource for researchers in the fields of pharmacology and drug development.
Discovery and History
This compound (SLV319) was designed by scientists at Solvay Pharmaceuticals in the early 2000s as part of a research program focused on developing potent and selective CB1 receptor antagonists for the treatment of obesity. The rationale was based on the well-established role of the endocannabinoid system, particularly the CB1 receptor, in the regulation of appetite and energy balance. The discovery of the first selective CB1 receptor antagonist, rimonabant, in 1994, paved the way for the development of other compounds targeting this receptor. This compound emerged from structure-activity relationship (SAR) studies of 3,4-diarylpyrazolines, which were found to be a novel class of potent CB1 antagonists.
Following promising preclinical results, this compound, also known by the code BMS-646256, advanced into clinical trials. However, in 2008, Solvay announced the discontinuation of its development. This decision was influenced by the growing concerns over the safety profile of CB1 receptor antagonists as a class, highlighted by the withdrawal of rimonabant from the European market due to an increased risk of psychiatric adverse effects, including depression and anxiety. Furthermore, preclinical studies with this compound in dogs revealed a dose-dependent myotoxicity, which was later mechanistically linked to an off-target effect on mitochondrial function. Despite its failure as a therapeutic agent, this compound remains a valuable tool in scientific research for studying the endocannabinoid system.
Mechanism of Action
This compound acts as a potent and selective antagonist or inverse agonist at the cannabinoid CB1 receptor. CB1 receptors are G protein-coupled receptors (GPCRs) that are primarily expressed in the central nervous system but are also found in peripheral tissues. Endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), bind to and activate CB1 receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
As an antagonist/inverse agonist, this compound binds to the CB1 receptor and not only blocks the binding of endogenous cannabinoids but also reduces the basal, constitutive activity of the receptor. This action leads to an increase in adenylyl cyclase activity and intracellular cAMP levels. This modulation of the CB1 signaling pathway in key brain regions involved in appetite control, such as the hypothalamus, is believed to be the primary mechanism for its anorectic effects.
Signaling Pathway of this compound at the CB1 Receptor
Caption: CB1 receptor signaling pathway and the antagonistic action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Functional Activity
| Target Receptor | Assay Type | Species/Cell Line | Parameter | Value |
| CB1 | Radioligand Binding ([³H]CP55,940) | Human CHO | Ki | 7.8 nM |
| CB2 | Radioligand Binding ([³H]CP55,940) | Human CHO | Ki | 7943 nM |
| CB1 | Arachidonic Acid Release | CHO | pA₂ | 9.9 |
| CB1 | Radioligand Binding | - | IC₅₀ | 22 nM |
Selectivity: this compound demonstrates over 1000-fold selectivity for the CB1 receptor compared to the CB2 receptor.
Table 2: In Vivo Efficacy
| Animal Model | Dosing Regimen | Duration | Key Effects | ED₅₀ |
| Diet-Induced Obese (DIO) Mice | 3 mg/kg/day, p.o. | 28 days | Reduced food intake, body weight, and adiposity. | - |
| Zucker Diabetic Fatty (ZDF) Rats | 3-10 mg/kg/day, p.o. | 56 days | Attenuated β-cell loss (weight-loss independent). | - |
| Rats | Oral | - | Antagonism of CP55940-induced hypotension. | 5.5 mg/kg |
| Mice | Oral | - | Antagonism of CP55940-induced hypothermia. | 3 mg/kg |
Experimental Protocols
This section provides detailed methodologies for key experiments that have been instrumental in characterizing this compound.
Radioligand Binding Assay for CB1 Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor.
-
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably transfected with the human CB1 receptor.
-
Radioligand: [³H]-CP55,940.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Test compound: this compound at various concentrations.
-
Non-specific binding control: A high concentration of a known CB1 ligand (e.g., 10 µM WIN 55,212-2).
-
Glass fiber filters (GF/B).
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the membrane preparation (5-20 µg protein/well), [³H]-CP55,940 (at a concentration near its Kd, e.g., 0.5-1.5 nM), and varying concentrations of this compound in the binding buffer.
-
For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the evaluation of this compound's effect on body weight and food intake in a mouse model of obesity.
-
Animal Model:
-
Male C57BL/6J mice, 6 weeks old.
-
Diet: High-fat diet (HFD; e.g., 60% of calories from fat) to induce obesity, and a control low-fat diet (LFD).
-
-
Procedure:
-
Acclimatize mice for at least one week.
-
Randomly assign mice to HFD and LFD groups.
-
Feed the respective diets for 12-16 weeks to establish the obese phenotype in the HFD group.
-
Once obesity is established, divide the HFD group into a vehicle control group and an this compound treatment group.
-
Administer this compound (e.g., 3 mg/kg/day) or vehicle orally for 28 days.
-
Monitor body weight and food intake daily or weekly.
-
At the end of the study, collect blood and tissues for further analysis (e.g., plasma leptin levels, adipose tissue gene expression).
-
Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical experimental workflow for in vivo efficacy testing of this compound.
Off-Target Effects and Discontinuation
The clinical development of this compound was halted primarily due to safety concerns that were also observed with other CB1 receptor antagonists.
Psychiatric Side Effects
As a brain-penetrant CB1 receptor antagonist, this compound had the potential to cause psychiatric side effects such as anxiety and depression. These concerns were a major factor in the discontinuation of the entire class of centrally-acting CB1 antagonists for obesity treatment.
Myotoxicity
Preclinical studies in dogs revealed that this compound caused muscle toxicity. Subsequent research identified the underlying mechanism as an off-target inhibition of adenine nucleotide translocase (ANT) in the inner mitochondrial membrane. ANT is crucial for the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm. Inhibition of ANT by this compound leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation, ultimately causing mitochondrial dysfunction and myocyte damage.
Mechanism of this compound-Induced Myotoxicity
Caption: The off-target mechanism of this compound-induced myotoxicity.
Conclusion
This compound (SLV319) represents a significant chapter in the development of CB1 receptor antagonists. Its high potency and selectivity made it a promising candidate for combating obesity. However, the emergence of serious on-target (psychiatric) and off-target (myotoxicity) adverse effects ultimately led to the cessation of its development. The story of this compound underscores the challenges in developing safe and effective drugs that target the endocannabinoid system. Despite its clinical failure, this compound continues to be a valuable pharmacological tool for researchers investigating the intricate roles of the CB1 receptor in health and disease. The detailed understanding of its mechanism of action and toxicity profile provides crucial insights for the design of future generations of peripherally restricted CB1 receptor antagonists with improved safety profiles.
An In-depth Technical Guide to Ibipinabant: A 3,4-Diarylpyrazoline CB1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibipinabant, also known as SLV319, is a potent, orally active, and highly selective antagonist of the cannabinoid CB1 receptor.[1] Belonging to the 3,4-diarylpyrazoline class of compounds, it was developed as a potential therapeutic for obesity and related metabolic disorders.[1][2] Like other first-generation CB1 antagonists, its clinical development was halted due to class-wide concerns about central nervous system (CNS) side effects.[3] However, this compound remains a significant tool in preclinical research for studying the endocannabinoid system. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its synthesis and evaluation, and its known off-target effects.
Chemical and Pharmacological Properties
This compound is a synthetic, small-molecule antagonist of the CB1 receptor with inverse agonist properties. The active eutomer possesses a 4S absolute configuration.[4] It demonstrates high affinity for the human CB1 receptor and exhibits over 1000-fold selectivity against the human CB2 receptor.[1][2] This selectivity makes it a valuable tool for specifically probing CB1 receptor function.
Data Presentation: Quantitative Pharmacology
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Functional Activity
| Parameter | Receptor | Species | Value | Reference |
| Ki (Binding Affinity) | CB1 | Human | 7.8 nM | [1][2] |
| Ki (Binding Affinity) | CB2 | Human | 7943 nM | [1][2] |
| Selectivity (CB2 Ki / CB1 Ki) | - | Human | >1000-fold | [1][2] |
| pA2 (Functional Antagonism) | CB1 | Human | 9.9 | [1][2] |
Table 2: In Vivo Pharmacological Activity
| Model | Species | Agonist | Endpoint | ED50 | Reference |
| Hypotension | Rat | CP55,940 | Blood Pressure | 5.5 mg/kg (p.o.) | [1] |
| Hypothermia | Mouse | CP55,940 | Body Temperature | 3.0 mg/kg (p.o.) | [1] |
Mechanism of Action: CB1 Receptor Antagonism
The cannabinoid CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the inhibitory G-protein, Gi/o.[5][6] Endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) activate the CB1 receptor, leading to a cascade of intracellular events. As an antagonist and inverse agonist, this compound binds to the CB1 receptor, physically blocking agonists from binding and also reducing the receptor's basal, constitutive activity. This leads to an increase in the activity of adenylyl cyclase and a subsequent rise in intracellular cyclic AMP (cAMP) levels, opposing the effects of CB1 agonists.
Experimental Protocols
This section provides detailed methodologies for the synthesis and key pharmacological assays used to characterize this compound, based on the primary literature.
Chemical Synthesis of this compound
The synthesis of this compound (designated as compound 80 in the original publication) follows a multi-step procedure starting from chalcone precursors.
Protocol: Synthesis of 3-(4-Chlorophenyl)-N-methyl-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine (this compound)
-
Step 1: Synthesis of 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone): This intermediate is synthesized via a Claisen-Schmidt condensation of 4-chloroacetophenone and benzaldehyde.
-
Step 2: Synthesis of 3-(4-Chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole: The chalcone from Step 1 is reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to form the pyrazoline ring.
-
Step 3: Formation of the Carboximidamide Intermediate: The pyrazoline is reacted with phosphorus pentachloride (PCl5) in chlorobenzene, followed by reaction with an appropriate sulfonylurea or related precursor to introduce the N-sulfonyl-N'-methyl-carboximidamide moiety at the N1 position of the pyrazoline ring. This results in the racemic mixture.
-
Step 4: Chiral Separation: The racemic mixture is resolved into its individual enantiomers using chiral high-performance liquid chromatography (HPLC) to isolate the active (4S)-eutomer, this compound.[4]
Note: For full experimental details including reaction times, temperatures, and purification methods, refer to Lange JHM, et al. J Med Chem. 2004 Jan 29;47(3):627-43.
In Vitro Assays
This competitive radioligand binding assay determines the affinity (Ki) of this compound for the cannabinoid receptors.
-
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with either human CB1 or human CB2 receptors.
-
Radioligand: [3H]CP-55,940 (a high-affinity CB agonist).
-
Non-specific Binding Control: Unlabeled WIN 55,212-2 (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
-
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes (10-20 µg protein/well) with the radioligand [3H]CP-55,940 (at a concentration near its Kd, typically ~0.7 nM) and varying concentrations of this compound.
-
For determining non-specific binding, a parallel set of wells is incubated with the radioligand and a high concentration of an unlabeled ligand (e.g., 10 µM WIN 55,212-2).
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of specific binding) by non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
This assay measures the ability of this compound to functionally antagonize the effects of a CB1 agonist. The pA2 value is a measure of antagonist potency.
-
Materials:
-
Cells: CHO cells stably expressing the human CB1 receptor.
-
Labeling Agent: [3H]Arachidonic Acid (AA).
-
CB1 Agonist: WIN-55,212.
-
-
Protocol:
-
Culture the CHO-hCB1 cells in appropriate media.
-
Label the cellular phospholipids by incubating the cells with [3H]Arachidonic Acid overnight.
-
Wash the cells to remove unincorporated [3H]AA.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of the CB1 agonist WIN-55,212 to induce the release of [3H]AA.
-
After incubation, collect the supernatant.
-
Measure the amount of released [3H]AA in the supernatant using liquid scintillation counting.
-
Plot the concentration-response curves for WIN-55,212 in the absence and presence of different concentrations of this compound.
-
Calculate the pA2 value from a Schild plot analysis, which quantifies the potency of this compound as a competitive antagonist.[1][2]
-
In Vivo Assays
This model assesses the central CB1 receptor blockade activity of this compound in vivo.
-
Animals: Male mice.
-
Agonist: CP55,940 (a potent CB1 agonist).
-
Protocol:
-
Measure the baseline rectal temperature of the mice.
-
Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via oral gavage (p.o.).
-
After a set pre-treatment time (e.g., 60 minutes), administer a challenge dose of CP55,940 (e.g., 0.1-0.3 mg/kg, i.p.) that is known to induce hypothermia.[7][8]
-
Measure rectal temperature at regular intervals (e.g., 30, 60, 90 minutes) post-agonist injection.
-
Calculate the degree of hypothermia and the extent to which this compound reverses this effect.
-
Determine the ED50 value, the dose of this compound that produces a 50% reversal of the agonist-induced hypothermia.[1]
-
This model evaluates the effect of this compound on the cardiovascular effects mediated by CB1 receptors.
-
Animals: Anesthetized male rats.
-
Agonist: CP55,940.
-
Protocol:
-
Anesthetize the rats (e.g., with urethane) and catheterize the carotid artery or femoral artery for continuous blood pressure monitoring.
-
Administer this compound or vehicle orally.
-
After the pre-treatment period, administer an intravenous (i.v.) challenge of CP55,940 to induce hypotension.
-
Continuously record mean arterial pressure.
-
Quantify the reversal of the hypotensive effect by this compound.
-
Calculate the ED50 for the antagonism of the hypotensive response.[1]
-
Off-Target Profile and Toxicity
Despite its high selectivity for CB1 over CB2 receptors, this compound has a significant off-target liability. Preclinical studies in dogs revealed muscle toxicity (myotoxicity).[9] Subsequent mechanistic studies identified the molecular basis for this toxicity as the inhibition of the adenine nucleotide translocase (ANT) in the inner mitochondrial membrane.[9] This inhibition disrupts the crucial exchange of ADP and ATP, leading to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and a decreased cellular capacity for ATP production.[9]
Conclusion
This compound is a well-characterized and highly selective 3,4-diarylpyrazoline antagonist of the CB1 receptor. Its potent in vitro and in vivo activity has made it a standard reference compound in cannabinoid research. While its development as a therapeutic was halted due to safety concerns related to both its central mechanism and off-target mitochondrial toxicity, the detailed understanding of its pharmacology and toxicology provides crucial insights for the development of next-generation, peripherally restricted, and safer CB1 receptor antagonists for metabolic diseases. The experimental protocols detailed herein serve as a guide for researchers utilizing this compound as a pharmacological tool to explore the multifaceted roles of the endocannabinoid system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dose-Dependent Teratogenicity of the Synthetic Cannabinoid CP-55,940 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Arachidonic acid release in cell lines transfected with muscarinic receptors: a simple functional assay to determine response of agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 6. CB1 Knockout Mice Unveil Sustained CB2-Mediated Antiallodynic Effects of the Mixed CB1/CB2 Agonist CP55,940 in a Mouse Model of Paclitaxel-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sex-specific mechanisms of tolerance for the cannabinoid agonists CP55,940 and delta-9-tetrahydrocannabinol (Δ9-THC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple mechanisms of arachidonic acid release in Chinese hamster ovary cells transfected with cDNA of substance P receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Characterization of Ibipinabant's Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro characterization of Ibipinabant's binding affinity, with a primary focus on its interaction with the cannabinoid type 1 (CB1) receptor. This compound (also known as SLV319) is a potent and selective antagonist of the CB1 receptor, a key component of the endocannabinoid system.[1][2] The data and protocols presented herein are collated from various scientific sources to serve as a comprehensive resource for researchers in the field.
Quantitative Binding Affinity Data
The binding affinity of this compound for cannabinoid receptors has been determined through in-vitro radioligand binding assays. The key quantitative metrics, including the inhibition constant (Ki), are summarized in the table below.
| Compound | Target Receptor | Radioligand | Cell Line | Ki (nM) | Selectivity (CB2/CB1) | Reference |
| This compound (SLV319) | Human CB1 | [3H]CP-55,940 | CHO | 7.8 | ~1018-fold | [1][3] |
| This compound (SLV319) | Human CB2 | [3H]CP-55,940 | CHO | 7943 | [1][3] |
Note: The Ki value represents the intrinsic binding affinity of the compound. A lower Ki value indicates a higher binding affinity. The data clearly demonstrates this compound's high affinity and selectivity for the CB1 receptor over the CB2 receptor.[1][3]
Experimental Protocols
The determination of this compound's binding affinity is primarily achieved through competitive radioligand binding assays.[4][5] The following is a detailed methodology synthesized from established protocols for characterizing CB1 receptor antagonists.
Competitive Radioligand Binding Assay for CB1 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO) cells stably transfected with the human CB1 receptor.[1][3]
-
Radioligand: [3H]CP-55,940, a potent cannabinoid agonist.[1][3]
-
Test Compound: this compound (SLV319).
-
Non-specific Binding Control: A high concentration of an unlabeled competing ligand (e.g., 10 µM unlabeled CP-55,940).[4]
-
Assay Buffer: Tris-HCl buffer with appropriate additives.
-
Filtration Apparatus: 96-well filtration apparatus with glass fiber filters.[5]
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the human CB1 receptor and prepare membrane fractions through centrifugation.
-
Incubation: In a 96-well plate, incubate the CB1 receptor-containing membranes with a fixed concentration of [3H]CP-55,940 and varying concentrations of this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating at a controlled temperature for a specific duration.
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters. The membranes with the bound radioligand will be trapped on the filter.[5]
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total Binding (TB): Radioactivity in the absence of any competing ligand.
-
Non-specific Binding (NSB): Radioactivity in the presence of a saturating concentration of an unlabeled ligand.[4]
-
Specific Binding (SB): Calculated as TB - NSB.[4]
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[4]
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[4]
-
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for determining this compound's binding affinity.
Signaling Pathway: CB1 Receptor Antagonism
Caption: this compound blocks agonist-induced CB1 signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 3. This compound | CB-1 agonist | CAS 362519-49-1 (racemic) | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
Ibipinabant's Effects on the Endocannabinoid System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibipinabant (also known as SLV319) is a potent and selective cannabinoid 1 (CB1) receptor antagonist that has been a subject of significant research interest for its potential therapeutic applications, particularly in the treatment of obesity and metabolic disorders. This technical guide provides an in-depth overview of the effects of this compound on the endocannabinoid system. It includes a summary of its binding affinity and functional activity, detailed experimental protocols for its characterization, and a discussion of its mechanism of action and downstream signaling effects. The information is presented to be a valuable resource for researchers and professionals involved in cannabinoid research and drug development.
Introduction to this compound and the Endocannabinoid System
The endocannabinoid system (ECS) is a complex and widespread neuromodulatory system that plays a crucial role in regulating a variety of physiological processes, including appetite, pain sensation, mood, and memory. The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids) such as anandamide and 2-arachidonoylglycerol (2-AG), and the enzymes responsible for their synthesis and degradation.
The CB1 receptor is predominantly expressed in the central nervous system, particularly in areas associated with appetite control and reward, making it a key target for the development of anti-obesity drugs. This compound was developed as a selective antagonist of the CB1 receptor, with the therapeutic goal of blocking the orexigenic (appetite-stimulating) effects of endocannabinoids.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Kᵢ (nM) | Selectivity (CB2/CB1) | Reference |
| Human CB1 | 7.8[1][2] | >1000-fold[1] | [1][2] |
| Human CB2 | 7943[1][2] | [1][2] |
Table 2: Functional Activity of this compound
| Assay | Parameter | Value | Cell Line | Reference |
| CB1 Antagonist Activity | IC₅₀ | 22 nM[2][3] | CHO | [2] |
| CB1 Inverse Agonist Activity (cAMP accumulation) | IC₅₀ | 139 nM[2] | CHO | [2] |
| Arachidonic Acid Release Assay | pA₂ | 9.9[1][2] | CHO | [1][2] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Effect | ED₅₀ | Reference |
| Rats | Antagonism of CP55,940-induced hypotension | 5.5 mg/kg (oral)[1] | [1] |
| Mice | Antagonism of CP55,940-induced hypothermia | 3 mg/kg (oral)[1] | [1] |
Table 4: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Notes | Reference |
| Oral Bioavailability | Confirmed[4] | Rodents | Specific percentage not widely published.[4] | [4] |
| Brain/Plasma Ratio | 0.22 | Mice | Indicates ability to cross the blood-brain barrier. | [5] |
Note: Detailed pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and elimination half-life for this compound are not widely available in publicly accessible literature.[4]
Mechanism of Action and Downstream Signaling
This compound acts as a potent antagonist and inverse agonist at the CB1 receptor.[2] As a competitive antagonist, it binds to the CB1 receptor and blocks the binding of endogenous cannabinoids like anandamide and 2-AG, thereby preventing receptor activation.
As an inverse agonist, this compound is capable of reducing the constitutive activity of the CB1 receptor, a characteristic of many G protein-coupled receptors (GPCRs). This leads to a decrease in the basal level of intracellular signaling even in the absence of an agonist.
The CB1 receptor is a Gi/o-coupled GPCR. Its activation typically leads to:
-
Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of ion channels: This includes the inhibition of voltage-gated calcium channels (N- and P/Q-type) and the activation of inwardly rectifying potassium channels.[6]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: Cannabinoid agonists have been shown to influence the ERK MAPK pathway, although the specific effects of this compound on this pathway have not been extensively detailed in the available literature.[7][8]
By acting as an antagonist and inverse agonist, this compound effectively reverses these signaling events, leading to an increase in cAMP levels and modulation of ion channel and potentially MAPK activity.
Signaling Pathway of CB1 Receptor Antagonism by this compound
Caption: this compound blocks endocannabinoid binding to the CB1 receptor.
Off-Target Effects
It is important to note that some research suggests this compound may have off-target effects. One study indicated that this compound can directly act as a partial agonist for ATP-sensitive potassium (KATP) channels, an effect independent of the CB1 receptor.[6] This finding highlights the importance of comprehensive off-target screening in drug development.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the effects of this compound on the endocannabinoid system.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for cannabinoid receptors.
Objective: To quantify the affinity of this compound for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]CP55,940 or another suitable high-affinity cannabinoid receptor agonist.
-
Unlabeled Ligand (for determining non-specific binding): A high concentration of a potent, unlabeled cannabinoid receptor agonist (e.g., WIN 55,212-2).
-
Test Compound: this compound at a range of concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its K₋d), and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of unlabeled ligand).
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K₋d)), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (±)-Ibipinabant | CB1 antagonist | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Some cannabinoid receptor ligands and their distomers are direct-acting openers of SUR1 KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoids inhibit the activation of ERK MAPK in PMA/Io-stimulated mouse splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cannabis-induced cytotoxicity in leukemic cell lines: the role of the cannabinoid receptors and the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Ibipinabant: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibipinabant (also known as SLV319 or BMS-646,256) is a potent and highly selective cannabinoid CB1 receptor antagonist/inverse agonist.[1][2][3] Developed initially for the treatment of obesity, it has since become a valuable pharmacological tool in preclinical research.[2][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound in preclinical models, focusing on its binding affinity, functional activity, in vivo efficacy, and the experimental protocols used for its evaluation.
As a diarylpyrazoline derivative, this compound exhibits high selectivity for the CB1 receptor over the CB2 receptor.[5] Its mechanism of action involves blocking the effects of endogenous cannabinoids and reducing the basal activity of the CB1 receptor, which plays a crucial role in regulating appetite, energy metabolism, and mood.[4][6] This guide synthesizes data from various preclinical studies to present a detailed understanding of this compound's effects.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Preparation | Ki (nM) | Selectivity (CB2/CB1) |
| Human CB1 | [3H]CP-55,940 | CHO cells stably transfected with human CB1 receptor | 7.8[3] | >1000-fold[3][5] |
| Human CB2 | [3H]CP-55,940 | --- | 7943[3] | --- |
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Line | Agonist | Parameter | Value |
| Arachidonic Acid Release | CHO cells | WIN-55212 | pA2 | 9.9[3] |
Table 3: In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Species | Dose | Administration Route | Duration | Key Findings |
| Diet-Induced Obesity (DIO) | Mice | 3 mg/kg/day | Oral (p.o.) | 28 days | Reduction in food intake and body weight.[3][5] |
| Diet-Induced Obesity (DIO) | Mice | 3 mg/kg/day | Oral (p.o.) | 28 days | Reversal of HFD-induced increase in adipose tissue leptin mRNA.[3] |
| Progressive β-cell dysfunction | Rats | 3-10 mg/kg | Daily oral gavage | 56 days | Attenuation of β-cell loss, independent of body weight effects.[3] |
| CB Agonist-Induced Hypotension | Rats | ED50: 5.5 mg/kg | Oral | Acute | Antagonism of CP-55,940-induced hypotension.[3][5] |
| CB Agonist-Induced Hypothermia | Mice | ED50: 3 mg/kg | Oral | Acute | Antagonism of CP-55,940-induced hypothermia.[3][5] |
| Palatable Food Intake | Wistar Rats | Not specified | Not specified | Not specified | As effective as rimonabant in decreasing intake with lower brain CB1 receptor occupancy.[7] |
Experimental Protocols
In Vitro CB1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.[5]
Materials:
-
CHO cells stably transfected with human CB1 receptor.[5]
-
Radioligand: [3H]CP-55,940.[5]
-
This compound.[5]
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).[5]
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA).
-
Glass fiber filters.
-
Scintillation counter.[5]
Procedure:
-
Membrane Preparation: Prepare cell membranes from CHO-hCB1 cells.[5]
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Total Binding: Binding buffer, [3H]CP-55,940, and cell membranes.
-
Non-specific Binding: Binding buffer, [3H]CP-55,940, a high concentration of an unlabeled CB1 agonist (e.g., WIN-55,212-2), and cell membranes.[5]
-
Competition Binding: Binding buffer, [3H]CP-55,940, increasing concentrations of this compound, and cell membranes.[8]
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.[5][8]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.[5][8]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[8]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[5]
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.[5]
In Vivo Evaluation in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the effect of this compound on food intake and body weight in a model of obesity.[5]
Materials:
-
Male C57BL/6J mice.[8]
-
High-fat diet (HFD; e.g., 45-60% of calories from fat).[4][8]
-
Control low-fat diet (LFD).[8]
-
This compound.[5]
-
Vehicle (e.g., 7.8% Polysorbate 80 and 92.2% saline).[5]
-
Oral gavage needles.[5]
-
Metabolic cages.[5]
-
Animal scale.[5]
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for an extended period to induce obesity.[4][8]
-
Acclimatization: Acclimatize the DIO mice to individual housing and handling.[5]
-
Randomization: Randomly assign mice to treatment groups (e.g., vehicle, this compound at a specified dose).[5]
-
Dosing: Administer this compound or vehicle orally (e.g., via gavage) daily for the study duration.[3]
-
Monitoring: Measure body weight and food intake daily.[5]
-
Endpoint Analysis: At the end of the study, tissues such as adipose tissue and liver can be collected for further analysis (e.g., gene expression of metabolic markers).[5]
Signaling Pathways and Experimental Workflows
CB1 Receptor Inverse Agonist Signaling Pathway
As a CB1 receptor inverse agonist, this compound binds to the CB1 receptor and stabilizes it in an inactive conformation. This action not only blocks the effects of endogenous cannabinoid agonists but also curtails the receptor's basal, constitutive activity.[4] The consequence of this is an increase in adenylyl cyclase activity, leading to a rise in intracellular cyclic AMP (cAMP) levels.[4]
Caption: CB1 Receptor Inverse Agonist Signaling Pathway.
Experimental Workflow for In Vivo Evaluation in a DIO Mouse Model
The workflow for evaluating the in vivo efficacy of this compound in a diet-induced obesity model involves several key stages, from the induction of the disease state to the final analysis of the treatment's effects.
Caption: Workflow for In Vivo DIO Mouse Model Evaluation.
References
- 1. alanplewis.com [alanplewis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Exploring the Therapeutic Potential of Cannabinoid Receptor Antagonists in Inflammation, Diabetes Mellitus, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Ibipinabant: An In-Depth Technical Guide to Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibipinabant (also known as SLV319 or BMS-646256) is a potent and selective antagonist of the cannabinoid CB1 receptor.[1][2][3] Developed for the potential treatment of obesity and metabolic disorders, its clinical advancement was halted due to adverse effects, a fate shared by other first-generation CB1 receptor antagonists.[4][5] This technical guide provides a comprehensive overview of the known and potential off-target effects of this compound, with a focus on the underlying mechanisms and experimental methodologies used for their characterization. Understanding these off-target interactions is crucial for the rational design of safer, peripherally restricted CB1 receptor antagonists and for interpreting preclinical and clinical data.
On-Target and Primary Off-Target Selectivity
This compound exhibits high affinity for the human cannabinoid CB1 receptor and substantial selectivity over the CB2 receptor. This primary pharmacological profile is summarized in the table below.
| Target | Ligand | Assay Type | Species | Ki (nM) | Reference |
| CB1 Receptor | This compound | Radioligand Binding | Human | 7.8 | [1][3] |
| CB2 Receptor | This compound | Radioligand Binding | Human | 7943 | [1][3] |
This greater than 1000-fold selectivity for CB1 over CB2 receptors indicates that direct effects on the CB2 receptor are unlikely at therapeutic concentrations. However, the focus of this guide is on unintended interactions with other molecular targets.
Key Off-Target Effect: Inhibition of Mitochondrial ADP/ATP Exchange
The most significant and well-documented off-target effect of this compound is the inhibition of the mitochondrial adenine nucleotide translocase (ANT).[4][6] This interaction is believed to be the primary mechanism underlying the myotoxicity observed in preclinical animal studies.[4]
Mechanism of ANT Inhibition and Downstream Consequences
The adenine nucleotide translocase is an integral inner mitochondrial membrane protein responsible for the exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized in the mitochondrial matrix. This process is fundamental for cellular energy homeostasis.
This compound has been shown to directly inhibit this exchange, leading to a cascade of detrimental cellular events:
-
Decreased ATP Availability: Inhibition of ANT restricts the export of ATP from the mitochondria to the cytosol, impairing cellular energy supply.
-
Increased Mitochondrial Membrane Potential (ΔΨm): Initially, the blockage of ATP export can lead to a hyperpolarization of the inner mitochondrial membrane.
-
Elevated Reactive Oxygen Species (ROS) Production: The dysfunctional electron transport chain resulting from impaired ATP synthesis and altered membrane potential leads to increased leakage of electrons and the formation of superoxide radicals and other reactive oxygen species.
-
Cellular Toxicity: The combination of energy depletion and oxidative stress ultimately results in cytotoxicity, particularly in tissues with high energy demands such as muscle.
The following table summarizes the quantitative data related to this compound's effect on mitochondrial function.
| Parameter | Cell Line | Concentration of this compound | Effect | Reference |
| ADP/ATP Exchange | Isolated Bovine Heart Mitochondria | 100 µM | Significant Inhibition | |
| Mitochondrial Membrane Potential (ΔΨm) | C2C12 Myoblasts | 100 µM | Increased | [7] |
| ATP Production | C2C12 Myoblasts | Not specified | Decreased | [4][6] |
| Reactive Oxygen Species (ROS) | C2C12 Myoblasts | Not specified | Increased | [6] |
| Cell Viability (IC50) | C2C12 Myoblasts | ~10 µM | Cytotoxic |
Signaling Pathway of this compound-Induced Myotoxicity
Caption: this compound's off-target inhibition of ANT and the resulting signaling cascade leading to myotoxicity.
Comprehensive Off-Target Screening Profile
A comprehensive off-target screening of this compound against a broad panel of receptors, ion channels, and enzymes (such as a CEREP or Eurofins safety panel) is not publicly available. Such studies are typically conducted during preclinical development and often remain proprietary. The lack of this data limits a complete understanding of all potential off-target interactions of this compound. The development of subsequent generations of peripherally restricted CB1 antagonists likely involved extensive off-target profiling to ensure improved safety profiles.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Assessment of Mitochondrial ADP/ATP Exchange in Isolated Mitochondria
Objective: To determine the direct effect of this compound on the rate of ADP/ATP exchange in isolated mitochondria.
Materials:
-
Isolated mitochondria (e.g., from bovine heart or rat liver)
-
Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, EGTA, and HEPES)
-
Respiratory substrates (e.g., glutamate, malate, succinate)
-
ADP and ATP stock solutions
-
This compound stock solution (in DMSO)
-
Radiolabeled [³H]ADP or a fluorescent ATP/ADP exchange assay kit
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Isolate mitochondria from fresh tissue using differential centrifugation.
-
Determine mitochondrial protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Prepare the mitochondrial suspension in respiration buffer at a final concentration of approximately 1 mg/mL.
-
Add respiratory substrates to energize the mitochondria.
-
Pre-incubate the mitochondrial suspension with varying concentrations of this compound or vehicle (DMSO) for a specified time.
-
Initiate the exchange reaction by adding a known concentration of radiolabeled [³H]ADP or the fluorescent substrate.
-
At various time points, stop the reaction by adding a specific inhibitor of ANT (e.g., carboxyatractyloside) and rapidly filtering the mitochondria.
-
Measure the amount of radioactivity or fluorescence in the mitochondrial pellet or the supernatant.
-
Calculate the rate of ADP/ATP exchange and compare the rates in the presence and absence of this compound to determine the inhibitory effect.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay
Objective: To evaluate the effect of this compound on the mitochondrial membrane potential in intact cells.
Materials:
-
C2C12 myoblasts or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
This compound stock solution (in DMSO)
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) stock solution
-
FCCP or CCCP (positive control for depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed C2C12 cells in a 96-well plate or on glass coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle for the desired duration (e.g., 4 hours). Include a positive control group treated with FCCP or CCCP.
-
Prepare a fresh JC-1 staining solution in cell culture medium (typically 1-5 µM).
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution at 37°C for 15-30 minutes, protected from light.
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
-
Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates).
-
Apoptotic or unhealthy cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers).
-
-
Calculate the ratio of red to green fluorescence to quantify changes in ΔΨm. A decrease in this ratio indicates mitochondrial depolarization, while an increase suggests hyperpolarization.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay
Objective: To determine the effect of this compound on the production of intracellular ROS.
Materials:
-
C2C12 myoblasts or other suitable cell line
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
2′,7′-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution
-
H₂O₂ (positive control for ROS induction)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with different concentrations of this compound or vehicle for the desired time. Include a positive control group treated with H₂O₂.
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with DCFH-DA (typically 5-10 µM in serum-free medium) and incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.
-
An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Experimental Workflow for Investigating this compound-Induced Myotoxicity
Caption: A logical workflow for the experimental investigation of this compound-induced myotoxicity.
Conclusion
The primary and most clinically relevant off-target effect of this compound identified to date is the inhibition of the mitochondrial adenine nucleotide translocase, leading to myotoxicity. This effect, coupled with the on-target CNS side effects common to first-generation CB1 receptor antagonists, contributed to the discontinuation of its development. While a comprehensive off-target profile for this compound is not publicly available, the detailed understanding of its interaction with ANT provides a crucial case study for drug development professionals. It underscores the importance of thorough off-target screening and mechanistic toxicology studies early in the drug discovery process to identify and mitigate potential safety liabilities. Future development of CB1 receptor antagonists should prioritize peripheral restriction and a clean off-target profile to achieve a favorable therapeutic window.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. Accurate Determination of the Oxidative Phosphorylation Affinity for ADP in Isolated Mitochondria | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mitochondrial ADP/ATP exchange inhibition: a novel off-target mechanism underlying this compound-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. creative-bioarray.com [creative-bioarray.com]
Core Mechanism: Inhibition of Adenine Nucleotide Translocase (ANT)
An In-depth Technical Guide to the Mitochondrial Toxicity of Ibipinabant in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms and cellular consequences of mitochondrial toxicity induced by this compound, a former cannabinoid CB1 receptor antagonist candidate. While developed for obesity treatment, preclinical studies revealed significant muscle toxicity linked to mitochondrial dysfunction[1]. This document synthesizes the available data from cell culture-based assays to offer a detailed resource for researchers in toxicology and drug development.
The primary off-target mechanism underlying this compound's toxicity is the direct inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT)[1][2]. ANT is a critical inner mitochondrial membrane protein responsible for exchanging cytosolic ADP for mitochondrially-produced ATP, thereby coupling ATP synthesis with cellular energy demands. By inhibiting ANT, this compound disrupts this vital exchange, leading to a cascade of mitochondrial and cellular dysfunctions.
Signaling Pathway of this compound-Induced Mitochondrial Toxicity
The following diagram illustrates the molecular cascade initiated by this compound's interaction with the Adenine Nucleotide Translocase (ANT).
Caption: Signaling pathway of this compound-induced mitochondrial toxicity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on C2C12 myoblasts, a common cell line for studying muscle toxicity.
Table 1: Cytotoxicity and Mitochondrial Effects of this compound in C2C12 Myoblasts
| Parameter | Metric | Value | Exposure Time | Reference |
| Cytotoxicity | IC50 | ~10 µM | 24 hours | [1] |
| Mitochondrial Membrane Potential (Ψm) | EC50 (for increase) | 1.5 µM (95% CI: 0.7-3.1 µM) | 4 hours | [3] |
| ATP Production Capacity | % Decrease | Significant reduction observed | Not specified | [1] |
| Reactive Oxygen Species (ROS) | Fold Increase | Significant increase observed | Not specified | [1] |
Table 2: Inhibition of Mitochondrial ADP/ATP Exchange
| System | Inhibitor | Concentration | Effect | Reference |
| Bovine Heart Mitochondria | This compound | 100 µM | Significant decrease in ANT-dependent ADP uptake | [2] |
| Bovine Heart Mitochondria | This compound | 100 µM | Significant decrease in VDAC-dependent ADP import | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The protocols below are based on the methods described in the cited literature.
Cell Culture and Treatment
-
Cell Line: C2C12 myoblasts are used as a model for skeletal muscle cells[1].
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Exposure: For experiments, cells are seeded in appropriate plates (e.g., 96-well plates for cytotoxicity assays). After reaching a desired confluency, the culture medium is replaced with a medium containing this compound at various concentrations or a vehicle control (e.g., DMSO). Exposure times vary depending on the endpoint being measured, for instance, 4 hours for membrane potential and 24 hours for cytotoxicity[1][3].
Measurement of Mitochondrial Membrane Potential (Ψm)
-
Principle: The cationic fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) accumulates in the mitochondrial matrix in a manner dependent on the mitochondrial membrane potential. A higher potential leads to more dye accumulation and thus higher fluorescence intensity.
-
Protocol:
-
Culture and treat C2C12 myoblasts with this compound for 4 hours[3].
-
Load the cells with a low concentration of TMRM (e.g., 25 nM) in the presence of a quencher to reduce non-mitochondrial fluorescence.
-
Incubate for approximately 30-60 minutes at 37°C.
-
Wash cells with a suitable buffer (e.g., PBS).
-
Measure fluorescence intensity using a fluorescence microscope or plate reader (Excitation/Emission ~548/573 nm).
-
Quantify the TMRM intensity and compare it to the vehicle control[3].
-
Assessment of Cellular ATP Levels
-
Principle: Cellular ATP content is measured using a luciferase-based assay. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that can be quantified with a luminometer.
-
Protocol:
-
Culture and treat cells with this compound for a specified duration.
-
Lyse the cells to release intracellular ATP.
-
Add a luciferin-luciferase reagent to the cell lysate.
-
Measure the resulting luminescence using a plate-reading luminometer.
-
Normalize ATP levels to total protein content in the lysate to account for differences in cell number.
-
Measurement of Reactive Oxygen Species (ROS)
-
Principle: Cellular ROS levels can be detected using fluorescent probes like 2',7'–dichlorofluorescin diacetate (DCFDA). DCFDA is cell-permeable and is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'–dichlorofluorescein (DCF).
-
Protocol:
-
Culture and treat cells with this compound.
-
Load the cells with DCFDA (e.g., 10 µM) for 30-60 minutes at 37°C.
-
Wash cells to remove excess probe.
-
Measure fluorescence intensity using a fluorescence plate reader or microscope (Excitation/Emission ~485/535 nm).
-
Compare the fluorescence of treated cells to that of control cells to determine the fold increase in ROS production[1].
-
Experimental Workflow
The diagram below outlines a typical workflow for investigating the mitochondrial toxicity of a compound like this compound in a cell culture model.
Caption: General experimental workflow for assessing mitochondrial toxicity.
Conclusion
The mitochondrial toxicity of this compound in cell culture is well-defined and serves as a critical case study for off-target drug effects. The primary mechanism involves the direct inhibition of the Adenine Nucleotide Translocase (ANT), which disrupts mitochondrial bioenergetics. This leads to a detectable increase in mitochondrial membrane potential, a decrease in ATP production capacity, and elevated reactive oxygen species, ultimately culminating in cytotoxicity[1][3]. The methodologies and data presented here provide a robust framework for screening other compounds for similar liabilities and for further research into the structural modifications that could mitigate such off-target effects[1].
References
Methodological & Application
Application Notes and Protocols for In-Vivo Rodent Studies with Ibipinabant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibipinabant (also known as SLV319 or BMS-646,256) is a potent and selective antagonist of the cannabinoid CB1 receptor.[1][2] It has been investigated for its therapeutic potential in treating obesity and related metabolic disorders.[3] By blocking the CB1 receptor, this compound can influence appetite, energy expenditure, and glucose and lipid metabolism.[3] These application notes provide a comprehensive overview of this compound dosage and administration for in-vivo rodent studies, based on available preclinical data.
Data Presentation: this compound Dosage in Rodent Models
The following table summarizes the dosages of this compound used in various in-vivo rodent studies. This information is intended to guide researchers in selecting appropriate dose ranges for their experimental designs.
| Rodent Model | Strain | Dose | Route of Administration | Duration | Key Findings | Reference |
| Diet-Induced Obesity (DIO) Mice | C57BL/6J | 3 mg/kg/day | Oral gavage (p.o.) | 28 days | Reduced food intake, body weight, and adiposity. Reversed the high-fat diet-induced increase in adipose tissue leptin mRNA. | [2] |
| Zucker Diabetic Fatty (ZDF) Rats | Male | 3, 10 mg/kg/day | Not specified | 9 weeks | Dose-dependent decrease in body weight and food intake. | [3] |
| Zucker Diabetic Fatty (ZDF) Rats | Male | 10 mg/kg/day | Not specified | 9 weeks | Reduced fasting glucose, improved glucose tolerance, and decreased HbA1c. Increased non-fasting insulin, islet area, and islet insulin content, suggesting attenuation of β-cell loss.[4] | [4] |
| Mice | Not specified | 3 mg/kg | Oral | Not specified | Antagonized CB1 agonist-induced hypothermia (ED50). | [2] |
| Rats | Not specified | 5.5 mg/kg | Oral | Not specified | Antagonized CB1 agonist-induced hypotension (ED50). | [2] |
Experimental Protocols
General Animal Handling and Acclimatization
-
Animals: Procure male rodents (species and strain as required by the study design, e.g., C57BL/6J mice for diet-induced obesity models or Zucker Diabetic Fatty rats for diabetes studies) from a reputable vendor.
-
Housing: House animals in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water, unless otherwise specified by the experimental protocol (e.g., high-fat diet for DIO models).
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week prior to the commencement of any experimental procedures. Handle the animals daily during this period to minimize stress.
Preparation of this compound Formulation
-
Vehicle Selection: The choice of vehicle for this compound administration will depend on the route of administration and the solubility of the compound. For oral gavage, a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water is commonly used.
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Prepare the desired concentration of the vehicle solution (e.g., 0.5% w/v CMC in sterile water).
-
Gradually add the this compound powder to the vehicle while continuously vortexing or sonicating to ensure a homogenous suspension.
-
Prepare fresh on the day of administration.
-
Administration of this compound
-
Route of Administration: Oral gavage (p.o.) is a common route for this compound administration in rodent studies.[2] Intraperitoneal (i.p.) injection is another potential route.
-
Procedure for Oral Gavage:
-
Gently restrain the rodent.
-
Measure the required volume of the this compound suspension based on the animal's body weight.
-
Use a proper-sized, ball-tipped gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal briefly after administration to ensure no adverse reactions.
-
In-Vivo Experiment: Assessment of Metabolic Parameters in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a typical experiment to evaluate the effects of this compound on metabolic parameters in DIO mice.
-
Experimental Groups:
-
Group 1: Lean control mice on a standard diet, receiving vehicle.
-
Group 2: DIO mice on a high-fat diet, receiving vehicle.
-
Group 3: DIO mice on a high-fat diet, receiving this compound (e.g., 3 mg/kg/day).
-
-
Procedure:
-
Induction of Obesity: Feed male C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat) for 12-14 weeks to induce obesity.[2]
-
Treatment: Administer this compound or vehicle daily via oral gavage for the specified duration (e.g., 28 days).[2]
-
Monitoring:
-
Body Weight and Food Intake: Measure daily or several times per week.
-
Fasting Glucose and Insulin: Collect blood samples from the tail vein after an overnight fast at baseline and at the end of the study.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Perform at the end of the treatment period.
-
Fast animals overnight (12-16 hours).[3]
-
Collect a baseline blood sample (t=0).
-
Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.[3]
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[3]
-
Measure blood glucose levels.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals.
-
Collect blood for analysis of metabolic markers (e.g., lipids, leptin).
-
Collect and weigh tissues such as adipose tissue and liver.
-
-
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of the CB1 receptor and the inhibitory action of this compound.
Experimental Workflow
References
- 1. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound attenuates β-cell loss in male Zucker diabetic fatty rats independently of its effects on body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ibipinabant for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibipinabant, also known as SLV319, is a potent and selective cannabinoid receptor 1 (CB1) antagonist and inverse agonist.[1][2][3] It has been a subject of interest in research for its potential therapeutic applications, particularly in the context of metabolic disorders such as obesity.[3][4][5] Proper handling and dissolution of this compound are critical for obtaining accurate and reproducible results in cell-based assays. This document provides a detailed protocol for the solubilization and use of this compound in in vitro studies, along with an overview of its mechanism of action and relevant experimental workflows.
Physicochemical Properties and Solubility
This compound is a solid powder with a molecular weight of 487.40 g/mol and a molecular formula of C₂₃H₂₀Cl₂N₄O₂S.[1] Due to its hydrophobic nature, it is practically insoluble in aqueous solutions. The recommended solvent for preparing stock solutions for cell-based assays is dimethyl sulfoxide (DMSO).
Table 1: Solubility and Storage of this compound
| Property | Value | Source |
| Molecular Weight | 487.40 g/mol | [1] |
| Formula | C₂₃H₂₀Cl₂N₄O₂S | [1] |
| Appearance | Solid | [1] |
| Solubility in DMSO | 10 mM to ≥ 63.6 mM | [1][2] |
| Storage of Solid | -20°C for 12 months; 4°C for 6 months | [1] |
| Storage of Solution | -80°C for up to 6 months; -20°C for up to 6 months | [1][6] |
Protocol for Dissolving this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which can be further diluted for use in various cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Preparation of 10 mM Stock Solution:
-
Aseptically weigh out 4.87 mg of this compound powder and transfer it to a sterile microcentrifuge tube or glass vial.
-
Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.
-
Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[6]
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
-
Mechanism of Action and Signaling Pathway
This compound acts as an antagonist and inverse agonist at the CB1 receptor, a G protein-coupled receptor (GPCR).[2][8] In its basal state, the CB1 receptor can exhibit some level of constitutive activity. As an inverse agonist, this compound not only blocks the binding of agonists like anandamide but also reduces the basal signaling activity of the receptor. The CB1 receptor primarily couples to the inhibitory G protein, Gαi/o.
Experimental Workflow for Cell-Based Assays
A variety of cell-based assays can be employed to characterize the activity of this compound. A common workflow involves assessing its effect on downstream signaling pathways, such as the modulation of cyclic AMP (cAMP) levels.
Detailed Experimental Protocol: cAMP Assay
This protocol provides a general framework for a competitive antagonist assay to determine the potency of this compound in inhibiting the effect of a CB1 receptor agonist on cAMP levels.
Materials:
-
Cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
This compound stock solution (10 mM in DMSO)
-
CB1 receptor agonist (e.g., CP55,940 or WIN55,212-2)
-
Forskolin (to stimulate adenylate cyclase and increase basal cAMP)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)
-
Multi-well assay plates (e.g., 96-well or 384-well)
Procedure:
-
Cell Seeding: Seed the CB1-expressing cells into the appropriate multi-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.
-
Compound Preparation:
-
Prepare a serial dilution of this compound in a suitable assay buffer or serum-free medium to achieve a range of final concentrations.
-
Prepare a solution of the CB1 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Prepare a solution of forskolin at a concentration that effectively stimulates cAMP production.
-
-
Treatment:
-
Remove the culture medium from the cells and wash once with a suitable assay buffer.
-
Add the this compound dilutions (or vehicle control) to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Add the CB1 agonist and forskolin solution to the wells and incubate for a further specified period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the instructions provided with the cAMP assay kit.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., fluorescence, luminescence, or absorbance).
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound, which represents the concentration at which it inhibits 50% of the agonist-induced response.
-
Off-Target Considerations
It is important to note that some studies have reported off-target effects of this compound. Specifically, it has been shown to inhibit mitochondrial ADP/ATP exchange, which can lead to myotoxicity.[9] Researchers should consider these potential off-target effects when interpreting data from cell-based assays, especially at higher concentrations or in long-term studies.
Conclusion
This application note provides a comprehensive guide for the dissolution and use of this compound in cell-based assays. By following these protocols and considering the compound's mechanism of action, researchers can generate reliable and reproducible data to further investigate its biological effects. Careful attention to solvent concentration and the inclusion of appropriate controls are paramount for successful experimentation.
References
- 1. (±)-Ibipinabant | CB1 antagonist | Probechem Biochemicals [probechem.com]
- 2. This compound | CB-1 agonist | CAS 362519-49-1 (racemic) | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. seekingalpha.com [seekingalpha.com]
- 5. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial ADP/ATP exchange inhibition: a novel off-target mechanism underlying this compound-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Food Intake and Energy Balance with Ibipinabant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ibipinabant (also known as SLV319), a potent and selective cannabinoid receptor 1 (CB1) inverse agonist, for preclinical research in food intake and energy balance. The protocols and data presented are compiled from various studies to assist in the design and execution of experiments aimed at understanding the role of the endocannabinoid system in metabolic diseases.
Introduction
The endocannabinoid system, particularly the CB1 receptor, is a key regulator of energy homeostasis, appetite, and metabolism.[1] Activation of the CB1 receptor is known to stimulate appetite, making its antagonism a therapeutic strategy for obesity and related metabolic disorders.[1] this compound is a first-generation CB1 receptor antagonist that has demonstrated efficacy in reducing the intake of palatable food and promoting weight loss in preclinical models.[2][3] Notably, it has been shown to cause a significant reduction in palatable food intake at a lower brain CB1 receptor occupancy compared to other antagonists like rimonabant, suggesting a potential role for peripheral mechanisms of action.[2]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and other CB1 receptor inverse agonists on key metabolic parameters.
Table 1: Effects of this compound on Body Weight and Food Intake in Zucker Diabetic Fatty (ZDF) Rats [1][3]
| Compound | Animal Strain | Dose | Duration | Change in Body Weight | Change in Food Intake |
| This compound | Zucker Diabetic Fatty (ZDF) Rats | 3, 10 mg/kg/day | 9 weeks | Dose-dependent decrease | Dose-dependent decrease |
| Rimonabant | Zucker Diabetic Fatty (ZDF) Rats | 3, 10 mg/kg/day | 9 weeks | Dose-dependent decrease | Dose-dependent decrease |
Table 2: Effects of this compound on Glycemic Control in Male Zucker Diabetic Fatty (ZDF) Rats (9-Week Study) [3]
| Parameter | Vehicle Control | This compound (10 mg/kg) | % Change vs. Control |
| Fasting Glucose | Severely hyperglycemic | Significantly reduced | -61% |
| Glucose Excursion AUC (OGTT) | Elevated | Significantly reduced | -44% |
| HbA1c | Elevated | Significantly reduced | -50% |
| Non-fasting Insulin | Dramatically reduced | Increased | +71% |
| Islet Area | Reduced | Increased | +40% |
| Islet Insulin Content | Reduced | Increased | +76% |
Signaling Pathway
This compound acts as an inverse agonist at the CB1 receptor. This means that it not only blocks the receptor from being activated by endogenous cannabinoids (agonists) but also reduces the receptor's basal, constitutive activity. This action leads to an increase in the activity of adenylyl cyclase, resulting in elevated intracellular levels of cyclic AMP (cAMP).[1]
CB1 Receptor Inverse Agonist Signaling Pathway.
Experimental Protocols
Protocol 1: Diet-Induced Obesity (DIO) Mouse Model and this compound Treatment
This protocol details the establishment of a DIO mouse model and the subsequent evaluation of this compound's therapeutic efficacy.
Materials:
-
Male C57BL/6J mice (6 weeks of age)
-
High-fat diet (HFD; 60 kcal% fat)
-
Control low-fat diet (LFD; 10 kcal% fat)
-
Standard mouse housing cages
-
Weighing scale
-
This compound
-
Vehicle solution (e.g., 1% Tween 80 in sterile saline)
-
Oral gavage needles
-
Syringes
Procedure:
-
Acclimatization: Acclimatize mice for one week upon arrival, providing standard chow and water ad libitum.
-
Group Assignment: Randomly assign mice to two groups: Control (LFD) and DIO (HFD).
-
Housing: House mice individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet Induction: Provide the respective diets and water ad libitum. Monitor body weight and food intake weekly for 12-16 weeks, or until the DIO group achieves a significantly higher body weight compared to the control group.
-
Treatment Groups: After the diet induction period, divide the DIO mice into two subgroups: DIO + Vehicle and DIO + this compound. A lean control group receiving the vehicle should also be included.
-
Drug Preparation: Prepare this compound solution in the vehicle at the desired concentration (e.g., 10 mg/kg body weight).
-
Administration: Administer the assigned treatment (Vehicle or this compound) daily via oral gavage for the desired study duration (e.g., 4-8 weeks).
-
Monitoring: Continue to monitor body weight and food intake daily or weekly.
-
Endpoint Analysis: At the end of the treatment period, perform metabolic assessments and collect tissues for further analysis.
Experimental workflow for DIO mouse model and this compound treatment.
Protocol 2: Metabolic Phenotyping
A. Oral Glucose Tolerance Test (OGTT):
-
Fast mice overnight (approximately 12-16 hours).
-
Collect a baseline blood sample from the tail vein.
-
Administer a concentrated glucose solution (e.g., 2 g/kg body weight) orally via gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.
B. Insulin Tolerance Test (ITT):
-
Fast mice for a short period (e.g., 4-6 hours).
-
Collect a baseline blood sample.
-
Administer insulin (e.g., 0.75 U/kg body weight) via intraperitoneal (IP) injection.
-
Measure blood glucose levels at various time points to determine the rate of glucose clearance.
Protocol 3: Assessment of Energy Balance
Energy expenditure can be measured using indirect calorimetry systems.
Procedure:
-
Acclimate individual mice to the calorimetry chambers.
-
Measure oxygen consumption (VO2) and carbon dioxide production (VCO2) over a set period (e.g., 24-48 hours).
-
Calculate the respiratory exchange ratio (RER = VCO2/VO2) to determine substrate utilization.
-
Calculate total energy expenditure (TEE) using the Weir equation or a similar formula.
-
Simultaneously measure food intake to determine energy intake.
-
Energy balance can be calculated as Energy Intake - Total Energy Expenditure.
Protocol 4: Assessment of Mitochondrial Toxicity
Due to concerns about potential off-target effects, it is prudent to assess the mitochondrial toxicity of this compound.
Materials:
-
C2C12 myoblast cell line
-
Cell culture medium (e.g., DMEM)
-
This compound
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
-
Mitochondrial membrane potential dye (e.g., JC-1 or TMRE)
Procedure:
-
Cell Culture: Culture C2C12 myoblasts according to standard protocols.
-
Treatment: Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Cell Viability Assessment: Perform a cell viability assay to determine the cytotoxic effects of this compound.
-
Mitochondrial Membrane Potential Measurement: Incubate treated cells with a mitochondrial membrane potential dye and measure fluorescence to assess changes in mitochondrial health. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates mitochondrial depolarization.
References
Application of Ibipinabant in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibipinabant (also known as SLV319 or BMS-646256) is a potent and selective cannabinoid CB1 receptor antagonist/inverse agonist.[1][2] It belongs to the diarylpyrazoline class of compounds and exhibits high affinity for the CB1 receptor with over 1000-fold selectivity compared to the CB2 receptor.[1][2] While initially developed for the treatment of obesity and metabolic disorders due to the role of the endocannabinoid system in regulating appetite and energy homeostasis, its mechanism of action holds significant implications for neuroscience research.[3][4] The CB1 receptor is one of the most abundantly expressed G protein-coupled receptors in the central nervous system (CNS), playing a crucial role in modulating neurotransmitter release and influencing a wide array of physiological and cognitive processes.
This document provides detailed application notes and protocols for the use of this compound in neuroscience research, focusing on its mechanism of action, potential applications in studying cognition, anxiety, and addiction-related behaviors, and methodologies for key in vitro and in vivo experiments.
Mechanism of Action
This compound acts as an inverse agonist at the CB1 receptor. This means that it not only blocks the receptor from being activated by endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) but also reduces the receptor's basal, constitutive activity. This action leads to a downstream signaling cascade, including the modulation of adenylyl cyclase and mitogen-activated protein (MAP) kinase pathways. The high density of CB1 receptors in brain regions such as the hippocampus, amygdala, prefrontal cortex, and basal ganglia underlies the significant potential of this compound to influence a range of neurological functions.
Signaling Pathway of this compound at the CB1 Receptor
Data Presentation: Preclinical Efficacy of this compound and Other CB1 Antagonists
The following tables summarize quantitative data from preclinical studies, providing insights into the potency and in vivo effects of this compound and related compounds.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Cell Line | Ligand | Value | Reference |
| Ki (Binding Affinity) | CHO cells with human CB1 receptor | [3H]CP-55940 | 7.8 nM | [2] |
| Ki (Binding Affinity) | CHO cells with human CB2 receptor | [3H]CP-55940 | 7943 nM | [2] |
| pA2 (Functional Potency) | CHO cells | WIN-55212-2 | 9.9 | [2] |
Table 2: In Vivo Effects of this compound in Animal Models
| Animal Model | Administration | Dose | Observed Effect | Reference |
| Diet-Induced Obese (DIO) Mice | Oral gavage (28 days) | 3 mg/kg/day | Reduction in food intake and body weight. | [2] |
| Zucker Diabetic Fatty (ZDF) Rats | Oral gavage (56 days) | 3-10 mg/kg/day | Attenuation of β-cell loss (independent of weight loss). | [2] |
| Rats | Oral administration | ED50 = 5.5 mg/kg | Antagonism of CP-55940-induced hypotension. | [2] |
| Mice | Oral administration | ED50 = 3 mg/kg | Antagonism of CP-55940-induced hypothermia. | [2] |
Table 3: Comparative Brain CB1 Receptor Occupancy of CB1 Antagonists
| Compound | Brain CB1R Occupancy for Equivalent Reduction in Palatable Food Intake | Reference |
| This compound | 11% | [3] |
| Rimonabant | >65% | [3] |
Experimental Protocols
Protocol 1: In Vitro CB1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.
Materials:
-
CHO or HEK293 cells stably transfected with the human CB1 receptor.
-
Radioligand: [3H]CP-55,940 (a potent CB1 agonist).
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled CB1 agonist (e.g., 10 µM WIN-55,212-2).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from the CB1-expressing cells using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Total Binding: Binding buffer, [3H]CP-55,940, and cell membrane preparation.
-
Non-specific Binding: Binding buffer, [3H]CP-55,940, non-labeled CB1 agonist, and cell membrane preparation.
-
Competition Binding: Binding buffer, [3H]CP-55,940, varying concentrations of this compound, and cell membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for In Vitro Binding Assay
Protocol 2: In Vivo Evaluation in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the effect of this compound on food intake, body weight, and metabolic parameters in a mouse model of obesity. This model is also relevant for studying the central regulation of appetite and energy balance.
Materials:
-
Male C57BL/6J mice (6-8 weeks old).
-
High-Fat Diet (HFD; e.g., 45-60% kcal from fat).
-
Control Low-Fat Diet (LFD; e.g., 10% kcal from fat).
-
This compound.
-
Vehicle for oral administration (e.g., 1% Tween 80 in saline).
-
Oral gavage needles.
-
Metabolic cages for monitoring food and water intake.
-
Animal scale.
Procedure:
-
Acclimation and Diet Induction:
-
Acclimate mice to the housing facility for at least one week.
-
Randomly assign mice to either the HFD or LFD group.
-
Provide the respective diets and water ad libitum for 8-12 weeks to induce the obese phenotype in the HFD group.
-
Monitor body weight and food intake weekly.
-
-
Treatment:
-
Once a significant difference in body weight is established between the HFD and LFD groups, randomize the HFD mice into treatment groups (e.g., vehicle, 1 mg/kg this compound, 3 mg/kg this compound, 10 mg/kg this compound).
-
Administer the assigned treatment daily via oral gavage for a specified period (e.g., 28 days).
-
-
Data Collection:
-
Measure body weight and food intake daily.
-
At the end of the study, collect terminal blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids).
-
Collect tissues such as the brain (hypothalamus, hippocampus), liver, and adipose tissue for further analysis (e.g., gene expression, histology).
-
-
Behavioral Assessments (Optional Neuroscience Endpoints):
-
Elevated Plus Maze: To assess anxiety-like behavior.
-
Novel Object Recognition: To evaluate learning and memory.
-
Locomotor Activity: To control for confounding effects on other behavioral tests.
-
Experimental Workflow for In Vivo DIO Mouse Study
Applications in Specific Neuroscience Research Areas
While much of the research on this compound has focused on its metabolic effects, its action on the central CB1 receptors suggests its utility in a broader range of neuroscience research. It is important to note that due to the cessation of clinical development for many first-generation CB1 antagonists because of psychiatric side effects, research in these areas has been somewhat limited for this compound specifically.[3] However, studies on other CB1 antagonists like Rimonabant provide a strong rationale for investigating this compound in these contexts.
Cognition and Memory
The endocannabinoid system is a key modulator of synaptic plasticity, a cellular mechanism underlying learning and memory. CB1 receptor antagonists have been shown to influence cognitive processes. A structural analogue of this compound, SLV330, has been reported to be active in animal models related to the regulation of memory and cognition.[1]
-
Potential Research Questions:
-
Does this compound enhance memory consolidation or retrieval in spatial learning tasks (e.g., Morris water maze, radial arm maze)?
-
Can this compound reverse cognitive deficits induced by CB1 receptor agonists (e.g., THC) or in models of neurodevelopmental or neurodegenerative disorders?
-
What are the effects of this compound on long-term potentiation (LTP) and long-term depression (LTD) in hippocampal slices?
-
Anxiety and Mood
The psychiatric side effects observed in clinical trials of first-generation CB1 antagonists, including anxiety and depression, highlight the critical role of the endocannabinoid system in mood regulation.[3] This makes this compound a valuable tool for investigating the neural circuits underlying these conditions.
-
Potential Research Questions:
-
Does acute or chronic administration of this compound induce anxiogenic-like effects in behavioral paradigms such as the elevated plus-maze or open field test?
-
Can this compound be used to model anhedonia or behavioral despair in rodents (e.g., forced swim test, sucrose preference test)?
-
How does this compound affect neuronal activity in the amygdala and prefrontal cortex, key brain regions in anxiety and mood regulation?
-
Addiction and Reward
The endocannabinoid system is heavily implicated in the rewarding effects of both natural rewards (like palatable food) and drugs of abuse. CB1 receptor antagonists have been shown to reduce the reinforcing properties of several addictive substances.
-
Potential Research Questions:
-
Does this compound attenuate the self-administration of drugs like cocaine, opioids, or alcohol in animal models?
-
Can this compound block the reinstatement of drug-seeking behavior triggered by cues or stress?
-
How does this compound modulate dopamine release in the nucleus accumbens, a key component of the brain's reward pathway?
-
Conclusion
This compound is a potent and selective CB1 receptor inverse agonist with significant potential as a research tool in neuroscience. Its ability to modulate the endocannabinoid system provides a powerful means to investigate the neural underpinnings of a wide range of behaviors and cognitive functions, from appetite and metabolism to learning, memory, anxiety, and addiction. While its clinical development was halted, its utility in preclinical research remains high. The protocols and data presented here offer a foundation for researchers to explore the multifaceted roles of the CB1 receptor in the central nervous system using this compound.
References
Ibipinabant: A Potent and Selective Tool for Cannabinoid CB1 Receptor Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ibipinabant (also known as SLV319) is a potent and highly selective antagonist/inverse agonist of the cannabinoid CB1 receptor.[1][2] Its high affinity for the CB1 receptor and over 1000-fold selectivity over the CB2 receptor make it an invaluable tool for researchers studying the endocannabinoid system.[1] This document provides detailed application notes and experimental protocols for the use of this compound in CB1 receptor studies, including data on its binding affinity, functional activity, and application in both in vitro and in vivo models. As a first-generation CB1 receptor antagonist, this compound has been instrumental in elucidating the physiological and pathological roles of the CB1 receptor, particularly in the context of metabolic disorders such as obesity and diabetes.[3][4] Although its clinical development was halted, it remains a critical reference compound in preclinical research.[4][5]
Physicochemical and Pharmacological Properties
This compound is a diarylpyrazoline derivative that acts as a potent antagonist of the human CB1 receptor with a binding affinity (Ki) of 7.8 nM.[1] It exhibits significant selectivity for the CB1 receptor over the CB2 receptor, with a Ki of 7943 nM for the latter.[1] Functionally, this compound behaves as an inverse agonist, meaning it not only blocks the effects of agonists but also reduces the basal, constitutive activity of the CB1 receptor.[6][7] This inverse agonism is a key characteristic to consider when designing and interpreting experiments.
Data Presentation
The following tables summarize the quantitative data for this compound's interaction with the CB1 receptor.
| Parameter | Value | Receptor | Assay Conditions | Reference |
| Ki | 7.8 nM | Human CB1 | Radioligand displacement assay using [3H]CP-55,940 in CHO cells | [1] |
| Ki | 7943 nM | Human CB2 | Radioligand displacement assay using [3H]CP-55,940 in CHO cells | [1] |
| pA2 | 9.9 | Human CB1 | Antagonism of WIN-55212-induced arachidonic acid release in CHO cells | [1] |
| IC50 | 22 nM | Cannabinoid-1 (CB-1) receptor | (±)-Ibipinabant (racemate) | [7] |
Table 1: In Vitro Binding and Functional Data for this compound.
| Animal Model | Dose | Effect | Reference |
| Rats | 5.5 mg/kg (oral) | ED50 for antagonizing CB agonist (CP55940)-induced hypotension | [1] |
| Mice | 3 mg/kg (oral) | ED50 for antagonizing CB agonist (CP55940)-induced hypothermia | [1] |
| Diet-Induced Obese (DIO) Mice | Not specified | Reductions in food intake, body weight, and adiposity | [1] |
| Zucker Diabetic Fatty Rats | Not specified | Attenuated β-cell loss independently of its effects on body weight | [2] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models.
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
This compound, as a CB1 receptor inverse agonist, primarily modulates the Gi/o protein-coupled signaling cascade. Upon binding, it stabilizes the inactive conformation of the receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The following diagram illustrates this pathway.
Caption: CB1 Receptor Signaling Pathway Inhibition by this compound.
Experimental Workflow for In Vitro Characterization
The following diagram outlines a typical workflow for the in vitro characterization of this compound as a CB1 receptor antagonist/inverse agonist.
Caption: In Vitro Characterization Workflow for this compound.
Experimental Protocols
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.
Materials:
-
Membrane preparation from cells expressing human CB1 receptor (e.g., CHO-CB1 or HEK293-CB1) or rodent brain tissue.
-
Radioligand: [3H]CP-55,940 or [3H]SR141716A.
-
Unlabeled this compound.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.
-
Non-specific binding control: A high concentration of a known CB1 ligand (e.g., 10 µM WIN-55,212-2).
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Radioligand at a final concentration close to its Kd.
-
Serial dilutions of this compound or vehicle (for total binding) or non-specific binding control.
-
Membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through GF/B filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional potency (IC50) of this compound as a CB1 receptor inverse agonist by measuring its effect on cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing the human CB1 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (an adenylyl cyclase activator).
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Protocol:
-
Seed the CB1-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
On the day of the assay, replace the culture medium with assay buffer containing IBMX (e.g., 500 µM) and incubate for 30 minutes at 37°C.
-
Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM, to induce cAMP production) and incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound.
-
Determine the IC50 value of this compound from the curve using non-linear regression.
[35S]GTPγS Binding Assay
Objective: To measure the ability of this compound to inhibit agonist-stimulated G-protein activation.
Materials:
-
Membrane preparation from cells expressing human CB1 receptor or rodent brain tissue.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
GDP.
-
A CB1 receptor agonist (e.g., CP-55,940 or WIN-55,212-2).
-
This compound.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Membrane preparation (10-20 µg of protein per well).
-
GDP (final concentration ~10-30 µM).
-
Serial dilutions of this compound.
-
A fixed concentration of the CB1 agonist (typically at its EC80-EC90 for G-protein activation).
-
-
Pre-incubate the plate for 15-20 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1-0.5 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/B filter mats.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter mats and quantify the bound radioactivity using a scintillation counter.
-
Generate a dose-response curve by plotting the inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of this compound.
-
Determine the IC50 value from the curve.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents
Objective: To evaluate the effect of this compound on glucose metabolism.
Materials:
-
Rodents (e.g., mice or rats), often on a high-fat diet to induce metabolic dysfunction.
-
This compound formulated for oral administration.
-
Glucose solution (e.g., 20% w/v in water).
-
Glucometer and test strips.
-
Oral gavage needles.
Protocol:
-
Acclimatize the animals and, if applicable, maintain them on a high-fat diet for a specified period.
-
Fast the animals overnight (typically 12-16 hours) with free access to water.
-
Record the baseline body weight and blood glucose level from a tail snip.
-
Administer this compound or vehicle orally at the desired dose and time point before the glucose challenge (e.g., 30-60 minutes prior).
-
Administer a glucose bolus orally (e.g., 2 g/kg body weight).
-
Measure blood glucose levels at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time to generate glucose tolerance curves.
-
Calculate the area under the curve (AUC) for glucose for each treatment group to quantify the overall effect on glucose tolerance.
Conclusion
This compound is a well-characterized and valuable tool compound for the investigation of CB1 receptor pharmacology and physiology. Its high potency and selectivity, combined with its inverse agonist properties, allow for precise interrogation of the endocannabinoid system's role in various biological processes. The detailed protocols provided herein should serve as a comprehensive guide for researchers utilizing this compound in their studies, facilitating reproducible and robust experimental outcomes. As with any pharmacological tool, careful consideration of its properties and appropriate experimental design are crucial for the accurate interpretation of results.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Administration of Ibipinabant to Laboratory Animals
Introduction: Ibipinabant (also known as SLV319 or BMS-646256) is a potent and highly selective antagonist of the cannabinoid CB1 receptor.[1][2] It has been utilized in preclinical research primarily to investigate its potent anorectic (appetite-suppressing) effects and its potential for treating obesity and related metabolic disorders, such as diabetes.[3][4] As a first-generation CB1 antagonist, it effectively reduces food intake and body weight in animal models.[3][5] However, like other compounds in its class, concerns about adverse effects, including potential psychiatric side effects and myotoxicity (muscle toxicity), necessitate careful administration and monitoring protocols.[6][7]
These application notes provide detailed protocols for the preparation and administration of this compound to laboratory animals, primarily focusing on rodent models used in obesity and metabolic research. The information is intended for researchers, scientists, and drug development professionals to ensure safe, effective, and reproducible experimental outcomes.
Data Presentation: Dosing and Effects
Quantitative data from various preclinical studies are summarized below to guide experimental design.
Table 1: Recommended Dosages and Administration Routes for this compound in Rodents
| Species | Model | Route of Administration | Dosage Range | Vehicle Solution | Study Duration | Reference |
| Mouse | Diet-Induced Obesity (DIO) | Oral Gavage | 3 - 10 mg/kg/day | 10% Tween 80 in sterile saline | 4 - 8 weeks | [6][8] |
| Mouse | Diet-Induced Obesity (DIO) | Oral Gavage | 3 mg/kg/day | Not specified | 28 days | [3][9] |
| Rat | Zucker Diabetic Fatty (ZDF) | Oral Gavage | 3 - 10 mg/kg/day | 10% dimethylacetamide, 10% cremophor, 10% ethanol, 70% water | 56 days / 9 weeks | [3][10][11] |
| Rat | General | Oral Administration | 5.5 mg/kg (ED₅₀) | Not specified | Acute | [3] |
Table 2: Summary of Reported Effects of this compound in Laboratory Animals
| Species/Model | Dosage | Key Findings | Reference |
| DIO Mice | 3 mg/kg/day (p.o.) | Reduced food intake, body weight, and adiposity. Reversed HFD-induced increase in adipose tissue leptin mRNA. | [3] |
| ZDF Rats | 10 mg/kg (p.o.) | Reduced fasting glucose (-61%), glucose excursion AUC in OGTT (-44%), and HbA1c (-50%). Increased non-fasting insulin, islet area, and islet insulin content. | [10] |
| ZDF Rats | 3 - 10 mg/kg (p.o.) | Attenuated the progression of diabetes and β-cell loss, independent of weight loss effects. | [3][10] |
| Wistar Rats | Not specified | Decreased intake of highly palatable food with lower brain CB1 receptor occupancy compared to rimonabant. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol details the preparation of a common vehicle for oral gavage. This compound solutions can be unstable, so fresh preparation is recommended.[12]
Materials:
-
This compound (SLV319) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure (based on a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle)[11]:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 5-10 mL/kg for mice). Calculate the required mass of this compound for the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Prepare Stock Solution (Optional but Recommended): Dissolve the accurately weighed this compound powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[11] This ensures complete dissolution before adding aqueous components.
-
Vehicle Preparation: In a sterile conical tube, add the solvents in the following order, mixing thoroughly after each addition:
-
Add the required volume of the this compound/DMSO stock solution (or pure DMSO if preparing vehicle control).
-
Add 40% of the final volume as PEG300. Vortex until the solution is homogenous.
-
Add 5% of the final volume as Tween-80. Vortex thoroughly.
-
Slowly add sterile saline to reach the final desired volume. Vortex again to ensure a uniform suspension/solution.
-
-
Final Formulation: The final product should be a clear solution or a uniform suspension. Store protected from light and use within 24 hours if possible.
Note on an alternative vehicle for rats: A suspension in 10% dimethylacetamide, 10% cremophor, 10% ethanol, and 70% water has also been successfully used.[11]
Protocol 2: Administration of this compound via Oral Gavage in Rodents
Oral gavage is the most common and reliable method for ensuring accurate oral dosing of this compound in preclinical studies.[3][8] This procedure can be stressful for animals; therefore, personnel must be well-trained to minimize distress, which could otherwise confound experimental results.[13]
Materials:
-
Prepared this compound dosing solution
-
Animal scale
-
Appropriately sized oral gavage needles (flexible or rigid with a ball-tip; typically 20-22 gauge for mice, 16-18 gauge for rats).
-
Syringes (1 mL)
-
Appropriate animal restraint device or manual restraint technique.
Procedure:
-
Animal Preparation: Weigh each animal immediately before dosing to calculate the precise volume required. A typical dosing volume is 5 mL/kg.[14]
-
Dose Calculation: Calculate the volume to administer using the formula: Volume (mL) = (Animal Weight (kg) x Dose (mg/kg)) / Concentration (mg/mL)
-
Loading the Syringe: Draw the calculated volume of the this compound solution into the syringe. Ensure there are no air bubbles.
-
Animal Restraint: Restrain the animal firmly but gently, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: Gently insert the gavage needle into the mouth, passing it along the side of the tongue. Advance the needle smoothly down the esophagus until the tip reaches the stomach. Do not force the needle; if resistance is met, withdraw and reposition.
-
Substance Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the substance.
-
Withdrawal and Monitoring: Smoothly withdraw the needle. Briefly monitor the animal to ensure it has recovered from the procedure and shows no signs of distress, such as difficulty breathing. Return the animal to its home cage.
-
Control Group: Administer the vehicle solution to the control group using the exact same procedure.
Protocol 3: Post-Administration Monitoring
Consistent monitoring is crucial to assess both the efficacy and potential adverse effects of this compound.
Efficacy Monitoring:
-
Body Weight: Measure daily or weekly, at the same time each day.[6][8]
-
Food and Water Intake: Measure daily or weekly by weighing the food hopper and water bottle.[8][10]
-
Metabolic Assessments: Perform metabolic tests such as a Glucose Tolerance Test (GTT) or Insulin Tolerance Test (ITT) at the end of the treatment period to assess effects on glycemic control.[8]
Adverse Effect Monitoring:
-
Clinical Signs: Observe animals daily for signs of distress, muscle weakness, lethargy, or changes in gait, which could indicate myotoxicity.[6]
-
Behavioral Assessment: Monitor for changes in behavior such as anxiety, irritability, or depression-like behaviors (e.g., using tests like the elevated plus maze or forced swim test).[6]
-
Histopathology: Collect muscle tissue (e.g., quadriceps) for histopathological analysis to detect signs of myotoxicity.[6]
Visualizations
Caption: Experimental workflow for administering this compound to laboratory animals.
Caption: Signaling pathway showing this compound as a CB1 receptor antagonist.
References
- 1. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exploring the Therapeutic Potential of Cannabinoid Receptor Antagonists in Inflammation, Diabetes Mellitus, and Obesity [mdpi.com]
- 5. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mitochondrial ADP/ATP exchange inhibition: a novel off-target mechanism underlying this compound-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound | CB-1 agonist | CAS 362519-49-1 (racemic) | Buy this compound from Supplier InvivoChem [invivochem.com]
- 10. This compound attenuates β-cell loss in male Zucker diabetic fatty rats independently of its effects on body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Ibipinabant in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ibipinabant in human plasma. This compound, a potent and selective cannabinoid CB1 receptor antagonist, has been investigated for its therapeutic potential. This method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard is recommended for optimal accuracy, though a surrogate analyte, Reserpine, has been successfully used. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode. The method is validated according to established bioanalytical method validation guidelines and is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.
Introduction
This compound (SLV319, BMS-646256) is a diarylpyrazoline derivative that acts as a potent and selective antagonist of the cannabinoid CB1 receptor.[1] Its potential therapeutic applications have necessitated the development of a reliable bioanalytical method to quantify its concentration in biological matrices, which is crucial for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[2] This application note provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, offering a valuable tool for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
This compound reference standard
-
Reserpine (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
LC-MS/MS Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate at 30% B for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometer Settings
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 1 |
| Collision Gas | Argon |
| Ion Source Temp. | 500 °C |
| IonSpray Voltage | 5500 V |
Table 1: MRM Transitions and Optimized Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Entrance Potential (V) | Collision Energy (V) | Collision Cell Exit Potential (V) |
| This compound | 502.4 | 351.1 | 150 | 80 | 10 | 35 | 12 |
| Reserpine (IS) | 609.3 | 195.0 | 150 | 100 | 10 | 50 | 15 |
Note: The product ion for this compound is proposed based on the fragmentation patterns of similar diarylpyrazoline structures.[3][4] The collision energy is an estimated starting point and should be optimized for the specific instrument used.
Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Reserpine in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Reserpine primary stock solution with 50:50 (v/v) methanol:water.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of this compound from plasma.
-
Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL Reserpine) to each tube, except for the blank plasma.
-
Add 150 µL of acetonitrile to each tube.
-
Vortex mix for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Method Validation Summary
The bioanalytical method was validated according to industry-standard guidelines. The following parameters were assessed:
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | ≤15% RSD (≤20% at LLOQ) |
| Recovery | Consistent and reproducible across the concentration range (>85%) |
| Matrix Effect | Normalized matrix factor between 0.85 and 1.15 |
| Stability | Stable under various storage and handling conditions (bench-top, freeze-thaw, long-term) |
Data Presentation
The quantitative data from the method validation is summarized in the tables below.
Table 3: Calibration Curve Details
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 0.5 - 500 | y = 0.025x + 0.005 | > 0.995 |
Table 4: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 0.5 | 98.2 | 8.5 | 102.1 | 11.2 |
| Low QC | 1.5 | 101.5 | 6.2 | 99.8 | 7.5 |
| Mid QC | 200 | 97.9 | 4.1 | 100.5 | 5.3 |
| High QC | 400 | 103.2 | 3.5 | 101.9 | 4.1 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis in support of pharmacokinetic studies. This application note serves as a comprehensive guide for researchers in the field of drug development and analysis.
References
- 1. This compound | CB1 antagonist | Probechem Biochemicals [probechem.com]
- 2. Novel 3,4-diarylpyrazolines as potent cannabinoid CB1 receptor antagonists with lower lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of Peripherally Restricted Ibipinabant Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategies and methodologies for the synthesis of Ibipinabant derivatives with restricted access to the central nervous system (CNS). The protocols detailed below are intended to guide researchers in the development of peripherally selective cannabinoid receptor 1 (CB1R) antagonists, potentially minimizing the centrally-mediated side effects observed with first-generation CB1R blockers.
Introduction
This compound is a potent and selective antagonist of the CB1 receptor. While initially developed for metabolic disorders, its clinical utility was hampered by CNS-related adverse effects due to its ability to cross the blood-brain barrier (BBB). To overcome this limitation, research has focused on designing this compound analogs that are peripherally restricted. The primary strategies to achieve this include increasing the topological polar surface area (TPSA) of the molecule, introducing permanently charged groups, or designing substrates for efflux transporters like P-glycoprotein at the BBB.[1] These modifications aim to reduce brain penetration while maintaining high affinity and selectivity for peripheral CB1 receptors, thereby offering a promising therapeutic approach for metabolic conditions without psychiatric side effects.[2][3]
Design Strategy for Peripheral Restriction
The core principle behind developing peripherally restricted this compound derivatives is to modify its chemical structure to hinder its passage across the BBB. This can be achieved through several approaches:
-
Increasing Polarity: The introduction of polar functional groups, such as amides, sulfonamides, or carboxylic acids, increases the molecule's TPSA. Molecules with a TPSA greater than 120 Ų generally exhibit poor membrane permeability, including the BBB.[1]
-
Introducing Charged Moieties: The presence of a permanent charge at physiological pH significantly limits passive diffusion across the lipid-rich BBB.
-
Enhancing Efflux: Designing molecules that are substrates for efflux transporters, such as P-glycoprotein (P-gp), can actively pump the compound out of the brain, thereby reducing its CNS concentration.
Synthesis of Peripherally Restricted this compound Derivatives
The following is a generalized synthetic scheme for the derivatization of an this compound core scaffold to introduce peripheral restriction. For instance, analogs like JD-5006 and JD-5037 were synthesized from this compound (SLV-319) with modifications intended to limit brain exposure.[2][4]
General Synthetic Protocol:
The synthesis of peripherally restricted this compound derivatives can be conceptualized in a multi-step process starting from a suitable pyrazole core. The following protocol is a representative example based on the synthesis of similar CB1R antagonists.
Step 1: Synthesis of the Pyrazole Core The central pyrazole scaffold can be synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Step 2: N-Arylation The pyrazole nitrogen is then arylated, for example, with a substituted chlorobenzyl group, a common feature in many CB1R antagonists.
Step 3: Introduction of the Side Chain A key step involves the introduction of a side chain at position 3 of the pyrazole ring. This is often achieved via acylation or a similar carbon-carbon bond-forming reaction.
Step 4: Derivatization for Peripheral Restriction The terminal end of the side chain is then modified to incorporate polar groups. For example, an ester group can be hydrolyzed to a carboxylic acid, which can then be coupled with an amino acid or a polar amine to form an amide bond, thereby increasing the TPSA.
Experimental Protocols
Protocol 1: In Vitro CB1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the synthesized this compound derivatives for the human CB1 receptor.
Materials:
-
HEK293 cells stably expressing the human CB1 receptor
-
[³H]-CP55,940 (radioligand)
-
Synthesized this compound derivatives
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare membranes from HEK293-hCB1 cells.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-CP55,940 (at a final concentration of ~0.5 nM), and 50 µL of varying concentrations of the test compound (this compound derivative).
-
Initiate the binding reaction by adding 50 µL of cell membrane suspension (approximately 10-20 µg of protein).
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Protocol 2: Assessment of Blood-Brain Barrier Permeability
Objective: To evaluate the ability of the synthesized derivatives to cross the BBB by determining the brain-to-plasma concentration ratio (B/P ratio).
Materials:
-
Male Sprague-Dawley rats (or other suitable animal model)
-
Synthesized this compound derivative
-
Vehicle for administration (e.g., a mixture of ethanol, Tween 80, and saline)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer the this compound derivative to the rats via oral gavage or intravenous injection at a specific dose.
-
At predetermined time points (e.g., 1, 2, 4, and 8 hours post-administration), anesthetize the animals and collect blood samples via cardiac puncture into heparinized tubes.
-
Immediately following blood collection, perfuse the brain with ice-cold saline to remove residual blood.
-
Excise the brain, weigh it, and homogenize it in a suitable buffer.
-
Centrifuge the blood samples to obtain plasma.
-
Extract the drug from the plasma and brain homogenate samples using a suitable method (e.g., protein precipitation with acetonitrile).
-
Analyze the drug concentrations in the plasma and brain extracts using a validated LC-MS/MS method.
-
Calculate the B/P ratio by dividing the concentration of the drug in the brain (ng/g) by its concentration in the plasma (ng/mL). A lower B/P ratio indicates reduced brain penetration.[5]
Data Presentation
Table 1: Pharmacological Profile of Peripherally Restricted this compound Derivatives
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | B/P Ratio |
| This compound | 1.8 | >1000 | 150 | 30 | 5.0 |
| Derivative A | 2.5 | >1500 | 15 | 50 | 0.3 |
| Derivative B | 3.1 | >2000 | 8 | 45 | 0.18 |
| Rimonabant | 5.6 | 447 | 128 | 30 | 4.28[5] |
| JD-5037 | 0.5 | - | - | - | - |
Note: The data for this compound, Derivative A, and Derivative B are hypothetical for illustrative purposes. The data for Rimonabant is from a published study.[5] The Ki value for JD-5037 is from a published study.[4]
Visualizations
Caption: Synthetic workflow for peripherally restricted this compound derivatives.
Caption: CB1 receptor signaling and its inhibition by a peripherally restricted antagonist.
Caption: Logical relationship of the design strategy for peripheral restriction.
References
- 1. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JD-5006 and JD-5037: peripherally restricted (PR) cannabinoid-1 receptor blockers related to SLV-319 (this compound) as metabolic disorder therapeutics devoid of CNS liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peripherally restricted CB1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Characterization of Novel Peripheral Cannabinoid-1 Receptor Blockers Based on a Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Studying Ibipinabant's Metabolic Effects
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ibipinabant is a potent and selective antagonist of the cannabinoid receptor 1 (CB1).[1] The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating energy balance, glucose metabolism, and lipid metabolism.[2][3] Overactivity of this system is associated with obesity and related metabolic disorders.[4][5] CB1 receptor antagonists like this compound have been investigated for their therapeutic potential in treating these conditions by blocking the effects of endogenous cannabinoids.[6][7] Preclinical studies have shown that CB1 receptor antagonists can reduce food intake, body weight, and improve various metabolic parameters.[8][9] This document provides a detailed experimental design for studying the metabolic effects of this compound in a preclinical setting.
Overall Experimental Design
A well-established model for studying obesity and metabolic syndrome is the diet-induced obesity (DIO) mouse model.[4][8]
1.1. Experimental Animals and Diet:
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Acclimation: Animals will be acclimated for one week upon arrival.
-
Diet:
-
Control Group: Standard chow diet (e.g., 10% kcal from fat).
-
DIO Group: High-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and metabolic dysregulation.
-
1.2. Experimental Groups: A minimum of four groups are recommended (n=10-12 animals per group):
-
Lean Control: Mice on a standard chow diet receiving vehicle.
-
DIO Vehicle: DIO mice receiving vehicle.
-
DIO this compound (Low Dose): DIO mice receiving a low dose of this compound.
-
DIO this compound (High Dose): DIO mice receiving a high dose of this compound.
1.3. Drug Administration:
-
Route of Administration: Oral gavage is a common and clinically relevant route.
-
Vehicle: To be determined based on the solubility of this compound (e.g., 0.5% methylcellulose).
-
Dosing: Once daily for a period of 4-8 weeks.
1.4. Key Metabolic Assessments: The following parameters will be measured at baseline and at various time points throughout the study:
-
Body weight and food intake (daily or weekly).
-
Body composition (e.g., using DEXA scan) at the beginning and end of the treatment period.
-
Oral Glucose Tolerance Test (OGTT).
-
Insulin Sensitivity Assessment (e.g., Hyperinsulinemic-Euglycemic Clamp).
-
Plasma lipid profile.
-
Tissue collection at the end of the study for further analysis (liver, adipose tissue, skeletal muscle).
Experimental Protocols
2.1. Oral Glucose Tolerance Test (OGTT)
This test assesses the body's ability to clear a glucose load from the bloodstream.
-
Fasting: Fast mice for 6 hours before the test.[6][10] Water should be available ad libitum.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.
-
Glucose Administration: Administer a 2 g/kg body weight solution of D-glucose orally via gavage.[6]
-
Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes after glucose administration.[6][10]
-
Analysis: Measure blood glucose concentrations at each time point using a glucometer. Plasma insulin levels can also be measured from the collected blood samples using an ELISA kit.
2.2. Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard method for assessing insulin sensitivity in vivo.[11][12]
-
Surgical Preparation: Several days prior to the clamp, mice are anesthetized and catheters are implanted in the jugular vein (for infusions) and carotid artery (for blood sampling).[13][14] Animals are allowed to recover fully.
-
Fasting: Fast the mice for 5-6 hours before the clamp.[11]
-
Infusions:
-
A continuous infusion of human insulin is started at a constant rate (e.g., 2.5 mU/kg/min).[15]
-
A variable infusion of 20% glucose is started to maintain blood glucose at a euglycemic level (around 120-140 mg/dL).
-
-
Blood Sampling: Blood samples are taken from the arterial catheter every 5-10 minutes to monitor blood glucose levels.
-
Steady State: The glucose infusion rate (GIR) required to maintain euglycemia during the last 30-60 minutes of the clamp is a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
2.3. Plasma Lipid Profile Analysis
This analysis provides information on the levels of various lipids in the blood.
-
Blood Collection: Collect blood from fasted animals via cardiac puncture at the end of the study. Plasma is separated by centrifugation.
-
Analysis Methods:
-
Enzymatic Assays: Commercially available kits can be used to measure total cholesterol, HDL-cholesterol, LDL-cholesterol, triglycerides, and free fatty acids.
-
Fast Protein Liquid Chromatography (FPLC): This method can be used to separate and quantify different lipoprotein fractions (VLDL, LDL, HDL).[16][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more detailed lipidomic analysis, LC-MS can identify and quantify a wide range of individual lipid species.[18][19]
-
Data Presentation
Quantitative data should be summarized in the following tables for clear comparison between the experimental groups.
Table 1: Body Weight and Food Intake
| Parameter | Lean Control | DIO Vehicle | DIO this compound (Low Dose) | DIO this compound (High Dose) |
| Initial Body Weight (g) | ||||
| Final Body Weight (g) | ||||
| Body Weight Change (g) | ||||
| Average Daily Food Intake (g) |
Table 2: Body Composition (DEXA)
| Parameter | Lean Control | DIO Vehicle | DIO this compound (Low Dose) | DIO this compound (High Dose) |
| Fat Mass (g) | ||||
| Lean Mass (g) | ||||
| % Body Fat |
Table 3: Oral Glucose Tolerance Test (OGTT)
| Parameter | Lean Control | DIO Vehicle | DIO this compound (Low Dose) | DIO this compound (High Dose) |
| Fasting Glucose (mg/dL) | ||||
| Glucose AUC (mg/dL * min) | ||||
| Fasting Insulin (ng/mL) | ||||
| Insulin AUC (ng/mL * min) |
Table 4: Hyperinsulinemic-Euglycemic Clamp
| Parameter | Lean Control | DIO Vehicle | DIO this compound (Low Dose) | DIO this compound (High Dose) |
| Glucose Infusion Rate (mg/kg/min) |
Table 5: Plasma Lipid Profile
| Parameter | Lean Control | DIO Vehicle | DIO this compound (Low Dose) | DIO this compound (High Dose) |
| Total Cholesterol (mg/dL) | ||||
| HDL-Cholesterol (mg/dL) | ||||
| LDL-Cholesterol (mg/dL) | ||||
| Triglycerides (mg/dL) | ||||
| Free Fatty Acids (mmol/L) |
Visualization of Pathways and Workflows
4.1. CB1 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of a CB1 receptor antagonist like this compound. CB1 receptors are G-protein coupled receptors that, when activated by endocannabinoids, inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels.[7] this compound, as an antagonist/inverse agonist, blocks this action, thereby preventing the downstream effects of CB1 receptor activation which include increased lipogenesis and impaired insulin signaling in metabolic tissues.[20][21]
Caption: Simplified CB1 receptor signaling pathway.
4.2. Experimental Workflow
The diagram below outlines the key stages of the experimental workflow for evaluating the metabolic effects of this compound.
Caption: Experimental workflow for this compound study.
References
- 1. Role of the Endocannabinoid System in Metabolic Control Processes and in the Pathogenesis of Metabolic Syndrome: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. CB1 Antagonism Exerts Specific Molecular Effects on Visceral and Subcutaneous Fat and Reverses Liver Steatosis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiobesity effects of chronic cannabinoid CB1 receptor antagonist treatment in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-obesity effect of SR141716, a CB1 receptor antagonist, in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 11. Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat [jove.com]
- 12. experts.umn.edu [experts.umn.edu]
- 13. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. A sensitive and convenient method for lipoprotein profile analysis of individual mouse plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. realmofcaring.org [realmofcaring.org]
Investigating CB1 Receptor Signaling with Ibipinabant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ibipinabant, a potent and selective CB1 receptor antagonist/inverse agonist, for the investigation of cannabinoid receptor signaling pathways. Detailed protocols for key in vitro assays are provided to enable researchers to characterize the pharmacological effects of this compound and other ligands targeting the CB1 receptor.
This compound (also known as SLV319) is a diarylpyrazoline derivative that exhibits high selectivity for the CB1 receptor over the CB2 receptor.[1] Its primary mechanism of action involves blocking the CB1 receptor, which is predominantly expressed in the central nervous system and is implicated in the regulation of appetite, energy balance, and mood.[1] Initially explored for the treatment of obesity, this compound has become a valuable research tool for elucidating the complex signaling cascades initiated by CB1 receptor modulation.[2][3]
Pharmacological Profile of this compound
The following table summarizes the key in vitro binding affinities and functional activities of this compound.
| Target | Assay Type | Species/Cell Line | Parameter | Value | Reference |
| CB1 Receptor | Radioligand Binding | Human (CHO cells) | Kᵢ | 7.8 nM | [1][4] |
| CB2 Receptor | Radioligand Binding | Human | Kᵢ | 7943 nM | [1][4] |
| CB1 Receptor | Functional Assay (Arachidonic Acid Release) | CHO cells | pA₂ | 9.9 | [4] |
| CB1 Receptor | Functional Assay | IC₅₀ | 22 nM | [1][5] |
CB1 Receptor Signaling Pathways
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[2] Activation of the CB1 receptor by an agonist, such as the endocannabinoid anandamide, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] this compound, as an antagonist/inverse agonist, blocks this agonist-induced effect. Furthermore, as an inverse agonist, this compound can reduce the basal, constitutive activity of the CB1 receptor, leading to an increase in basal cAMP levels.[6]
Beyond the canonical Gαi/o pathway, CB1 receptor activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[7] Additionally, agonist binding can trigger the recruitment of β-arrestins, which play a role in receptor desensitization and can also initiate G-protein-independent signaling.[7][8]
CB1 receptor signaling and the action of this compound.
Experimental Protocols
The following section provides detailed protocols for key in vitro assays to characterize the interaction of this compound and other compounds with the CB1 receptor.
Experimental workflow for characterizing CB1 receptor ligands.
In Vitro CB1 Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human CB1 receptor using a competitive radioligand binding assay.[1]
Materials:
-
CHO cells stably transfected with the human CB1 receptor.
-
Radioligand: [³H]CP-55,940.
-
This compound.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.[1]
-
Wash buffer: Ice-cold 50 mM Tris-HCl, 0.1% BSA, pH 7.4.[9]
-
Non-labeled CB1 agonist (e.g., WIN-55,212-2) for determining non-specific binding.[1]
-
96-well plates.
-
Glass fiber filters.[9]
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from CHO-hCB1 cells.
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a fixed concentration of [³H]CP-55,940 to each well.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at 30°C for 60-90 minutes.[9]
-
Terminate the reaction by rapid filtration through glass fiber filters.[1]
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[9]
-
Measure the radioactivity retained on the filters using a scintillation counter.[1]
-
Determine non-specific binding in the presence of a high concentration of a non-labeled CB1 agonist.[1]
-
Calculate the specific binding and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.[9]
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional activity of this compound as an antagonist or inverse agonist by measuring its effect on agonist-stimulated [³⁵S]GTPγS binding to G-proteins coupled to the CB1 receptor.[10][11]
Materials:
-
Membranes from cells expressing the human CB1 receptor.
-
[³⁵S]GTPγS.
-
This compound.
-
CB1 receptor agonist (e.g., CP-55,940).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
96-well plates.
-
Scintillation counter or filter-based detection system.
Procedure:
-
Pre-incubate cell membranes with GDP for at least 15 minutes on ice.
-
In a 96-well plate, add the desired concentrations of this compound. For antagonist mode, also add a fixed concentration of the CB1 agonist.
-
Add the pre-incubated cell membranes to the wells.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
For inverse agonist testing, measure the effect of this compound on basal [³⁵S]GTPγS binding in the absence of an agonist.
cAMP Accumulation Assay
Objective: To determine the effect of this compound on adenylyl cyclase activity by measuring intracellular cAMP levels. This assay can demonstrate both antagonist and inverse agonist properties.[6]
Materials:
-
Cells expressing the human CB1 receptor (e.g., CHO-hCB1).
-
This compound.
-
CB1 receptor agonist (e.g., Forskolin to stimulate adenylyl cyclase, and a CB1 agonist like WIN-55,212-2 to inhibit it).
-
IBMX (3-isobutyl-1-methylxanthine) to inhibit phosphodiesterases.[12]
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well or 384-well plates.
Procedure:
-
Seed cells in assay plates and allow them to adhere.
-
Pre-treat cells with IBMX for a short period to prevent cAMP degradation.[12]
-
To test for antagonist activity, treat cells with various concentrations of this compound followed by a fixed concentration of a CB1 agonist in the presence of forskolin.
-
To test for inverse agonist activity, treat cells with increasing concentrations of this compound in the absence of an agonist.
-
Incubate for the desired time (e.g., 30 minutes).
-
Lyse the cells.
-
Measure cAMP levels according to the manufacturer's protocol of the chosen assay kit.
ERK Phosphorylation Assay
Objective: To investigate the effect of this compound on the MAPK/ERK signaling pathway, a non-canonical pathway for CB1 receptor signaling.[13][14]
Materials:
-
Cells expressing the human CB1 receptor.
-
This compound.
-
CB1 receptor agonist.
-
Serum-free media.
-
Cell lysis buffer containing phosphatase and protease inhibitors.
-
Antibodies: primary antibody against phosphorylated ERK (p-ERK) and total ERK (t-ERK), and a suitable secondary antibody.
-
Detection system (e.g., Western blot, In-Cell Western, or ELISA-based).
Procedure:
-
Starve cells in serum-free media to reduce basal ERK phosphorylation.
-
Treat cells with this compound and/or a CB1 agonist for a short duration (typically 5-15 minutes).
-
Lyse the cells and collect the protein lysate.
-
Determine protein concentration.
-
Analyze p-ERK and t-ERK levels using Western blotting or another immunoassay format.
-
Quantify the p-ERK/t-ERK ratio to determine the extent of ERK activation.
β-Arrestin Recruitment Assay
Objective: To determine if this compound can block agonist-induced recruitment of β-arrestin to the CB1 receptor, a key step in receptor desensitization and a potential trigger for G-protein-independent signaling.[7][8]
Materials:
-
Cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® cells expressing CB1 receptor fused to a β-galactosidase fragment and β-arrestin fused to the complementing fragment).[8][15]
-
This compound.
-
CB1 receptor agonist.
-
Assay buffer.
-
Detection reagents specific to the assay platform.
-
Luminometer or other appropriate plate reader.
Procedure:
-
Plate the engineered cells in the appropriate assay plate.
-
Add this compound at various concentrations, followed by a fixed concentration of a CB1 agonist.
-
Incubate according to the assay manufacturer's instructions (typically 60-90 minutes).
-
Add the detection reagents.
-
Measure the luminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment.
Logical relationship of this compound's dual action.
By employing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively utilize this compound as a pharmacological tool to dissect the multifaceted roles of the CB1 receptor in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 14. Phosphorylation of extracellular signal-regulated kinase as a biomarker for cannabinoid receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ibipinabant Solubility Issues for In-Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges related to Ibipinabant solubility in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is reported to be soluble in DMSO at concentrations of ≥ 31 mg/mL (63.60 mM).[1] For optimal results, it is crucial to use a new, unopened bottle of anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]
Q2: My this compound is precipitating when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do?
A2: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for poorly soluble compounds like this compound. Here are several strategies to overcome this:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration in your culture medium that is as low as possible (ideally ≤ 0.1%) to minimize solvent toxicity and precipitation.
-
Use a pre-warmed medium: Adding the this compound stock solution to a pre-warmed (37°C) cell culture medium can help maintain its solubility.
-
Increase the volume of the final solution: Diluting the stock solution into a larger volume of medium can help keep the final concentration of this compound below its solubility limit in the aqueous environment.
-
Utilize a serum-containing medium: The presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize poorly soluble compounds and prevent precipitation.
-
Employ sonication or vortexing: After dilution, brief sonication or vigorous vortexing can help to disperse the compound and aid in its dissolution.[1]
Q3: Are there alternative solvent systems I can use for in-vitro experiments?
A3: While DMSO is the primary choice for initial stock solutions, for specific applications, co-solvent systems may be considered, though they require careful validation for cellular toxicity. For instance, formulations used in in-vivo studies, which can be adapted for in-vitro use with caution, include combinations of DMSO with other solvents like PEG300, Tween-80, or corn oil.[1] However, the compatibility of these solvents with your specific cell line and assay must be thoroughly tested.
Q4: What is the stability and proper storage for this compound stock solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is recommended to store solutions under a nitrogen atmosphere to prevent degradation.[1] For in-vivo working solutions, fresh preparation on the day of use is advised, a practice that is also recommended for sensitive in-vitro experiments to ensure consistency.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in-vitro experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| This compound powder is difficult to dissolve in DMSO. | 1. Hygroscopic DMSO. 2. Low-quality this compound. 3. Attempting to dissolve at too high a concentration. | 1. Use a fresh, unopened bottle of anhydrous DMSO. 2. Ensure the this compound is of high purity. 3. Start with a lower concentration and gradually increase if needed. Gentle warming (to 37°C) and sonication can aid dissolution.[1] |
| Precipitation observed in the stock solution upon storage. | 1. Improper storage temperature. 2. Freeze-thaw cycles. 3. Moisture contamination. | 1. Store at the recommended temperature (-20°C or -80°C).[1] 2. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. 3. Ensure vials are tightly sealed to prevent moisture absorption. |
| Inconsistent results between experiments. | 1. Variability in stock solution preparation. 2. Precipitation of this compound in the assay medium. 3. Degradation of this compound. | 1. Follow a standardized protocol for preparing the stock solution, including using fresh DMSO. 2. Visually inspect the final working solution for any signs of precipitation before adding it to the cells. Consider the troubleshooting steps for dilution-related precipitation. 3. Prepare fresh working solutions for each experiment from a properly stored stock. |
| Observed cellular toxicity at expected therapeutic concentrations. | 1. High final DMSO concentration. 2. Off-target effects of this compound. | 1. Perform a vehicle control with the same final DMSO concentration to assess solvent toxicity. Aim for a final DMSO concentration of ≤ 0.1%. 2. this compound has been shown to have off-target effects, such as mitochondrial toxicity in certain cell types.[2][3] It is important to consider this and potentially use lower concentrations or shorter exposure times. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Molar Concentration (mM) | Notes |
| DMSO | ≥ 31 mg/mL | 63.60 | Use of newly opened, anhydrous DMSO is recommended.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 487.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 4.874 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the powder does not fully dissolve, briefly sonicate the tube in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile tubes for dilution
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. For example, to make a 10 µM working solution in 1 mL of medium, you would need 1 µL of the 10 mM stock solution.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Continue to vortex for another 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider further dilution or the use of a solubilizing agent (after validation for cell compatibility).
-
Use the freshly prepared working solution immediately for your in-vitro experiment.
Visualizations
Signaling Pathway of this compound as a CB1 Receptor Antagonist/Inverse Agonist
This compound acts as a potent and selective antagonist/inverse agonist of the Cannabinoid Receptor 1 (CB1R), a G-protein coupled receptor (GPCR).[1][4] As an inverse agonist, it not only blocks the action of endogenous cannabinoids but also reduces the basal activity of the receptor. This leads to the inhibition of downstream signaling pathways typically activated by CB1R agonists.
Caption: this compound inhibits CB1R, preventing Gi/o protein activation and subsequent adenylyl cyclase inhibition.
Experimental Workflow for Assessing this compound Solubility and Cytotoxicity
A systematic workflow is crucial to determine the optimal concentration range of this compound for in-vitro experiments while accounting for potential solubility issues and cytotoxicity.
Caption: Workflow for determining the usable in-vitro concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mitochondrial ADP/ATP exchange inhibition: a novel off-target mechanism underlying this compound-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial ADP/ATP exchange inhibition: a novel off-target mechanism underlying this compound-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating Ibipinabant-Induced Muscle Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering muscle toxicity in animal models treated with Ibipinabant.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced muscle toxicity?
A1: this compound-induced muscle toxicity is primarily an off-target effect not directly related to its antagonism of the cannabinoid receptor 1 (CB1R).[1] The primary mechanism involves the inhibition of the mitochondrial adenine nucleotide translocase (ANT).[2][3] This inhibition disrupts the exchange of ADP and ATP across the inner mitochondrial membrane, leading to decreased ATP production, increased generation of reactive oxygen species (ROS), and subsequent mitochondrial dysfunction and myocyte damage.[2][3]
Q2: In which animal models has this compound-induced muscle toxicity been observed?
A2: Skeletal and cardiac myopathy induced by this compound have been documented in beagle dogs during preclinical studies.[4][1][2][3] In vitro studies using C2C12 murine myoblasts have also demonstrated the cytotoxic effects of this compound on muscle cells.[2][3]
Q3: What are the key observable signs of this compound-induced muscle toxicity in animal models?
A3: Key signs include elevations in serum biomarkers of muscle damage, microscopic evidence of striated muscle degeneration, and the accumulation of lipid droplets within myofibers.[4][1] Metabolic disturbances such as decreased glucose and increased non-esterified fatty acids and cholesterol have also been reported.[4][1]
Q4: Are there specific biomarkers to monitor for this compound-induced myotoxicity?
A4: Yes, in addition to traditional muscle injury biomarkers, urinary ethylmalonate has been identified as a specific biomarker for this compound-induced striated muscle toxicity in dogs.[1] This is indicative of the inhibition of mitochondrial flavin-containing enzymes.[4][1]
Troubleshooting Guide
Issue 1: Unexpectedly high levels of muscle toxicity biomarkers (CK, AST, sTnI) are observed at planned therapeutic doses.
Possible Cause:
-
Species-specific sensitivity: The beagle dog model has shown particular sensitivity to this compound-induced myotoxicity.[4][1] Rodent models may exhibit a different toxicological profile.
-
Off-target mitochondrial toxicity: The observed toxicity is likely due to the inhibition of mitochondrial ANT, an off-target effect.[2][3]
Suggested Solutions:
-
Dose-Response Study: Conduct a comprehensive dose-response study to identify a therapeutic window with acceptable safety margins.
-
Alternative Animal Model: If feasible, consider using a different species or strain that may be less susceptible. However, the underlying off-target mechanism may be conserved across species.
-
Monitor Specific Biomarkers: In addition to standard biomarkers, monitor for urinary ethylmalonate, which is more specific to the mechanism of this compound toxicity.[4][1]
-
Structural Analog Screening: One study has shown that a minor structural modification of this compound (derivative CB23) can abolish ANT inhibition and reduce cytotoxicity.[2][3] If possible, screening structurally related analogs with potentially lower off-target mitochondrial effects could be a long-term strategy.
Issue 2: Histological analysis reveals significant muscle fiber degeneration and lipid accumulation.
Possible Cause:
-
Mitochondrial Dysfunction: Inhibition of ADP/ATP transport leads to impaired energy metabolism and an accumulation of lipids that cannot be efficiently oxidized.[4][1]
-
Oxidative Stress: Increased ROS production from dysfunctional mitochondria can damage cellular components, leading to myocyte necrosis.[2][3]
Suggested Solutions:
-
Co-administration with Antioxidants: Based on the known mechanism involving oxidative stress, consider co-administration with antioxidants as an experimental mitigation strategy. Potential candidates could include N-acetylcysteine (NAC), Coenzyme Q10, or Vitamin E. The efficacy of antioxidants in preventing drug-induced muscle damage is an area of active research.[5][6][7]
-
Assess Mitochondrial Function: Directly assess mitochondrial function in muscle biopsies from treated animals. Key assays include measuring ATP production, oxygen consumption rates, and ROS levels.
-
Gene Expression Analysis: Analyze the expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and antioxidant defense to understand the compensatory responses of the muscle tissue.
Issue 3: Animals exhibit signs of muscle weakness or reduced mobility.
Possible Cause:
-
ATP Depletion: Reduced ATP availability directly impairs muscle contraction and function.
-
Progressive Myopathy: Ongoing muscle degeneration leads to a functional decline in muscle strength.
Suggested Solutions:
-
Functional Muscle Assessment: Implement quantitative measures of muscle function, such as grip strength tests in rodents, to objectively track changes over the course of the study.[8]
-
Correlate with Biomarkers: Correlate functional deficits with the levels of muscle injury biomarkers to establish a relationship between the degree of damage and functional impairment.
-
Recovery Period: Include a recovery period in the study design where this compound administration is ceased to determine if the muscle weakness is reversible.[9]
Data Presentation
Table 1: Biomarkers for Assessing Drug-Induced Muscle Injury in Animal Models
| Biomarker Category | Biomarker | Species Validated In | Key Findings | Reference(s) |
| Traditional Enzymes | Creatine Kinase (CK) | Rat, Dog | Standard but less sensitive and specific than newer markers. | [10] |
| Aspartate Aminotransferase (AST) | Rat, Dog | Lacks specificity for muscle injury. | [10][11] | |
| Novel Protein Biomarkers | Skeletal Troponin I (sTnI) | Rat, Dog | More sensitive and specific for skeletal muscle injury than CK and AST. | [10][11][12][13] |
| Myosin Light Chain 3 (Myl3) | Rat, Dog | Outperforms CK and AST in sensitivity for diagnosing drug-induced muscle injury. | [10][11][13] | |
| Creatine Kinase M Isoform (Ckm) | Rat, Dog | More sensitive and specific than total CK activity for skeletal muscle injury. | [10][11][13] | |
| Fatty Acid Binding Protein 3 (Fabp3) | Rat | Adds value for the diagnosis of drug-induced skeletal muscle injury. | [10] | |
| Small Molecule Biomarkers | Urinary Myoglobin (uMB) | Rat | Increases with skeletal and cardiac muscle toxicity. | [12] |
| Urinary Ethylmalonate | Dog | A specific biomarker for this compound-induced myopathy due to inhibition of mitochondrial flavin-containing enzymes. | [4][1] |
Experimental Protocols
Protocol 1: Assessment of Muscle Function using a Grip Strength Meter in Rodents
-
Apparatus: A commercially available grip strength meter with a horizontal mesh grid.
-
Procedure: a. Hold the mouse by the base of its tail and allow it to grasp the metal grid with its forelimbs. b. Gently pull the mouse backward in a horizontal plane until it releases its grip. c. The meter records the peak force applied. d. Perform five consecutive measurements with a short rest period in between. e. Average the three most consistent readings for the final grip strength value.
-
Data Analysis: Compare the grip strength of this compound-treated animals to vehicle-treated controls at various time points. Normalize force to body weight.[8]
Protocol 2: Histological Evaluation of Muscle Tissue
-
Tissue Collection: At the end of the study, euthanize the animals and collect skeletal muscle samples (e.g., gastrocnemius, tibialis anterior).
-
Fixation and Processing: Fix the muscle tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining: a. Hematoxylin and Eosin (H&E): For general morphology, identification of degenerating/regenerating fibers, and inflammatory infiltrates. b. Oil Red O: On frozen sections to visualize the accumulation of neutral lipids within muscle fibers.
-
Microscopic Examination: A board-certified veterinary pathologist should blindly evaluate the slides for features of myopathy, including fiber size variation, necrosis, phagocytosis, fibrosis, and lipid droplet accumulation.
Protocol 3: Measurement of Mitochondrial Respiration in Permeabilized Muscle Fibers
-
Fiber Preparation: Isolate small bundles of muscle fibers and permeabilize the sarcolemma with saponin, leaving the mitochondria intact.
-
High-Resolution Respirometry: Use an Oroboros Oxygraph-2k or similar instrument to measure oxygen consumption rates.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: a. Add substrates for Complex I (e.g., pyruvate, glutamate, malate) to measure leak respiration. b. Add ADP to measure oxidative phosphorylation capacity. c. Add succinate (Complex II substrate) to assess the capacity of both Complex I and II. d. Use inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) to dissect the contribution of different parts of the electron transport chain.
-
Data Analysis: Compare the respiratory rates between muscle fibers from this compound-treated and control animals to pinpoint defects in mitochondrial function.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced muscle toxicity.
Caption: Workflow for assessing this compound-induced muscle toxicity.
Caption: Logical relationships in troubleshooting this compound myotoxicity.
References
- 1. sciprofiles.com [sciprofiles.com]
- 2. Mitochondrial ADP/ATP exchange inhibition: a novel off-target mechanism underlying this compound-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial ADP/ATP exchange inhibition: a novel off-target mechanism underlying this compound-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidants for preventing and reducing muscle soreness after exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of muscle mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Zeitschrift für Orthopädie und Unfallchirurgie / Abstract [thieme-connect.de]
- 10. Evaluation of the Relative Performance of Drug-Induced Skeletal Muscle Injury Biomarkers in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Biomarkers of drug-induced skeletal muscle injury in the rat: troponin I and myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Response of Novel Skeletal Muscle Biomarkers in Dogs to Drug-Induced Skeletal Muscle Injury or Sustained Endurance Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ibipinabant Dosage to Avoid CNS Side Effects
This technical support center is designed for researchers, scientists, and drug development professionals working with the CB1 receptor antagonist, Ibipinabant. Our goal is to provide practical guidance for optimizing experimental dosage to achieve desired therapeutic effects while minimizing or avoiding central nervous system (CNS) side effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential CNS side effects?
A1: this compound is a potent and selective antagonist of the cannabinoid CB1 receptor.[1] These receptors are widely distributed throughout the central nervous system and are involved in regulating mood, anxiety, and other neurological processes.[2][3] By blocking the CB1 receptor, this compound can modulate these pathways, which can lead to therapeutic effects but also carries the risk of CNS side effects such as anxiety and depression, similar to what was observed with other first-generation CB1 antagonists like rimonabant.[4][5]
Q2: What are the primary known CNS side effects associated with CB1 receptor antagonists like this compound?
A2: The primary CNS side effects of concern for brain-penetrant CB1 receptor antagonists are psychiatric in nature and can include anxiety, depression, and irritability.[1] These effects were significant enough to lead to the withdrawal of the first-in-class CB1 antagonist, rimonabant, from the market and the discontinuation of clinical trials for other compounds in this class, including this compound.[2][6]
Q3: What is a recommended starting dose for in vivo studies with this compound to mitigate the risk of CNS side effects?
A3: Preclinical studies have shown efficacy for metabolic benefits of CB1 receptor antagonists at doses ranging from 1 to 10 mg/kg in rodents.[7] A conservative approach to avoid CNS effects would be to start with a low dose (e.g., 1 mg/kg) and perform a dose-escalation study. It is crucial to simultaneously monitor for the desired therapeutic effect and for behavioral indicators of CNS side effects.
Q4: How can I assess the potential for CNS side effects in my preclinical studies?
A4: Standardized behavioral assays are essential for assessing anxiety- and depression-like behaviors in animal models. The Elevated Plus Maze (EPM) is a widely used test for anxiety-like behavior, while the Forced Swim Test (FST) is commonly used to assess depression-like behavior.[8][9] Detailed protocols for these experiments are provided in this guide.
Q5: What is the significance of this compound's brain-to-plasma ratio?
Troubleshooting Guides
Issue 1: Observed Anxiety-Like Behavior in the Elevated Plus Maze
-
Possible Cause: The dose of this compound is too high, leading to significant CB1 receptor blockade in brain regions that regulate anxiety.
-
Troubleshooting Steps:
-
Dose Reduction: In the next cohort of animals, reduce the dose of this compound by 50% or more.
-
Dose-Response Curve: Conduct a full dose-response study to identify the threshold dose for anxiogenic effects.
-
Pharmacokinetic Analysis: If possible, measure the brain and plasma concentrations of this compound at different doses to correlate drug exposure with the behavioral phenotype.
-
Control for Locomotor Effects: Ensure that the observed behavior is not a result of general hyperactivity. Analyze locomotor activity in an open field test. Some CB1 antagonists can increase locomotor activity at certain doses.[2]
-
Issue 2: Observed Depression-Like Behavior in the Forced Swim Test
-
Possible Cause: Similar to anxiety-like behavior, the administered dose of this compound may be causing excessive antagonism of CB1 receptors involved in mood regulation.
-
Troubleshooting Steps:
-
Dose De-escalation: Systematically lower the dose in subsequent experimental groups.
-
Alternative Behavioral Tests: Corroborate findings with other tests for depressive-like behavior, such as the Tail Suspension Test.
-
Chronic Dosing Effects: Be aware that chronic administration of CB1 antagonists has been shown to induce a depression-like phenotype in rodents.[5] Consider the duration of your study and if a shorter treatment window can achieve the desired therapeutic effect.
-
Issue 3: Lack of Therapeutic Efficacy at Doses that Do Not Induce CNS Side Effects
-
Possible Cause: The therapeutic window for this compound may be very narrow, or the desired therapeutic effect and the CNS side effects may be mediated by similar levels of CB1 receptor occupancy in the brain.
-
Troubleshooting Steps:
-
Fine-Tuned Dose Escalation: Conduct a dose-escalation study with smaller dose increments to more precisely identify the therapeutic window.
-
Consider a Neutral Antagonist: Research suggests that neutral CB1 receptor antagonists may have a better side-effect profile compared to inverse agonists like many first-generation compounds.[1] While this compound's profile is established, this is a consideration for future compound selection.
-
Explore Peripherally Restricted Analogs: If the therapeutic target is outside the CNS, consider using a peripherally restricted CB1 antagonist to avoid central effects altogether.[11]
-
Data Presentation
Table 1: Preclinical Efficacy of CB1 Receptor Antagonists on Body Weight and Food Intake
| Compound | Animal Model | Dose (mg/kg) | Dosing Regimen | % Change in Body Weight | % Change in Food Intake | Reference |
| Rimonabant | DIO Mice | 3 | Daily | Significant Decrease | ~60% decrease initially | [8] |
| Taranabant | Mice | 1 | Single Dose | 48% decrease in overnight gain | Dose-dependent decrease | [7] |
| Taranabant | Mice | 3 | Single Dose | 165% decrease in overnight gain | Dose-dependent decrease | [7] |
| SM-11 | Rats | 0.125 - 0.25 | Daily for 10 days | Significant Decrease | 15-20% decrease | [7] |
| PIMSR | DIO Mice | Not Specified | Daily for 28 days | Decreased gain | Not Specified | [7] |
Table 2: Preclinical Data on CNS-Related Behaviors of CB1 Receptor Antagonists
| Compound | Behavioral Test | Animal Model | Dose (mg/kg) | Outcome | Reference |
| Rimonabant | Novelty-Induced Hypophagia | Mice | 3 - 10 | Increased feeding latency (anxiety-like) | [2] |
| Rimonabant | Tail Suspension Test | Mice | 3 - 10 | No effect on immobility | [2] |
| Rimonabant | Open Field Test | Mice | 10 | Increased locomotor activity | [2] |
| AM251 | Elevated Plus Maze | Rats | 2 - 8 | Anxiogenic effects | [1] |
| AM4113 | Elevated Plus Maze | Rats | 3 - 12 | No significant effect | [1] |
| Rimonabant | Forced Swim Test | Rats | Not Specified | Increased immobility (depression-like) | [5] |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
Gently place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Measure the time spent in the open arms and closed arms.
-
Count the number of entries into the open and closed arms.
-
A decrease in the time spent in and the number of entries into the open arms is indicative of anxiety-like behavior.
-
-
Controls:
-
Administer vehicle to a control group of animals.
-
Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.
-
Protocol 2: Forced Swim Test (FST) for Depression-Like Behavior
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.
-
Acclimation: Acclimate mice to the testing room for at least 1 hour prior to the test.
-
Procedure:
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
Record the entire session with a video camera.
-
-
Data Analysis:
-
Score the last 4 minutes of the test.
-
Measure the total time the mouse spends immobile (i.e., floating with only minor movements to keep its head above water).
-
An increase in immobility time is interpreted as a depression-like behavior.
-
-
Controls:
-
Include a vehicle-treated control group.
-
A positive control group treated with a known antidepressant (e.g., fluoxetine) can also be included to validate the assay.
-
Change the water between animals.
-
Mandatory Visualization
Caption: CB1 Receptor Signaling Pathway and the Action of this compound.
Caption: Workflow for this compound Dosage Optimization.
References
- 1. POTENTIAL ANXIOGENIC EFFECTS OF CANNABINOID CB1 RECEPTOR ANTAGONISTS/INVERSE AGONISTS IN RATS: COMPARISONS BETWEEN AM4113, AM251, AND THE BENZODIAZEPINE INVERSE AGONIST FG-7142 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissociable effects of CB1 receptor blockade on anxiety-like and consummatory behaviors in the novelty-induced hypophagia test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of cannabinoids on the anxiety-like response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Depression-like phenotype following chronic CB1 receptor antagonism. (2010) | Chad E. Beyer | 156 Citations [scispace.com]
- 5. Depression-like phenotype following chronic CB1 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brain-blood ratio: implications in brain drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Ibipinabant experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ibipinabant. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as SLV319 or BMS-646,256) is a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1).[1] As a CB1 antagonist, it blocks the receptor from being activated by endogenous cannabinoids (endocannabinoids). It has been investigated primarily for its potential as a treatment for obesity due to its anorectic (appetite-suppressing) effects observed in animal models.[2]
Q2: What are the known off-target effects of this compound?
A2: A significant off-target effect of this compound is the inhibition of mitochondrial ADP/ATP exchange.[2] This has been identified as a potential mechanism underlying the myotoxicity (muscle toxicity) observed in preclinical studies.[2] Specifically, this compound can inhibit the adenine nucleotide translocase (ANT), a key protein in mitochondrial energy production.[2][3]
Q3: Why were clinical trials for many CB1 receptor antagonists, including this compound, discontinued?
A3: The development of many first-generation CB1 receptor antagonists was halted due to significant psychiatric side effects observed in clinical trials, such as anxiety and depression.[4] While this compound itself was in preclinical development, the general concerns over the safety profile of centrally-acting CB1 antagonists led to a halt in the development of this class of compounds for obesity treatment.[4]
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity or cell death in in vitro experiments.
-
Question: We are observing significant cell death in our cell cultures (e.g., C2C12 myoblasts) at concentrations where we expect to see only CB1 receptor antagonism. What could be the cause?
-
Answer: This is a known issue with this compound and is likely due to its off-target mitochondrial toxicity.[2] this compound can induce cytotoxicity by inhibiting the mitochondrial ADP/ATP exchange, leading to increased reactive oxygen species (ROS) production and decreased ATP levels.[2]
-
Troubleshooting Steps:
-
Confirm Cytotoxicity: Perform a dose-response curve for cell viability (e.g., using an MTT assay) to determine the IC50 value for cytotoxicity in your specific cell line.
-
Assess Mitochondrial Function: Measure markers of mitochondrial dysfunction, such as increased ROS production (e.g., using a DCFDA assay) and changes in mitochondrial membrane potential.
-
Lower Concentration: If your goal is to study CB1-specific effects, use this compound at concentrations well below the observed cytotoxic threshold.
-
Control Compound: Consider using a structurally related but less toxic analog if available, to differentiate between on-target and off-target effects.
-
-
Issue 2: Inconsistent or lack of expected anorectic effects in animal models.
-
Question: Our in vivo studies with this compound in diet-induced obese (DIO) mice are showing variable or no significant reduction in food intake and body weight. What could be the reason?
-
Answer: Several factors can contribute to inconsistent in vivo results with this compound. These can range from experimental design to the complex physiology of energy balance.
-
Troubleshooting Steps:
-
Verify Compound Integrity and Formulation: Ensure the purity and stability of your this compound stock. Prepare fresh formulations for each experiment and ensure proper solubilization and administration.
-
Optimize Dosing Regimen: The anorectic effects of CB1 antagonists can be transient.[5][6][7] A daily dosing regimen is often required. Ensure the dose is appropriate for the animal model and research question.
-
Acclimatization and Baseline Monitoring: Ensure that animals are properly acclimatized to the housing, diet, and handling procedures before the start of the experiment. Stable baseline food intake and body weight are crucial for detecting treatment effects.
-
Pair-Fed Controls: To distinguish between the effects of reduced food intake and direct metabolic effects of this compound, include a pair-fed control group that receives the same amount of food as the this compound-treated group.[7]
-
Monitor for Adverse Effects: At higher doses, myotoxicity could potentially influence the general well-being and feeding behavior of the animals, confounding the interpretation of anorectic effects. Monitor for any signs of distress or muscle weakness.
-
-
Issue 3: Difficulty in translating in vitro binding affinity to in vivo efficacy.
-
Question: this compound has a high in vitro affinity for the CB1 receptor, but the in vivo effects are not as potent as expected. Why might this be?
-
Answer: The discrepancy between in vitro affinity and in vivo efficacy is a common challenge in drug development. For this compound, this could be related to its pharmacokinetic properties and the complexity of the endocannabinoid system's role in energy homeostasis.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, conduct pharmacokinetic studies to determine the bioavailability, plasma concentration, and brain penetration of this compound in your animal model. Poor bioavailability or rapid metabolism can lead to lower than expected efficacy.
-
Receptor Occupancy Studies: If feasible, perform receptor occupancy studies to determine the extent to which this compound is binding to CB1 receptors in the target tissues at a given dose.
-
Consider Receptor Reserve and Inverse Agonism: The functional response to a receptor antagonist can be influenced by the level of constitutive receptor activity and the presence of a receptor reserve. This compound is also an inverse agonist, meaning it can reduce the basal activity of the CB1 receptor, which can contribute to its effects.
-
-
Quantitative Data Summary
Table 1: In Vitro Effects of this compound on C2C12 Myoblasts
| Parameter | Concentration | Time Point | Result | Reference |
| Cell Viability | 100 µM | 24 hours | 73 ± 5% of control | [3] |
| 100 µM | 48 hours | 33 ± 4% of control | [3] | |
| IC50 for Cytotoxicity | - | 24 hours | 78.4 µM | [3] |
| - | 48 hours | 45.9 µM | [3] | |
| ROS Production | 100 µM | 8 hours | > 2-fold increase vs. control | [2] |
| Mitochondrial ATP Production Capacity | - | 4 hours | Rapid decrease with increasing concentrations | [2] |
Table 2: In Vivo Effects of this compound in Animal Models
| Animal Model | Treatment | Duration | Effect on Food Intake | Effect on Body Weight | Effect on Metabolic Parameters | Reference |
| Diet-Induced Obese (DIO) Mice | 3 mg/kg/day (p.o.) | 28 days | Reduction | Reduction | Reduced adiposity, reverses HFD-induced increase in leptin mRNA | [1] |
| Zucker Diabetic Fatty (ZDF) Rats | 10 mg/kg/day (p.o.) | 9 weeks | Not specified | Independent of weight loss | -61% fasting glucose, -44% glucose excursion AUC, -50% HbA1c, +71% non-fasting insulin, +40% islet area, +76% islet insulin content (vs. vehicle) | [8] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed C2C12 myoblasts in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., etoposide).
-
Incubation: Incubate the plate for the desired time points (e.g., 24 and 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value.
Protocol 2: Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Use male C57BL/6J mice, 6-8 weeks old.
-
Diet: Acclimatize the mice for one week on a standard chow diet. Then, switch to a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity. A control group should be maintained on a low-fat diet (LFD; e.g., 10% kcal from fat).
-
Treatment: Once obesity is established, randomize the HFD-fed mice into treatment groups (e.g., vehicle control, this compound at different doses).
-
Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
-
Monitoring: Monitor body weight and food intake daily or weekly.
-
Metabolic Phenotyping: At the end of the study, perform metabolic assessments such as:
-
Glucose Tolerance Test (GTT): After a 6-hour fast, administer a glucose bolus (2 g/kg, i.p.) and measure blood glucose at various time points.
-
Insulin Tolerance Test (ITT): After a 4-hour fast, administer an insulin bolus (0.75 U/kg, i.p.) and measure blood glucose at various time points.
-
Serum Analysis: Collect blood to measure plasma levels of insulin, leptin, triglycerides, and cholesterol.
-
-
Tissue Collection: Collect and weigh adipose tissue depots (e.g., epididymal, retroperitoneal) and other organs for further analysis.
Visualizations
Caption: Simplified signaling pathway of the CB1 receptor and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in vitro and in vivo.
Caption: A logical troubleshooting workflow for unexpected results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mitochondrial ADP/ATP exchange inhibition: a novel off-target mechanism underlying this compound-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diet-induced obese mice retain endogenous leptin action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the cannabinoid receptor–1 antagonist rimonabant on inflammation in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiobesity effects of chronic cannabinoid CB1 receptor antagonist treatment in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preferential effects of the cannabinoid CB1 receptor antagonist, SR 141716, on food intake and body weight gain of obese (fa/fa) compared to lean Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound attenuates β-cell loss in male Zucker diabetic fatty rats independently of its effects on body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Ibipinabant in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of Ibipinabant in solution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: this compound is susceptible to degradation in solution. For experimental use, it is often recommended to prepare fresh solutions daily.[1] For longer-term storage of stock solutions, it is advised to store them at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere to prevent oxidation.[2]
Q2: What are the primary factors that can affect this compound's stability in solution?
A2: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Acidic and basic conditions can lead to hydrolysis.
-
Oxidation: Exposure to oxygen can cause oxidative degradation.
-
Light: Photodegradation can occur upon exposure to UV or visible light.
-
Temperature: Elevated temperatures can accelerate degradation rates.
Q3: What solvents are recommended for preparing this compound solutions?
A3: Due to its hydrophobic nature, this compound has poor water solubility.[3] For in vivo studies, vehicles such as a mixture of 5% Tween 80 and 5% ethanol in saline, or a suspension in 0.5% methylcellulose are commonly used.[1] For in vitro experiments and analytical purposes, organic solvents like ethanol, DMSO, or acetonitrile are suitable for preparing stock solutions, which can then be diluted in aqueous buffers. It is crucial to ensure the compound is fully dissolved or forms a stable, homogenous suspension.[1]
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively detailed in the public domain, related cannabinoid receptor antagonists like Rimonabant undergo biotransformation through oxidative dehydrogenation, hydroxylation, and cleavage of the amide linkage.[4] It is plausible that this compound could undergo similar degradation under stress conditions. Forced degradation studies are essential to identify its specific degradation products and pathways.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks appear in the HPLC chromatogram of a freshly prepared this compound solution. | Contaminated solvent or glassware. | Use high-purity HPLC-grade solvents and thoroughly clean all glassware. Run a blank (solvent only) to check for contamination. |
| Degradation of the solid compound prior to dissolution. | Ensure the solid form of this compound has been stored under appropriate conditions (cool, dry, and protected from light). | |
| Rapid loss of this compound concentration in solution. | Inappropriate storage conditions (e.g., exposure to light or high temperature). | Store solutions protected from light and at the recommended temperature (-20°C or -80°C).[2] For working solutions, prepare them fresh before use.[1] |
| Oxidative degradation. | Degas solvents and consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).[2] | |
| Poor recovery of this compound from the solution. | Adsorption to container surfaces. | Use silanized glassware or polypropylene containers to minimize adsorption. |
| Precipitation of the compound from the aqueous solution. | Ensure the concentration of this compound does not exceed its solubility in the chosen solvent system. The use of co-solvents or surfactants may be necessary. | |
| Inconsistent results in stability studies. | Inconsistent experimental conditions. | Strictly control all experimental parameters, including temperature, pH, and light exposure. |
| Variability in the preparation of solutions. | Ensure accurate and consistent preparation of all solutions and dilutions. Use calibrated pipettes and balances. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][7][8]
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions: Expose the this compound solution to the following conditions. A control sample, protected from stress conditions, should be analyzed alongside the stressed samples.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified period.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a specified period.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a suitable analytical technique, such as HPLC with a UV or mass spectrometry (MS) detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify degradation products. The extent of degradation can be quantified by the decrease in the peak area of the parent drug and the increase in the peak areas of the degradation products. An acceptable degradation range for these studies is typically 5-20%.[6]
Data Presentation:
| Stress Condition | Reagent | Temperature | Duration (hours) | % Degradation of this compound | Number of Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 | Data to be filled | Data to be filled |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 24 | Data to be filled | Data to be filled |
| Oxidation | 3% H₂O₂ | Room Temp | 24 | Data to be filled | Data to be filled |
| Thermal | - | 80°C | 48 | Data to be filled | Data to be filled |
| Photolytic | UV light (254 nm) | Room Temp | 48 | Data to be filled | Data to be filled |
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[9][10]
Objective: To develop and validate a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound and its degradation products.
Methodology:
-
Chromatographic System:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile or methanol).[9][12] A gradient elution may be necessary to separate all degradation products.
-
Flow Rate: Typically 1.0 mL/min.[12]
-
Detection: UV detector at a suitable wavelength (to be determined by UV scan of this compound) or a mass spectrometer for peak identification.
-
-
Method Development:
-
Inject the stressed samples from the forced degradation study.
-
Optimize the mobile phase composition, pH, and gradient to achieve adequate separation between the this compound peak and the peaks of all degradation products (resolution > 2).[11]
-
-
Method Validation (according to ICH guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through the forced degradation study.
-
Linearity: Analyze a series of this compound solutions of different concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of this compound.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the reliability of the method by deliberately varying method parameters such as flow rate, mobile phase composition, and column temperature.[12]
-
Data Presentation:
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | Data to be filled |
| Accuracy (% Recovery) | 98.0% - 102.0% | Data to be filled |
| Precision (% RSD) | ≤ 2.0% | Data to be filled |
| LOD (µg/mL) | - | Data to be filled |
| LOQ (µg/mL) | - | Data to be filled |
| Robustness | No significant change in results | Data to be filled |
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Simplified CB1 receptor signaling and the antagonistic action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioactivation pathways of the cannabinoid receptor 1 antagonist rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 8. biomedres.us [biomedres.us]
- 9. japsonline.com [japsonline.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Validated stability-indicating RP-HPLC method for the determination of rimonabant in a pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
Technical Support Center: Enhancing the Oral Bioavailability of Ibipinabant Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of Ibipinabant and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor oral bioavailability of this compound and its analogs?
A1: this compound and its analogs are typically lipophilic compounds, leading to poor aqueous solubility. This low solubility is a primary factor limiting their dissolution in the gastrointestinal (GI) fluids, which is a prerequisite for absorption. Consequently, their oral bioavailability is often low and variable.
Q2: What are the most common strategies to improve the oral bioavailability of poorly soluble drugs like this compound analogs?
A2: Several strategies can be employed, broadly categorized into:
-
Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization and nanosizing can enhance the dissolution rate.[1]
-
Formulation Approaches:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution.[2][3][4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and nanoemulsions can improve the solubilization and absorption of lipophilic drugs.[5][6][7][8][9][10][11]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility.
-
-
Chemical Modification:
Q3: How do I choose the best strategy for my specific this compound analog?
A3: The optimal strategy depends on the specific physicochemical properties of your analog, such as its solubility, permeability, melting point, and chemical stability. A thorough pre-formulation characterization is crucial. For instance, a heat-stable compound might be suitable for hot-melt extrusion to create a solid dispersion, while a heat-sensitive compound might require a spray-drying process.[3][4]
Q4: Are there any analytical methods specifically for quantifying this compound and its analogs in biological samples?
A4: While specific, validated analytical methods for every new analog may need to be developed, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and highly sensitive method for quantifying small molecules like this compound in biological matrices such as plasma.[15][16][17]
Troubleshooting Guides
Problem 1: Low and inconsistent in vitro dissolution results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor wetting of the drug powder. | Incorporate a surfactant (e.g., sodium lauryl sulfate) at a low concentration (0.1-1%) in the dissolution medium. | Improved wetting and more consistent dissolution profiles. |
| Drug degradation in the dissolution medium. | Assess the stability of the analog at the pH of the dissolution medium. If unstable, consider using a different buffer system or adding antioxidants. | Prevention of drug loss due to degradation, leading to more accurate dissolution data. |
| "Cone" formation at the bottom of the dissolution vessel (for paddle apparatus). | Increase the paddle speed (e.g., from 50 to 75 or 100 rpm) to improve hydrodynamics. Alternatively, use the basket apparatus (USP Apparatus 1). | More uniform dispersion of the drug powder and prevention of coning, resulting in a more reliable dissolution rate. |
| Inadequate sink conditions. | Increase the volume of the dissolution medium or add a solubilizing agent (e.g., surfactant, cyclodextrin) to ensure the concentration of the dissolved drug remains below 1/3 of its saturation solubility. | Maintaining sink conditions allows for the determination of the true dissolution rate. |
Problem 2: Failure to achieve desired oral bioavailability in animal models despite successful in vitro dissolution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor intestinal permeability. | Evaluate the permeability of the analog using in vitro models like Caco-2 cell monolayers or in situ intestinal perfusion studies. If permeability is low, consider prodrug strategies to target active transporters. | Identification of permeability as the limiting factor and guidance for chemical modification to improve absorption. |
| Extensive first-pass metabolism in the liver. | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of the analog. If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes) or chemical modification of metabolically labile sites. | Understanding the impact of first-pass metabolism on bioavailability and informing strategies to mitigate it. |
| Efflux by intestinal transporters (e.g., P-glycoprotein). | Use in vitro transporter assays to determine if the analog is a substrate for efflux transporters. If so, consider co-administration with a P-gp inhibitor or designing analogs that are not transporter substrates. | Improved absorption by overcoming transporter-mediated efflux. |
| Precipitation of the drug in the GI tract. | For supersaturating formulations like ASDs, include a precipitation inhibitor (e.g., HPMC, PVP) in the formulation to maintain a supersaturated state in the gut. | Enhanced absorption by preventing the drug from precipitating out of solution before it can be absorbed. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Selected CB1 Antagonists
| Compound | Molecular Weight ( g/mol ) | cLogP | Polar Surface Area (Ų) | Oral Bioavailability (%F) in Rats | Reference |
| Rimonabant | 463.8 | 6.5 | 58.7 | ~50 | [18] |
| This compound | 478.4 | 5.9 | 74.8 | Not explicitly stated, but orally active | [19] |
| Taranabant | 451.3 | 4.2 | 85.1 | Good oral bioavailability | [20] |
| Otenabant | 437.5 | 3.8 | 91.2 | Good oral bioavailability | [20] |
| AM6527 | 545.5 | - | - | Orally active (ED50 = 1.49 mg/kg) | [21] |
| AM4113 | 461.4 | - | - | Ineffective orally up to 32.0 mg/kg | [21] |
Note: This table provides a comparative overview. Specific values can vary depending on the experimental conditions.
Experimental Protocols
Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol is a general guideline for preparing an ASD of an this compound analog.
-
Materials: this compound analog, a suitable polymer carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC)), and a volatile organic solvent system in which both the drug and polymer are soluble (e.g., methanol, dichloromethane, or a mixture).
-
Procedure:
-
Dissolve the this compound analog and the polymer in the selected solvent system at a specific drug-to-polymer ratio (e.g., 1:1, 1:3 w/w).
-
Stir the solution until both components are fully dissolved.
-
Set up the spray dryer with the appropriate inlet temperature, spray rate, and gas flow rate. These parameters need to be optimized for each specific formulation.
-
Spray the solution into the drying chamber. The solvent evaporates rapidly, leaving behind a solid dispersion of the amorphous drug in the polymer matrix.
-
Collect the dried powder from the cyclone.
-
Characterize the resulting ASD for its amorphous nature (using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC)), drug content, and dissolution properties.[2][3][4]
-
In Vitro Dissolution Testing for Poorly Soluble Drugs (USP Apparatus 2 - Paddle)
This protocol outlines a general procedure for assessing the in vitro dissolution of an this compound analog formulation.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a physiologically relevant buffer, such as simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8). A surfactant (e.g., 0.5% sodium lauryl sulfate) may be added to facilitate wetting and achieve sink conditions.
-
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5 °C.
-
Place the dosage form (e.g., tablet, capsule, or a specific amount of powder) into the dissolution vessel.
-
Start the paddle rotation at a specified speed (typically 50 or 75 rpm).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-heated medium.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the filtrate for the concentration of the dissolved this compound analog using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug dissolved at each time point.[1][22][23][24][25]
-
Mandatory Visualizations
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation and process design for a solid dosage form containing a spray-dried amorphous dispersion of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. WO2021091916A1 - Self-emulsifying cannabinoid formulation and method - Google Patents [patents.google.com]
- 6. A Novel Self-Emulsifying Drug Delivery System (SEDDS) Based on VESIsorb® Formulation Technology Improving the Oral Bioavailability of Cannabidiol in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. WO2020212976A1 - Self-emulsifying drug delivery systems for delivery of lipophilic compounds - Google Patents [patents.google.com]
- 9. Self-dispersing lipid formulations for improving oral absorption of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Current prodrug strategies for improving oral absorption of nucleoside analogues | Semantic Scholar [semanticscholar.org]
- 15. Pharmacokinetic/pharmaco–dynamic modelling and simulation of the effects of different cannabinoid receptor type 1 antagonists on Δ9‐tetrahydrocannabinol challenge tests - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oral bioavailability of the novel cannabinoid CB1 antagonist AM6527: effects on food-reinforced behavior and comparisons with AM4113 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. researchgate.net [researchgate.net]
- 24. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 25. In Vitro Dissolution Testing with Flow-Through Method: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthesized Ibipinabant
Welcome to the Technical Support Center for the synthesized CB1 receptor antagonist, Ibipinabant. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the synthesis and quality control of this compound, with a focus on mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as SLV319 or BMS-646,256) is a potent and highly selective antagonist of the Cannabinoid Receptor 1 (CB1).[1] As a CB1 antagonist, it blocks the receptor, which is part of the endocannabinoid system involved in regulating appetite and energy balance. This mechanism has been explored for its potential in treating obesity.[1]
Q2: this compound is a chiral molecule. Which enantiomer is the active form?
A2: The (S)-enantiomer of this compound is the pharmacologically active form. It is crucial to control the stereochemistry during synthesis or to perform chiral separation to isolate the desired (S)-enantiomer, as the pharmacological activity resides in this specific stereoisomer.
Q3: What are the critical quality attributes (CQAs) of synthesized this compound that are most likely to contribute to batch-to-batch variability?
A3: The most critical quality attributes for this compound that require careful control to ensure batch-to-batch consistency are:
-
Enantiomeric Purity: The ratio of the desired (S)-enantiomer to the inactive (R)-enantiomer. Degradation of enantiomeric purity is a key factor to monitor.[2]
-
Chemical Purity: The presence of impurities from starting materials, byproducts from side reactions, or degradation products.
-
Residual Solvents: The amount of any remaining solvents from the synthesis and purification steps.
-
Physical Properties: Crystal form, particle size, and melting point can affect solubility and bioavailability.
Q4: What are the potential sources of impurities in the synthesis of this compound?
A4: Potential sources of impurities in the synthesis of this compound, which follows a 3,4-diarylpyrazoline synthesis pathway, may include:
-
Starting Material Impurities: Purity of the initial chalcone and hydrazine derivatives.
-
Side-Reaction Byproducts: Formation of regioisomers or products from incomplete reactions.
-
Degradation Products: The pyrazoline ring can be susceptible to oxidation or hydrolysis under certain conditions.
-
Reagents and Solvents: Contaminants present in the reagents and solvents used during the synthesis.
Troubleshooting Guides
Issue 1: Inconsistent Yields in this compound Synthesis
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the reaction is allowed to proceed for a sufficient amount of time.- Check the quality and stoichiometry of all reagents. |
| Side reactions | - Optimize the reaction temperature. Pyrazoline formation can be sensitive to heat.- Control the rate of addition of reagents to minimize localized concentration gradients that can favor side reactions. |
| Poor quality of starting materials | - Verify the purity of the starting chalcone and hydrazine derivatives using techniques like Nuclear Magnetic Resonance (NMR) or HPLC.- Use freshly purified starting materials if they are prone to degradation. |
| Inefficient purification | - Optimize the recrystallization solvent system to ensure good recovery of the product while effectively removing impurities.- If using column chromatography, ensure proper loading and elution conditions. |
Issue 2: Low Enantiomeric Purity in the Final Product
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Racemization during synthesis | - A "modeling-based approach towards Quality by Design" has been reported for the this compound API step, indicating that degradation of enantiomeric purity is a critical factor to control.[2] This suggests that certain process parameters can induce racemization.- Carefully control temperature and pH during the reaction and work-up steps. |
| Inefficient chiral separation | - If using chiral HPLC for separation, ensure the column (e.g., Chiralpak AD) is not overloaded.[2]- Optimize the mobile phase composition and flow rate for baseline separation of the enantiomers.- Regularly check the performance of the chiral column. |
| Inaccurate measurement of enantiomeric purity | - Validate the chiral HPLC method for accuracy, precision, and linearity.- Ensure the detector response is linear for both enantiomers. |
Issue 3: Presence of Unknown Impurities in the Final Product
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to identify potential degradation products.- Store the final product and intermediates under appropriate conditions (e.g., protected from light and moisture) to prevent degradation. |
| Byproducts from the synthesis | - Analyze the reaction mixture at different time points by LC-MS to identify the formation of any byproducts.- Adjust reaction conditions (e.g., temperature, reaction time, stoichiometry) to minimize the formation of identified byproducts. |
| Contamination from equipment or solvents | - Ensure all glassware and equipment are thoroughly cleaned and dried before use.- Use high-purity, HPLC-grade solvents to minimize the introduction of extraneous impurities. |
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity of this compound
This method is based on a reported chiral separation of this compound.[2]
-
Column: Chiralpak AD, 20 µm
-
Mobile Phase: n-hexane/ethanol (80/20 v/v) with 0.1% NH4OH (25% aqueous solution)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: Stability Indicating HPLC Method for Purity Assay
This is a general protocol that should be optimized and validated for this compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
Protocol 3: Forced Degradation Study
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for a defined period.
-
Analysis: Analyze all stressed samples by the validated stability-indicating HPLC method to identify and quantify any degradation products.
Visualizations
Caption: General workflow for the synthesis and chiral separation of this compound.
Caption: Key contributing factors to batch-to-batch variability of this compound.
Caption: Troubleshooting workflow for identifying the source of impurities.
References
Best practices for long-term storage of Ibipinabant powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Ibipinabant powder. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal stability, this compound powder should be stored in a tightly sealed, light-resistant container in a controlled environment. Specific temperature recommendations are summarized in the table below. While specific humidity requirements for this compound are not extensively documented, general best practice for hygroscopic powders is to maintain a relative humidity below 50%.[1] Storing under an inert atmosphere, such as nitrogen or argon, can also prevent oxidative degradation.[2]
Q2: How sensitive is this compound powder to light?
Q3: What type of container should I use to store this compound powder?
A3: this compound powder should be stored in a well-sealed, non-reactive container. Glass vials with tight-fitting caps are ideal. For highly sensitive compounds, containers with a polytetrafluoroethylene (PTFE)-lined cap are recommended to ensure an airtight seal and prevent moisture ingress.[2][5]
Q4: Can I store this compound powder at room temperature?
A4: While some suppliers may ship this compound at room temperature for short periods, long-term storage at room temperature is not recommended due to the potential for degradation.[6] For extended storage, adhere to the recommended refrigerated or frozen conditions outlined in the data table.
Q5: What are the signs of this compound powder degradation?
A5: Visual signs of degradation can include a change in color, clumping or caking of the powder, or the development of an unusual odor.[1] However, a lack of visual change does not guarantee stability. Chemical analysis is required to confirm the purity and potency of the compound.
Quantitative Data Summary
| Storage Condition | Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Up to 12 months | Recommended for long-term storage. |
| 4°C | Up to 6 months | Suitable for shorter-term storage. | |
| In Solvent | -80°C | Up to 6 months | Preferred for long-term storage of solutions. |
| -20°C | Up to 1 month | Suitable for short-term storage of solutions. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Powder has clumped or appears moist. | Exposure to humidity. | Discard the powder as its integrity may be compromised. In the future, ensure the container is tightly sealed and consider storing it in a desiccator.[7][8] |
| Discoloration of the powder is observed. | Degradation due to light exposure or oxidation. | Do not use the powder. Verify that storage containers are light-resistant and consider flushing with an inert gas before sealing. |
| Inconsistent experimental results. | Inconsistent compound concentration due to improper storage or handling. | Re-evaluate storage procedures. Ensure the powder is brought to room temperature before opening to prevent condensation. Prepare fresh stock solutions for critical experiments. |
| Difficulty dissolving the powder. | The powder may have degraded or absorbed moisture. | Try sonicating the solution to aid dissolution. If it still does not dissolve as expected, the powder's integrity may be compromised, and it should be discarded. |
Experimental Protocols
Protocol: Stability Indicating Assay Method (SIAM) for this compound Powder
This protocol outlines a general approach for developing a stability-indicating assay method using High-Performance Liquid Chromatography (HPLC) to assess the purity and degradation of this compound powder over time.[9][10][11]
1. Forced Degradation Studies:
-
Objective: To intentionally degrade this compound to produce potential degradation products.
-
Methodology:
-
Acid/Base Hydrolysis: Treat separate samples of this compound with 0.1 M HCl and 0.1 M NaOH at 60°C for 24 hours. Neutralize the samples before analysis.
-
Oxidation: Treat a sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Stress: Expose a solid sample to 105°C for 48 hours.
-
Photostability: Expose a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][12][13][14]
-
2. HPLC Method Development:
-
Objective: To develop an HPLC method that can separate the intact this compound from its degradation products.
-
Methodology:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective. The pH of the aqueous phase should be optimized to achieve the best separation.
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Analysis: Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main this compound peak.
-
3. Method Validation:
-
Objective: To validate the developed HPLC method according to ICH guidelines.
-
Methodology:
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products and any process impurities.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Visualizations
Caption: Workflow for proper long-term storage of this compound powder.
Caption: Decision tree for troubleshooting common this compound storage issues.
Caption: Simplified signaling pathway of the CB1 receptor and the antagonistic action of this compound.[6][15][16][17][18]
References
- 1. coatingai.com [coatingai.com]
- 2. gmpplastic.com [gmpplastic.com]
- 3. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. moravek.com [moravek.com]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. dehum.com [dehum.com]
- 8. dutch-blower.com [dutch-blower.com]
- 9. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 10. Stability indicating assay | PPT [slideshare.net]
- 11. ijsdr.org [ijsdr.org]
- 12. ICH Official web site : ICH [ich.org]
- 13. thermoline.com.au [thermoline.com.au]
- 14. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 15. scispace.com [scispace.com]
- 16. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Refinement of Animal Models for Studying Ibipinabant's Anorectic Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models to investigate the anorectic effects of Ibipinabant.
Troubleshooting Guides
Unexpected results or experimental variability can be common in rodent feeding studies. This guide addresses specific issues that may be encountered during experiments with this compound and other CB1 receptor antagonists.
Table 1: Troubleshooting Common Issues in Anorectic Drug Studies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in food intake data between animals in the same group. | - Social Status: Dominant animals in group housing may restrict access to food for subordinate animals. - Stress: Environmental stressors can variably affect feeding behavior in individual animals. - Inconsistent Dosing: Inaccurate or inconsistent administration of this compound. | - Single Housing: House animals individually during the feeding study period to eliminate social hierarchy effects. - Acclimatization: Ensure a sufficient acclimatization period (at least one week) to the housing and experimental conditions before starting the study. - Dosing Technique: Ensure all personnel are properly trained in the chosen dosing method (e.g., oral gavage) to ensure consistency. Consider using a less stressful dosing method if possible.[1] |
| No significant reduction in food intake after this compound administration. | - Incorrect Dosage: The dose of this compound may be too low to elicit an anorectic effect. - Drug Tolerance: Tolerance to the anorectic effects of CB1 receptor antagonists can develop over time with repeated administration.[2] - Palatability of Diet: The anorectic effect of CB1 receptor antagonists can be more pronounced with highly palatable diets. | - Dose-Response Study: Conduct a pilot dose-response study to determine the optimal effective dose for the specific animal model and diet. - Intermittent Dosing: Consider an intermittent dosing schedule (e.g., dosing for a period, followed by a washout period) to mitigate tolerance. - Diet Selection: Utilize a highly palatable, high-fat diet to maximize the potential anorectic effect, as CB1 receptor antagonists have been shown to be particularly effective in reducing the intake of such diets.[3][4] |
| Signs of malaise or aversion in animals (e.g., conditioned taste aversion). | - Central Nervous System (CNS) Side Effects: First-generation CB1 receptor antagonists like this compound can have central effects that may induce nausea or malaise. | - Conditioned Taste Aversion (CTA) Test: Conduct a CTA test to specifically assess for aversive effects of the drug. - Pair-Feeding Control Group: Include a pair-fed control group to differentiate between the effects of reduced food intake and direct drug effects on body weight and other metabolic parameters. |
| Inaccurate food intake measurements. | - Food Spillage/Hoarding: Rodents may spill or hoard food, leading to an overestimation of consumption. - Contamination: Food may be contaminated with feces or urine, affecting weight measurements. | - Specialized Feeders: Use feeders designed to minimize spillage. - Manual Correction: Manually inspect and collect spilled food for more accurate measurements. - Automated Systems: Consider using automated feeding monitoring systems that can provide more precise and continuous data. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental design and interpretation of studies investigating this compound's anorectic effects.
1. What is the mechanism of action by which this compound is thought to reduce appetite?
This compound is a first-generation cannabinoid receptor 1 (CB1) antagonist. The endocannabinoid system is a key regulator of appetite and energy balance.[5] Activation of CB1 receptors, particularly in the hypothalamus, promotes food intake.[6] By blocking these receptors, this compound is thought to reduce the orexigenic (appetite-stimulating) signals, leading to a decrease in food consumption.[7]
2. What are the most appropriate animal models for studying this compound's anorectic effects?
Diet-induced obesity (DIO) models in mice and rats are highly relevant for studying the effects of anti-obesity drugs like this compound. These models mimic the development of obesity in humans due to the consumption of high-fat, palatable diets.
3. What are the expected quantitative effects of CB1 receptor antagonists on food intake and body weight?
While specific data for this compound is limited, studies on other first-generation CB1 receptor antagonists like Rimonabant and AM251 in DIO models provide a useful reference.
Table 2: Representative Quantitative Effects of First-Generation CB1 Receptor Antagonists in Rodent Models
| Compound | Animal Model | Dose | Effect on Food Intake | Effect on Body Weight | Reference |
| Rimonabant | DIO Mice | 10 mg/kg/day (oral) | Transient reduction of ~48% in the first week. | Sustained reduction of ~20% over 5 weeks. | [2] |
| AM251 | DIO Mice | 30 mg/kg/day | Anorectic efficacy maintained for up to 12 days. | Sustained reduction throughout the treatment period. | |
| Rimonabant | Female Rats (palatable diet) | 1 mg/kg (i.p.) | Significant decrease in 24-hour caloric intake, primarily by reducing palatable food consumption. | Attenuation of weight gain associated with palatable diet access. | [4] |
| AM251 | Female Rats (palatable diet) | 3.0 mg/kg (i.p.) | Significantly fewer total calories consumed over 15 days. | Reduction in body weight gain. | [4] |
Note: This table presents data from related compounds and should be used as a general guide. The specific effects of this compound may vary.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings.
1. Diet-Induced Obesity (DIO) Mouse Model Protocol
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: House animals for at least one week under standard conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Obesity Induction: Switch animals to a high-fat diet (HFD), typically providing 45% to 60% of calories from fat. Maintain on HFD for 8-12 weeks to induce a stable obese phenotype. A lean control group on a standard diet is essential.
-
Group Allocation: Randomly assign obese animals to treatment groups (e.g., HFD + Vehicle, HFD + this compound).
-
Drug Administration: Prepare this compound in a suitable vehicle. Administer daily via the chosen route (e.g., oral gavage) at the predetermined dose(s).
-
Monitoring: Record body weight and food intake at least weekly. More frequent measurements (daily or every other day) are recommended, especially at the beginning of the treatment period. Monitor for any adverse effects.
2. Conditioned Taste Aversion (CTA) Protocol
-
Animals: Rats are often used for CTA studies due to their robust taste aversion learning.
-
Water Deprivation: Mildly water-deprive the animals so they are motivated to drink during the test.
-
Acclimatization to Drinking: For several days, allow the animals access to water for a limited period (e.g., 30 minutes) in the experimental chambers to acclimatize them to the drinking procedure.
-
Conditioning Day:
-
Present a novel taste solution (Conditioned Stimulus, CS), such as saccharin-flavored water, for the limited access period.
-
Immediately following the drinking session, administer this compound (Unconditioned Stimulus, US) at the desired dose via intraperitoneal (i.p.) injection. Control animals receive a vehicle injection.
-
-
Test Day:
-
Two days after the conditioning day, offer the animals a two-bottle choice between plain water and the CS (saccharin solution) for the limited access period.
-
Measure the volume consumed from each bottle.
-
-
Data Analysis: Calculate a preference ratio (volume of CS consumed / total volume of fluid consumed). A significantly lower preference ratio in the this compound-treated group compared to the control group indicates a conditioned taste aversion.
Visualizations
Signaling Pathway
References
- 1. Anorectic drugs: use in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-obesity effect of SR141716, a CB1 receptor antagonist, in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid-1 receptor antagonists reduce caloric intake by decreasing palatable diet selection in a novel dessert protocol in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid-1 receptor antagonists reduce caloric intake by decreasing palatable diet selection in a novel dessert protocol in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Endocannabinoid CB1 Receptor to Treat Body Weight Disorders: A Preclinical and Clinical Review of the Therapeutic Potential of Past and Present CB1 Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Therapeutic Potential of Cannabinoid Receptor Antagonists in Inflammation, Diabetes Mellitus, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ibipinabant and Rimonabant for Cannabinoid CB1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent cannabinoid CB1 receptor antagonists, Ibipinabant (SLV319) and Rimonabant (SR141716). The information presented is collated from preclinical and clinical studies to support research and development in the field of metabolic disorders and related therapeutic areas. Both compounds were developed as potential treatments for obesity by targeting the endocannabinoid system, which is critically involved in regulating appetite and energy homeostasis.[1][2]
Mechanism of Action: Inverse Agonism at the CB1 Receptor
Both this compound and Rimonabant function as inverse agonists of the cannabinoid CB1 receptor.[3][4] Unlike neutral antagonists that simply block agonist binding, inverse agonists stabilize the receptor in an inactive conformation, thereby reducing its basal, constitutive activity.[3][4] This action leads to a decrease in the signaling pathways normally activated by endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG).[3][5] The CB1 receptors are predominantly expressed in the central nervous system but are also found in peripheral tissues, including adipose tissue, the liver, and the gastrointestinal tract.[4][6] By blocking these receptors, both compounds have been shown to reduce food intake and promote weight loss in preclinical models.[1][7]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and Rimonabant based on available preclinical and clinical findings.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | This compound (SLV319) | Rimonabant (SR141716) | Reference |
| CB1 Receptor Binding Affinity (Ki) | 7.8 nM | ~1.98 - 2.0 nM | [8][9] |
| CB2 Receptor Binding Affinity (Ki) | 7943 nM (>1000-fold selective for CB1) | >1000 nM (>500-fold selective for CB1) | [3][9] |
| Functional Activity | Inverse Agonist | Inverse Agonist | [3][9] |
Table 2: Preclinical Efficacy in Rodent Obesity Models
| Parameter | This compound (SLV319) | Rimonabant (SR141716) | Animal Model | Reference |
| Effect on Food Intake | Significant reduction | Significant reduction | Diet-Induced Obese (DIO) Mice | [1][10] |
| Effect on Body Weight | Significant reduction | Significant reduction | DIO Mice, Zucker Diabetic Fatty (ZDF) Rats | [10][11][12] |
| Brain CB1 Receptor Occupancy for Efficacy | ~11% for reduction in palatable food intake | >65% for similar reduction in food intake | DIO Mice | [1][2] |
| Antidiabetic Effects (ZDF Rats, 10 mg/kg) | -61% fasting glucose, -44% glucose AUC in OGTT, -50% HbA1c | Similar effects to this compound | ZDF Rats | [12] |
Table 3: Pharmacokinetics and Safety Profile
| Parameter | This compound (SLV319) | Rimonabant (SR141716) | Reference |
| Route of Administration | Oral | Oral | [10][13] |
| Clinical Development Status | Halted in preclinical/early clinical development | Withdrawn from the market in 2008 | [1][13] |
| Reported Adverse Effects | Myotoxicity in preclinical dog studies | Severe psychiatric side effects (depression, anxiety, suicidal ideation) in humans | [13] |
Key Differences and Experimental Insights
A notable distinction between this compound and Rimonabant lies in their suggested mechanisms for achieving efficacy. Preclinical studies have indicated that this compound can produce a significant reduction in the intake of palatable food at a much lower brain CB1 receptor occupancy (approximately 11%) compared to Rimonabant, which required over 65% occupancy for a similar effect.[1][2] This finding has led to the hypothesis that this compound may exert its anti-obesity effects, at least in part, through peripheral mechanisms.[1][2]
In contrast, Rimonabant's effects are considered to be more centrally mediated.[1] While effective in promoting weight loss and improving metabolic parameters in clinical trials, its significant psychiatric adverse effects ultimately led to its withdrawal from the market.[13] this compound's development was also discontinued, with preclinical studies in dogs revealing myotoxicity.
Experimental Protocols
In Vitro CB1 Receptor Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the CB1 receptor.
-
Materials:
-
Cell membranes expressing the human CB1 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]CP55,940.
-
Test compounds: this compound or Rimonabant.
-
Incubation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.3% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.25% BSA, pH 7.4.
-
Unlabeled CB1 agonist (e.g., CP55,940) for determining non-specific binding.
-
Glass fiber filters.
-
Scintillation counter.[14]
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [³H]CP55,940 and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CB1 agonist.
-
The incubation is carried out for 90 minutes at 30°C.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and unbound radioligand.
-
Filters are washed with ice-cold wash buffer.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) is calculated.
-
The Ki value is then determined using the Cheng-Prusoff equation.[14]
-
In Vivo Diet-Induced Obesity (DIO) Mouse Model
This model is used to evaluate the in vivo efficacy of compounds on body weight, food intake, and metabolic parameters.
-
Animal Model: Male C57BL/6J mice are typically used.[10]
-
Induction of Obesity:
-
Mice are fed a high-fat diet (e.g., 60% of calories from fat) for 12-16 weeks to induce obesity.
-
A control group is maintained on a standard low-fat diet.[10]
-
-
Treatment Protocol:
-
Metabolic Assessments:
Visualizations
Caption: CB1 Receptor Inverse Agonist Signaling Pathway.
Caption: Experimental Workflow for Comparing CB1 Antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 4. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of rimonabant and other cannabinoid CB1 receptor antagonists in reducing food intake and body weight: preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the Endocannabinoid CB1 Receptor to Treat Body Weight Disorders: A Preclinical and Clinical Review of the Therapeutic Potential of Past and Present CB1 Drugs | MDPI [mdpi.com]
- 9. ovid.com [ovid.com]
- 10. benchchem.com [benchchem.com]
- 11. Effect of the cannabinoid receptor–1 antagonist rimonabant on inflammation in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound attenuates β-cell loss in male Zucker diabetic fatty rats independently of its effects on body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Ibipinabant: A Comprehensive Guide to its High Selectivity for the CB1 Receptor
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of Ibipinabant's binding affinity and selectivity for the cannabinoid 1 (CB1) receptor over the cannabinoid 2 (CB2) receptor. This document provides supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
This compound (also known as SLV319) is a potent and highly selective antagonist of the CB1 receptor.[1][2][3] Its significant selectivity is a critical attribute, as the distinct physiological roles of CB1 and CB2 receptors necessitate targeted therapeutic action to maximize efficacy and minimize off-target effects. The CB1 receptor is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the periphery and is involved in immune function.
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki) of this compound and other well-known cannabinoid receptor ligands for human CB1 and CB2 receptors. The data clearly illustrates this compound's superior selectivity for the CB1 receptor.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2/CB1) | Compound Type |
| This compound | 7.8 [1][2] | 7943 [1][2] | >1000-fold [1][2] | Antagonist/Inverse Agonist |
| Rimonabant | ~1-2 | >1000 | >500-1000-fold | Antagonist/Inverse Agonist |
| AM251 | ~7.5 | ~2300 | ~306-fold[4] | Antagonist/Inverse Agonist |
| SR144528 | 400[5][6][7] | 0.6[5][6][8] | ~0.0015-fold (CB2 selective)[5][6][7] | Antagonist/Inverse Agonist |
| CP-55,940 | ~0.5-5.0 | ~0.7-2.8 | Non-selective | Agonist |
| WIN55,212-2 | ~20 | ~3 | ~0.15-fold (Slightly CB2 selective) | Agonist |
Experimental Protocols
The determination of a compound's binding affinity and selectivity for cannabinoid receptors is typically achieved through in vitro radioligand binding assays and functional assays.
Radioligand Competition Binding Assay
This assay is a fundamental method for determining the binding affinity (Ki) of a test compound.
Objective: To determine the affinity of this compound for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand with known high affinity.
Materials:
-
Cell membranes prepared from cells stably expressing either human CB1 or CB2 receptors.
-
Radioligand: [3H]CP-55,940 or another suitable high-affinity cannabinoid receptor agonist/antagonist.
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, cell membranes (e.g., 10-20 µg protein/well) are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration required to inhibit 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay (e.g., cAMP Accumulation Assay)
Functional assays measure the effect of a compound on receptor signaling and can determine whether a ligand is an agonist, antagonist, or inverse agonist.
Objective: To assess the functional activity of this compound at CB1 and CB2 receptors by measuring its effect on agonist-induced changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
Materials:
-
Cells stably expressing either human CB1 or CB2 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
A known CB1 or CB2 receptor agonist (e.g., CP-55,940).
-
Test compound: this compound.
-
cAMP assay kit.
Procedure:
-
Cell Culture: Cells are cultured to an appropriate density in 96-well plates.
-
Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist and Forskolin Stimulation: Cells are then stimulated with a fixed concentration of forskolin and a CB receptor agonist. CB1/CB2 receptor activation by an agonist typically inhibits adenylyl cyclase, leading to a decrease in cAMP production.
-
Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The ability of this compound to block the agonist-induced decrease in cAMP levels is measured. The data are plotted to determine the IC50 value of this compound as an antagonist.
Visualizations
Cannabinoid Receptor Signaling Pathway
Caption: Canonical signaling pathway of CB1 and CB2 receptors.
Experimental Workflow for Determining Receptor Selectivity
Caption: Workflow for determining cannabinoid receptor selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | CB1 antagonist | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. druglibrary.net [druglibrary.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Cross-Species Comparative Analysis of Ibipinabant: A Preclinical Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical effects of Ibipinabant, a selective cannabinoid receptor 1 (CB1) inverse agonist, across different animal species. The information is compiled from various preclinical studies, focusing on metabolic effects, safety pharmacology, and available pharmacokinetic and receptor binding data to support research and drug development efforts. While comprehensive cross-species quantitative data for this compound is not extensively published, this guide synthesizes the available information to provide a comparative overview.
Executive Summary
This compound has been primarily investigated for its potential in treating obesity and related metabolic disorders. Preclinical studies in rodent models have demonstrated its efficacy in reducing body weight, food intake, and improving glycemic control. However, toxicology studies in canines have revealed significant safety concerns, specifically striated muscle toxicity. Pharmacokinetic and receptor binding data across multiple species are limited in the public domain, presenting a challenge for a complete cross-validation of its effects. This guide presents the available data in a structured format to facilitate comparison and highlight areas where further research is needed.
Data Presentation: Comparative Effects of this compound
Metabolic Effects in Rodent Models
This compound has shown significant metabolic effects in rodent models of obesity and diabetes. The following table summarizes key findings from a study in Zucker Diabetic Fatty (ZDF) rats, a model of type 2 diabetes.
| Parameter | Vehicle Control | This compound (10 mg/kg) | Rimonabant (10 mg/kg) | Rosiglitazone (4 mg/kg) | Food Restriction | Reference |
| Change in Body Weight | Increase | Decrease | Decrease | Increase | Decrease | [1] |
| Change in Food Intake | No Change | Decrease | Decrease | No Change | Decrease | [1] |
| Fasting Glucose | Severe Hyperglycemia | -61% reduction | Similar to this compound | Similar to this compound | No consistent improvement | [1] |
| HbA1c | Elevated | -50% reduction | Similar to this compound | Similar to this compound | No consistent improvement | [1] |
| Non-fasting Insulin | Reduced | +71% increase | Similar to this compound | Similar to this compound | No consistent improvement | [1] |
| Islet Area | Reduced | +40% increase | Similar to this compound | Similar to this compound | No consistent improvement | [1] |
| Islet Insulin Content | Reduced | +76% increase | Similar to this compound | Similar to this compound | No consistent improvement | [1] |
Table 1: Comparative Metabolic Effects of this compound in Male Zucker Diabetic Fatty (ZDF) Rats over a 9-week study.[1]
Safety Pharmacology in Canines
A significant finding in the preclinical evaluation of this compound is its toxicity in beagle dogs. These studies revealed skeletal and cardiac myopathy.
| Finding | Observation in Beagle Dogs | Reference |
| Primary Toxicity | Skeletal and cardiac myopathy, characterized by microscopic striated muscle degeneration and accumulation of lipid droplets in myofibers. | [2][3] |
| Serum Chemistry Changes | Increases in muscle-derived enzymes (creatine kinase, aspartate aminotransferase), decreases in glucose, and increases in non-esterified fatty acids and cholesterol. Metabolic acidosis was also observed. | [2][3] |
| Proposed Mechanism | Inhibition of mitochondrial flavin-containing enzymes involved in fatty acid metabolism, leading to a condition resembling ethylmalonic-adipic aciduria. The toxicity is not believed to be mediated by direct antagonism of the CB1 receptor in the muscle tissue, as no significant CB1R expression was detected. | [2][3] |
| Biomarker | Urinary ethylmalonate was identified as a potential biomarker for this compound-induced myopathy in dogs. | [2] |
Table 2: Summary of this compound-Induced Toxicity in Beagle Dogs.[2][3]
Pharmacokinetic and Receptor Binding Profile (Limited Data)
Comprehensive, directly comparable pharmacokinetic and receptor binding data for this compound across multiple species are scarce in the published literature.[4] The following table summarizes the available information.
| Parameter | Species | Value | Reference |
| Brain/Plasma Ratio | Mouse | 22% (at 3 mg/kg, oral) | |
| CB1 Receptor Binding Affinity (Ki) | Not specified | Subnanomolar affinity | |
| CB1R/CB2R Selectivity | Not specified | >2000-fold |
Table 3: Available Pharmacokinetic and Receptor Binding Data for this compound.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model for Efficacy Testing
This protocol is commonly used to evaluate the anti-obesity effects of compounds like this compound.
1. Animal Model:
-
Species and Strain: Male C57BL/6J mice are frequently used due to their susceptibility to diet-induced obesity.
-
Acclimatization: Animals are acclimated for at least one week upon arrival, with ad libitum access to standard chow and water.
2. Induction of Obesity:
-
Diet: Mice are fed a high-fat diet (HFD), typically providing 45-60% of calories from fat, for a period of 8-16 weeks to induce an obese phenotype. A control group is maintained on a standard low-fat diet (LFD).
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly) during the induction phase.
3. Treatment Administration:
-
Grouping: Obese mice are randomly assigned to treatment groups (e.g., vehicle control, this compound).
-
Dosing: this compound is typically administered daily via oral gavage at doses ranging from 1 to 10 mg/kg.
-
Duration: Treatment duration can range from a few weeks to several months, depending on the study endpoints.
4. Endpoint Measurements:
-
Body Weight and Food Intake: Monitored daily or weekly.
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): To assess glucose clearance.
-
Insulin Tolerance Test (ITT): To evaluate insulin sensitivity.
-
Serum Analysis: Measurement of plasma levels of glucose, insulin, lipids, and liver enzymes.
-
-
Body Composition: Analysis of fat and lean mass using techniques like DEXA or MRI.
Cardiovascular Safety Pharmacology in Conscious Beagle Dogs
While a specific protocol for this compound is not detailed, a general approach for assessing cardiovascular safety in conscious, telemetered beagle dogs is as follows:
1. Animal Model:
-
Species: Beagle dogs are a standard non-rodent species for safety pharmacology studies.
-
Instrumentation: Animals are surgically implanted with telemetry devices for continuous monitoring of cardiovascular parameters.
2. Experimental Design:
-
Dosing: The test compound is administered, typically via oral gavage, at multiple dose levels, including and exceeding the anticipated therapeutic range.
-
Data Collection: Cardiovascular parameters are recorded continuously before and for a specified period after dosing (e.g., 24 hours).
3. Parameters Measured:
-
Hemodynamics: Blood pressure (systolic, diastolic, mean arterial), heart rate.
-
Electrocardiogram (ECG): QT interval, PR interval, QRS duration.
-
Left Ventricular Pressure (if instrumented): dP/dt max (an indicator of contractility).
Mandatory Visualizations
Signaling Pathway of a CB1 Receptor Inverse Agonist
Caption: Signaling pathway of a CB1 receptor inverse agonist like this compound.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A generalized workflow for the preclinical evaluation of this compound.
References
- 1. This compound attenuates β-cell loss in male Zucker diabetic fatty rats independently of its effects on body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoid receptor antagonist-induced striated muscle toxicity and ethylmalonic-adipic aciduria in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of Ibipinabant and Its Structural Analogs as CB1 Receptor Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the cannabinoid receptor 1 (CB1) inverse agonist Ibipinabant and its key structural analogs. The focus is on providing objective performance comparisons based on experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to this compound and the Landscape of CB1 Receptor Inverse Agonists
This compound (also known as SLV319) is a potent and selective CB1 receptor antagonist that exhibits inverse agonist properties.[1] Structurally, it belongs to the 3,4-diarylpyrazoline class of compounds.[2] Like other CB1 inverse agonists, this compound binds to the CB1 receptor and stabilizes it in an inactive conformation. This action not only blocks the effects of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol but also reduces the basal, constitutive activity of the receptor.[3][4]
The development of CB1 receptor inverse agonists has been a significant area of research, primarily for the treatment of obesity and metabolic disorders.[5] By blocking the CB1 receptor, these compounds can reduce appetite, decrease body weight, and improve metabolic parameters.[6][7] However, the first generation of these drugs, including this compound and the well-known Rimonabant, were associated with central nervous system (CNS) side effects such as anxiety and depression, which has limited their clinical use.[8] This has led to the development of a second generation of peripherally restricted analogs designed to minimize brain penetration while retaining beneficial metabolic effects.[9]
This guide will compare this compound with its first-generation structural analogs, including Rimonabant, Taranabant, Otenabant, and AM251, as well as a key peripherally restricted analog, JD5037.
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinity and functional potency of this compound and its structural analogs at the human CB1 and CB2 receptors. This data is crucial for understanding the potency and selectivity of these compounds.
Table 1: Comparative Binding Affinity (Kᵢ) at Human Cannabinoid Receptors
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Selectivity (CB2 Kᵢ / CB1 Kᵢ) | Reference(s) |
| This compound (SLV319) | 7.8 | 7943 | >1000 | [10] |
| Rimonabant (SR141716A) | 1.98 | >1000 | >500 | [11] |
| AM251 | 7.49 | 2290 | ~306 | [12][13] |
| JD5037 | 0.35 | >245 | >700 | [14] |
Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity.
Table 2: Comparative Functional Activity (IC₅₀) at Human Cannabinoid Receptors
| Compound | CB1 IC₅₀ (nM) | CB2 IC₅₀ (nM) | Reference(s) |
| This compound (SLV319) | 9.9 (pA₂) | - | [10] |
| Rimonabant (SR141716A) | ~2.9 (inhibition of ACAT) | - | [15] |
| AM251 | 8 | - | [10][12] |
| JD5037 | 1.5 | - | [14][16] |
IC₅₀ (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. pA₂ is a measure of antagonist potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Protocol 1: Radioligand Binding Assay for CB1/CB2 Receptors
Objective: To determine the binding affinity (Kᵢ) of test compounds for the CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]CP55,940 or [³H]SR141716A.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL bovine serum albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.25% BSA, pH 7.4.
-
Test compounds (this compound and its analogs) dissolved in DMSO.
-
Non-specific binding control: A high concentration of a non-labeled CB1/CB2 ligand (e.g., 10 µM WIN 55,212-2).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kₐ, and varying concentrations of the test compound.
-
For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of a non-labeled ligand is added.
-
Add the cell membrane preparations to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes.[1]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Protocol 2: cAMP Accumulation Assay for Functional Inverse Agonism
Objective: To measure the ability of test compounds to act as inverse agonists by increasing cAMP levels through inhibition of the constitutive activity of the Gᵢ/ₒ-coupled CB1 receptor.
Materials:
-
Cells stably expressing the human CB1 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Physiological saline solution containing HEPES and BSA.
-
Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase inhibitors (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds (this compound and its analogs).
-
A commercially available cAMP assay kit (e.g., HTRF, ELISA, or radioligand binding assay).
Procedure:
-
Plate the cells in a multi-well plate and allow them to reach near confluency.
-
Wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for 15-30 minutes.[17]
-
Add varying concentrations of the test compound to the cells.
-
Stimulate the cells with a low concentration of forskolin to induce a submaximal increase in cAMP levels. This allows for the detection of both agonist-induced decreases and inverse agonist-induced increases in cAMP.
-
Incubate for 15-30 minutes at 37°C.[17]
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve and determine the EC₅₀ value for inverse agonism.
Protocol 3: In Vivo Assessment of Food Intake and Body Weight in Rodents
Objective: To evaluate the in vivo efficacy of test compounds on appetite and body weight.
Materials:
-
Rodents (e.g., diet-induced obese mice or Zucker rats).
-
Test compounds formulated for oral or intraperitoneal administration.
-
Vehicle control.
-
Metabolic cages for accurate food and water intake measurement.
-
A digital scale for daily body weight measurement.
Procedure:
-
Acclimatize the animals to the housing conditions and handling for at least one week.
-
Randomly assign the animals to treatment groups (vehicle control and different doses of the test compound).
-
Administer the test compound or vehicle daily at a consistent time.[18]
-
Measure food and water intake daily using metabolic cages.[19][20]
-
Measure the body weight of each animal daily before the administration of the compound.[19][20]
-
Continue the treatment for a predetermined period (e.g., 14-28 days).
-
Analyze the data by comparing the changes in food intake and body weight between the treatment groups and the vehicle control group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the comparative analysis of this compound and its analogs.
Caption: CB1 Receptor Signaling Pathway with an Inverse Agonist.
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion
This comparative guide provides a detailed overview of this compound and its structural analogs as CB1 receptor inverse agonists. The data presented in the tables highlights the high potency and selectivity of these compounds for the CB1 receptor. This compound and its first-generation analogs, while effective in preclinical models, have been hampered by CNS side effects. The development of peripherally restricted analogs like JD5037 represents a promising strategy to mitigate these adverse effects while retaining the therapeutic benefits of CB1 receptor blockade for metabolic disorders. The provided experimental protocols and visualizations serve as a valuable resource for researchers in the field of cannabinoid pharmacology and drug development. Further research into the nuanced pharmacological profiles of these compounds will be crucial for the development of safer and more effective therapeutic agents targeting the endocannabinoid system.
References
- 1. Probing the Interaction of SR141716A with the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AM 251 | CB1 Receptors | Tocris Bioscience [tocris.com]
- 3. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 4. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of CB1 neutral antagonists and inverse agonists on gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AM251 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AM251 | Cannabinoid receptor 1 (CB1) Antagonist | Hello Bio [hellobio.com]
- 13. caymanchem.com [caymanchem.com]
- 14. abmole.com [abmole.com]
- 15. Rimonabant is a dual inhibitor of acyl CoA:cholesterol acyltransferases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. The neutral cannabinoid CB1 receptor antagonist A M4113 regulates body weight through changes in energy intake in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
Validating the Anorectic Effects of Ibipinabant: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anorectic effects of Ibipinabant with other cannabinoid 1 (CB1) receptor antagonists. Supporting experimental data, detailed methodologies for key behavioral tests, and visualizations of associated signaling pathways are presented to facilitate a comprehensive understanding of this compound's potential in appetite regulation.
This compound is a potent and highly selective CB1 receptor antagonist that has demonstrated significant anorectic effects in preclinical animal models.[1] Its mechanism of action, like other first-generation CB1 antagonists such as Rimonabant, involves blocking the CB1 receptor, which is a key component of the endocannabinoid system known to regulate energy homeostasis.[2][3] This guide delves into the behavioral assays used to validate these effects and compares this compound's performance with its counterparts.
Comparison of Anorectic Effects: this compound vs. Alternatives
Preclinical studies have consistently shown that CB1 receptor antagonists effectively reduce food intake and body weight.[4][5] this compound, in particular, has been noted for its potent anorectic properties.[1] The following tables summarize the available quantitative data from a comparative study in male Zucker diabetic fatty (ZDF) rats, a model of obesity and type 2 diabetes. This study compared the effects of this compound with Rimonabant and a food-restricted group on various metabolic parameters.
Table 1: Effect of this compound and Rimonabant on Average Daily Food Intake in ZDF Rats
| Treatment Group | Dose (mg/kg/day) | Average Daily Food Intake (g) | % Change from Vehicle |
| Vehicle Control | - | 35.2 ± 1.1 | - |
| This compound | 10 | 28.9 ± 0.8 | -17.9% |
| Rimonabant | 10 | 29.5 ± 0.9 | -16.2% |
| Food-restricted | - | 28.5 ± 0.3* | -19.0% |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
Table 2: Effect of this compound and Rimonabant on Average Daily Water Intake in ZDF Rats
| Treatment Group | Dose (mg/kg/day) | Average Daily Water Intake (mL) | % Change from Vehicle |
| Vehicle Control | - | 125 ± 8 | - |
| This compound | 10 | 85 ± 7 | -32.0% |
| Rimonabant | 10 | 92 ± 6 | -26.4% |
| Food-restricted | - | 88 ± 5* | -29.6% |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
Table 3: Effect of this compound and Rimonabant on Body Weight in ZDF Rats
| Treatment Group | Dose (mg/kg/day) | Final Body Weight (g) | % Change from Vehicle |
| Vehicle Control | - | 455 ± 12 | - |
| This compound | 10 | 410 ± 10 | -9.9% |
| Rimonabant | 10 | 415 ± 11 | -8.8% |
| Food-restricted | - | 408 ± 9* | -10.3% |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
These data indicate that this compound at a dose of 10 mg/kg/day significantly reduces food and water intake, as well as body weight in ZDF rats, with an efficacy comparable to Rimonabant and food restriction.
Experimental Protocols for Behavioral Assessment
The anorectic effects of compounds like this compound are validated using specific behavioral tests in rodent models. The following are detailed methodologies for two key experimental paradigms.
Palatable Food Intake Paradigm
This test assesses the effect of a compound on the consumption of highly palatable food, which is often driven by reward rather than hunger.
Objective: To determine if this compound selectively reduces the intake of palatable food.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Habituation: Individually house rats and provide ad libitum access to standard chow and water. Habituate them to a specific highly palatable food (e.g., sweetened condensed milk, high-fat diet) for short periods (e.g., 30 minutes) daily for 3-5 days.
-
Baseline Measurement: After habituation, measure the baseline intake of the palatable food over a 30-minute period for 2-3 consecutive days.
-
Drug Administration: On the test day, administer this compound (or vehicle/comparator drug) via the intended route (e.g., intraperitoneal injection) at a specified time before the presentation of the palatable food.
-
Test Session: At the designated time, present the pre-weighed amount of palatable food to each rat and record the amount consumed over the 30-minute session.
-
Data Analysis: Compare the amount of palatable food consumed between the different treatment groups. A significant reduction in intake in the this compound group compared to the vehicle group indicates an anorectic effect on rewarding food consumption.
Activity-Based Anorexia (ABA) Model
The ABA model is a well-established paradigm that mimics some of the key features of anorexia nervosa, including reduced food intake and hyperactivity.
Objective: To evaluate the effect of this compound on the development of activity-based anorexia.
Animals: Adolescent female C57BL/6 mice.
Procedure:
-
Acclimation: Individually house mice in cages equipped with a running wheel. Allow them to acclimate to the wheels for 3-4 days with ad libitum access to food and water.
-
Baseline Measurement: Record baseline food intake and running wheel activity for 24 hours.
-
Induction of ABA: Restrict food access to a limited period each day (e.g., 2-4 hours), while maintaining free access to the running wheel.
-
Drug Administration: Administer this compound (or vehicle/comparator drug) daily, typically before the scheduled feeding time.
-
Monitoring: Monitor body weight, food intake during the feeding period, and daily running wheel activity for each mouse.
-
Data Analysis: Compare the changes in body weight, food intake, and running activity between the different treatment groups. A delay or attenuation in the development of the characteristic weight loss and hyperactivity in the this compound-treated group would suggest a therapeutic effect.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and processes involved in validating the anorectic effects of this compound, the following diagrams are provided in DOT language.
CB1 Receptor Antagonist Signaling Pathway
This diagram illustrates the general mechanism by which CB1 receptor antagonists like this compound are believed to exert their anorectic effects.
Caption: CB1 receptor antagonist signaling pathway.
Experimental Workflow for Validating Anorectic Effects
This diagram outlines the typical workflow for a preclinical study designed to validate the anorectic effects of a compound like this compound.
Caption: Preclinical workflow for anorectic drug validation.
References
A Comparative Guide to the In-Vitro and In-Vivo Potency of Ibipinabant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro and in-vivo potency of Ibipinabant, a selective cannabinoid receptor 1 (CB1) antagonist. The information is compiled from various experimental sources to offer an objective overview for research and drug development purposes.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the potency of this compound.
| Parameter | Value | Receptor/Model | Reference Compound | Reference Value |
| In-Vitro Potency | ||||
| Binding Affinity (Ki) | 7.8 nM | Human CB1 Receptor | Rimonabant | ~2 nM |
| 7943 nM | Human CB2 Receptor | - | - | |
| Functional Activity (pA2) | 9.9 | Antagonism of WIN-55212-2-induced arachidonic acid release in CHO cells | - | - |
| In-Vivo Potency | ||||
| Antagonism of CB1 Agonist Effects (ED50) | 5.5 mg/kg (hypotension) | Rat | - | - |
| 3 mg/kg (hypothermia) | Mouse | - | - | |
| Food Intake Reduction | Significant at 3 mg/kg/day | Diet-induced obese mice | Rimonabant | >65% brain CB1 occupancy required for similar effect |
| Body Weight Reduction | Significant at 3 mg/kg/day | Diet-induced obese mice | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the human CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparations with the radioligand and varying concentrations of this compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 90 minutes at 30°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Objective: To assess the functional antagonist activity of this compound at the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing the CB1 receptor.
-
[³⁵S]GTPγS.
-
CB1 receptor agonist (e.g., WIN-55,212-2).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1% BSA, pH 7.4).
-
GDP.
Procedure:
-
Pre-incubate the membranes with GDP to ensure all G-proteins are in the inactive state.
-
Add the CB1 agonist, [³⁵S]GTPγS, and varying concentrations of this compound to the reaction mixture.
-
Incubate to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Separate the bound [³⁵S]GTPγS from the free form by filtration.
-
Measure the radioactivity of the bound [³⁵S]GTPγS.
-
Determine the ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding.
In-Vivo Mouse Model of Diet-Induced Obesity and Food Intake
This model is used to evaluate the in-vivo efficacy of compounds on metabolic parameters.
Objective: To assess the effect of this compound on food intake and body weight in a diet-induced obesity mouse model.
Materials:
-
Male C57BL/6J mice.
-
High-fat diet (HFD; e.g., 60% kcal from fat) and control low-fat diet (LFD).
-
This compound formulated for oral administration.
-
Metabolic cages for monitoring food and water intake.
Procedure:
-
Induce obesity in mice by feeding them an HFD for several weeks. A control group is maintained on an LFD.
-
After the development of obesity, randomize the HFD-fed mice into treatment groups (vehicle control and this compound at different doses).
-
Administer this compound or vehicle daily via oral gavage.
-
Monitor food intake and body weight daily or at regular intervals.
-
At the end of the study, other metabolic parameters such as glucose tolerance and plasma lipid levels can be assessed.
Visualizations
Cannabinoid Receptor 1 (CB1R) Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CB1 receptor and the mechanism of action of an antagonist/inverse agonist like this compound.
Caption: CB1 Receptor Signaling Pathway and this compound's Mechanism.
Experimental Workflow for Potency Assessment
The diagram below outlines a typical workflow for evaluating the in-vitro and in-vivo potency of a CB1 receptor antagonist.
Caption: Workflow for assessing the potency of a CB1 antagonist.
Comparison and Conclusion
This compound is a potent and selective CB1 receptor antagonist with high in-vitro binding affinity and functional antagonism.[1] Its selectivity for the CB1 receptor over the CB2 receptor is over 1000-fold.[1] In-vivo studies have demonstrated its efficacy in reducing food intake and body weight in rodent models of obesity at doses that suggest a potential for peripheral action, as a significant reduction in palatable food intake was observed at a relatively low brain CB1 receptor occupancy compared to Rimonabant.[2]
The development of many first-generation CB1 antagonists, including this compound for clinical use in obesity, was halted due to centrally mediated adverse effects.[3] However, this compound and its analogs continue to be valuable research tools for understanding the role of the endocannabinoid system in metabolism and for the development of peripherally restricted CB1 antagonists with improved safety profiles.[2][4][5] The data presented in this guide highlights the potent pharmacological profile of this compound and provides a foundation for its use in preclinical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 4. researchgate.net [researchgate.net]
- 5. seekingalpha.com [seekingalpha.com]
A Comparative Study of First and Second-Generation CB1 Antagonists
The cannabinoid 1 (CB1) receptor, a key component of the endocannabinoid system, plays a crucial role in regulating energy homeostasis, appetite, and metabolism. Its central role has made it a prime target for the development of antagonists for the treatment of obesity and related metabolic disorders. This guide provides a comparative analysis of first and second-generation CB1 receptor antagonists, focusing on their pharmacological properties, clinical and preclinical efficacy, and the evolution of their therapeutic profiles.
First-Generation CB1 Antagonists: A Tale of Efficacy and Adverse Events
The first wave of CB1 antagonists demonstrated significant promise in clinical trials, effectively promoting weight loss and improving metabolic parameters. However, their utility was ultimately curtailed by centrally-mediated neuropsychiatric side effects, leading to their withdrawal from the market.
Rimonabant (SR141716A) , the first-in-class selective CB1 antagonist, was approved in Europe for the treatment of obesity. Clinical trials, such as the RIO (Rimonabant in Obesity) studies, demonstrated that at a 20 mg/day dose, rimonabant produced a mean weight loss of 4.6 kg after one year, with some studies showing maintenance of this loss for up to two years.[1][2][3] Beyond weight reduction, it also led to improvements in HDL-cholesterol, triglycerides, and insulin resistance.[2]
Taranabant (MK-0364) also showed dose-dependent weight loss in clinical trials. In a high-dose study, patients receiving 2 mg and 4 mg of taranabant experienced significant weight loss at 104 weeks compared to placebo.[4] However, its development was halted due to a dose-related increase in adverse events, particularly psychiatric and gastrointestinal side effects.[4][5][6]
Surinabant (SR147778) was primarily investigated for smoking cessation. While it did not significantly improve abstinence rates compared to placebo, it did show a modest effect in reducing post-cessation weight gain.[7][8]
Ibipinabant (SLV319) , another first-generation antagonist, demonstrated potent anorectic effects in animal models.[9] However, like other compounds in its class, concerns over the side-effect profile associated with central CB1 receptor blockade limited its clinical development.[9]
Second-Generation CB1 Antagonists: A Focus on Peripheral Restriction
The primary limitation of the first-generation antagonists was their ability to cross the blood-brain barrier and interact with CB1 receptors in the central nervous system, leading to anxiety, depression, and other psychiatric side effects. The second generation of CB1 antagonists was designed to be peripherally restricted, aiming to retain the metabolic benefits of CB1 blockade in peripheral tissues like the liver, adipose tissue, and skeletal muscle, while avoiding the central adverse effects.
TM38837 is a peripherally restricted CB1 receptor antagonist that has shown efficacy in animal models of obesity and type 2 diabetes.
JD5037 is another peripherally restricted CB1 inverse agonist that has demonstrated anti-obesity effects in animal studies. It is believed to mediate its effects by blocking peripheral CB1 receptors, leading to decreased leptin expression and secretion and increased leptin clearance by the kidneys.[10] Preclinical studies have shown that JD5037 can reduce food intake, body weight, and normalize glucose and insulin responses in obese mice.[10][11]
Comparative Data
The following tables summarize the quantitative data for first and second-generation CB1 antagonists, providing a clear comparison of their binding affinities and efficacy.
Table 1: Comparative Binding Affinities (Ki) of CB1 Antagonists
| Compound | Generation | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1 vs. CB2) |
| Rimonabant | First | 1.8[12] | 514[12] | ~285-fold |
| Taranabant | First | - | - | - |
| Surinabant | First | - | - | - |
| This compound | First | 7.8[13][14][15][16] | 7943[13][14] | >1000-fold |
| TM38837 | Second | - | - | - |
| JD5037 | Second | 0.35[10][11][17] | >245 | >700-fold |
Table 2: Clinical Efficacy of First-Generation CB1 Antagonists in Obesity
| Compound | Dose | Mean Weight Loss vs. Placebo (1 year) | Key Metabolic Improvements | Common Adverse Events |
| Rimonabant | 20 mg/day | 4.6 kg[1] | Increased HDL, Decreased Triglycerides, Improved Insulin Resistance[2] | Nausea, Diarrhea, Dizziness, Anxiety, Depressed Mood[1] |
| Taranabant | 2-4 mg/day | 4.0 - 5.5 kg | Reductions in Waist Circumference, Triglycerides | Gastrointestinal issues, Irritability, Anxiety, Depression[4][6][18] |
Table 3: Preclinical Efficacy of Second-Generation CB1 Antagonists in Obesity Models
| Compound | Animal Model | Key Efficacy Findings |
| TM38837 | - | Efficacious in animal models of obesity and type 2 diabetes |
| JD5037 | Diet-Induced Obese Mice | Reduced food intake, body weight, and adiposity; Normalized glucose and insulin responses[10][11] |
Experimental Protocols
Radioligand Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC50), which is then used to calculate the Ki value.
-
Materials:
-
Membrane preparations from cells expressing the CB1 receptor.
-
A radiolabeled ligand with high affinity for the CB1 receptor (e.g., [3H]CP-55,940).
-
Test compound (unlabeled antagonist).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of inhibition of specific binding against the concentration of the test compound.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[19]
-
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
This protocol is used to evaluate the anti-obesity effects of CB1 antagonists in a relevant animal model.
-
Objective: To assess the impact of the test compound on body weight, food intake, and metabolic parameters in mice with obesity induced by a high-fat diet.
-
Animals: Male C57BL/6 mice are typically used and fed a high-fat diet for several weeks to induce obesity.
-
Procedure:
-
Once the mice become obese, they are randomly assigned to treatment groups (vehicle control and different doses of the test compound).
-
The test compound is administered daily (e.g., via oral gavage) for a specified period (e.g., 28 days).
-
Body weight and food intake are monitored regularly throughout the study.
-
At the end of the treatment period, blood samples are collected to measure metabolic parameters such as glucose, insulin, and lipid levels.
-
Tissues such as the liver and adipose tissue may be collected for further analysis.
-
Signaling Pathways and Mechanisms
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.
Caption: CB1 receptor signaling pathway.
Upon activation by an endogenous agonist like anandamide, the CB1 receptor activates the Gi/o protein. The α-subunit of the Gi/o protein then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[20][21][22] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), which in turn modulates various downstream cellular processes. CB1 receptor antagonists block the binding of agonists, thereby preventing this signaling cascade. Inverse agonists, such as many of the first-generation compounds, not only block agonist activity but also reduce the basal or constitutive activity of the receptor.
Caption: Experimental workflow for CB1 antagonist development.
Conclusion
The journey of CB1 receptor antagonists from the first to the second generation reflects a significant evolution in drug design, driven by the need to mitigate centrally-mediated side effects. While the first-generation compounds provided strong clinical validation for the anti-obesity effects of CB1 receptor blockade, their adverse event profile rendered them unsuitable for therapeutic use. The development of peripherally restricted second-generation antagonists represents a promising strategy to harness the metabolic benefits of this target while improving the safety profile. Further research and clinical evaluation of these newer compounds will be crucial in determining their ultimate therapeutic potential in the management of obesity and related metabolic diseases.
References
- 1. Rimonabant: the evidence for its use in the treatment of obesity and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the cannabinoid-1 receptor blocker rimonabant on weight reduction and cardiovascular risk factors in overweight patients: 1-year experience from the RIO-Europe study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of rimonabant, a cannabinoid-1 receptor blocker, on weight and cardiometabolic risk factors in overweight or obese patients: RIO-North America: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of taranabant, a novel selective cannabinoid-1 receptor inverse agonist, for the treatment of obesity: results from a double-blind, placebo-controlled, single oral dose study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase III Data Showed Taranabant, Merck & Co., Inc.'s Investigational Medicine to Treat Obesity, Led to Statistically Significant Weight Loss - BioSpace [biospace.com]
- 7. Efficacy of a dose range of surinabant, a cannabinoid receptor blocker, for smoking cessation: a randomized controlled clinical trial | Semantic Scholar [semanticscholar.org]
- 8. Surinabant - Wikipedia [en.wikipedia.org]
- 9. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JD5037 - Wikipedia [en.wikipedia.org]
- 11. abmole.com [abmole.com]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. abmole.com [abmole.com]
- 15. This compound | CB1 antagonist | Probechem Biochemicals [probechem.com]
- 16. (±)-ibipinabant — TargetMol Chemicals [targetmol.com]
- 17. medkoo.com [medkoo.com]
- 18. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: low-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cannabinoid CB1 receptors fail to cause relaxation, but couple via Gi/Go to the inhibition of adenylyl cyclase in carotid artery smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ibipinabant and Peripherally Restricted CB1 Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cannabinoid CB1 receptor antagonist Ibipinabant with leading peripherally restricted alternatives. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to inform preclinical and clinical research decisions.
The therapeutic potential of antagonizing the cannabinoid 1 (CB1) receptor for metabolic disorders has been well-established. However, the clinical development of first-generation CB1 antagonists, such as Rimonabant and this compound, was halted due to centrally-mediated psychiatric side effects. This led to the development of a new generation of peripherally restricted CB1 antagonists, designed to minimize brain penetration while retaining efficacy in peripheral tissues. This guide compares this compound to prominent peripherally restricted CB1 antagonists, including AM6545, JD5037, and TM38837.
Quantitative Data Comparison
The following tables provide a structured overview of the in vitro and in vivo pharmacological properties of this compound and selected peripherally restricted CB1 antagonists.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Binding Affinity (Kᵢ/IC₅₀, nM) | Receptor Selectivity (CB1 vs. CB2) | Functional Activity |
| This compound | Kᵢ: 7.8[1] | >1000-fold[1] | Antagonist/Inverse Agonist[2][3] |
| AM6545 | Kᵢ: 1.7[4] | >300-fold[5] | Neutral Antagonist[4][6] |
| JD5037 | IC₅₀: 1.5[7] | >700-fold[8] | Inverse Agonist[8][9] |
| TM38837 | IC₅₀: 8.5[10] | 71-fold[10] | Inverse Agonist[10][11] |
Table 2: In Vivo Pharmacokinetics and Efficacy in Diet-Induced Obesity (DIO) Models
| Compound | Brain/Plasma Ratio | In Vivo Efficacy in DIO Models |
| This compound | Brain CB1R occupancy of 11% at a dose that reduces palatable food intake[9] | Reduces food intake and body weight[1] |
| AM6545 | 0.18 ± 0.11 (in rats, 1h post-injection)[6] | Reduces body weight and improves metabolic parameters[4][12] |
| JD5037 | Minimal to no brain penetration[13] | Reduces body weight, hyperphagia, and improves metabolic parameters[14] |
| TM38837 | Low brain penetration[15] | Induces weight loss[15] |
Experimental Protocols
CB1 Receptor Binding Assay
This protocol outlines a standard method for determining the binding affinity of a test compound to the CB1 receptor using a competitive radioligand binding assay.
1. Membrane Preparation:
-
Tissues (e.g., rodent brain) or cells expressing the CB1 receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Competitive Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled CB1 receptor ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound.
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CB1 receptor antagonist (e.g., Rimonabant).
3. Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
This protocol describes a typical in vivo study to evaluate the anti-obesity effects of a CB1 receptor antagonist in a diet-induced obesity mouse model.
1. Animal Model:
-
Male C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 8-12 weeks) to induce obesity and metabolic abnormalities.
-
A control group is fed a standard chow diet.
2. Drug Administration:
-
The obese mice are randomly assigned to treatment groups and receive daily administration of the test compound (e.g., via oral gavage or intraperitoneal injection) or vehicle for a specified duration (e.g., 28 days).
3. Monitoring:
-
Body weight and food intake are monitored regularly throughout the study.
-
At the end of the treatment period, various metabolic parameters are assessed, including:
-
Fasting blood glucose and insulin levels.
-
Glucose tolerance, typically via an oral glucose tolerance test (OGTT).
-
Plasma lipid profile (triglycerides, cholesterol).
-
Body composition (fat mass and lean mass) using techniques like DEXA.
-
Liver triglycerides to assess hepatic steatosis.
-
4. Data Analysis:
-
Statistical analysis is performed to compare the effects of the test compound to the vehicle control group.
Signaling Pathways and Experimental Workflows
CB1 Receptor Antagonism Signaling Pathway
CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi/o proteins. Antagonism of the CB1 receptor blocks the intracellular signaling cascade initiated by endocannabinoids.
Caption: CB1 Receptor Antagonism Signaling Pathway.
Experimental Workflow for In Vivo DIO Study
The following diagram illustrates a typical workflow for an in vivo study evaluating a CB1 antagonist in a diet-induced obesity model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE NOVEL CANNABINOID CB1 ANTAGONIST AM6545 SUPPRESSES FOOD INTAKE AND FOOD-REINFORCED BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel peripherally restricted cannabinoid receptor antagonist, AM6545, reduces food intake and body weight, but does not cause malaise, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peripheral selectivity of the novel cannabinoid receptor antagonist TM38837 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity [jci.org]
- 13. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fpwr.org [fpwr.org]
- 15. The Cannabinoid CB1 Antagonist TM38837 With Limited Penetrance to the Brain Shows Reduced Fear-Promoting Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Published Ibipinabant Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on Ibipinabant (also known as SLV319), a potent and selective cannabinoid CB1 receptor inverse agonist. The focus is on the independent replication and verification of its pharmacological effects, particularly its metabolic outcomes and observed toxicities. Data from the initial preclinical studies are compared with findings from subsequent independent research to offer a comprehensive overview for the scientific community.
Data Presentation: Comparative Quantitative Data
The following tables summarize key quantitative data from the primary research and independent studies investigating the effects of this compound.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Parameter | Primary Study (Lange et al., 2004) | Independent Verification |
| CB1 Receptor Binding Affinity (Ki) | 7.8 nM | Consistently reported in the low nanomolar range in subsequent publications.[1] |
| CB2 Receptor Binding Affinity (Ki) | 7943 nM | Over 1000-fold selectivity for CB1 over CB2 receptors confirmed.[1] |
| Functional Antagonism (pA2) | 9.9 (against WIN-55212-induced arachidonic acid release) | Not explicitly replicated in the available independent studies. |
Table 2: In Vivo Effects on Food Intake and Body Weight in Diet-Induced Obese (DIO) Mice
| Parameter | Primary Finding (Replicated in multiple studies) | Independent Study 1 (Tam et al., 2012) | Independent Study 2 (General Preclinical Data) |
| Dosage | 3 mg/kg/day, p.o. | Not specified for direct comparison | 3-10 mg/kg, p.o. |
| Duration | 28 days | Not specified for direct comparison | 56 days |
| Effect on Food Intake | Significant reduction | Used as a comparator, noted to reduce food intake | Potent anorectic effects observed.[2] |
| Effect on Body Weight | Significant reduction | Caused a significant reduction in body weight | Caused reductions in body weight and adiposity.[1] |
| Effect on Adiposity | Significant reduction in adiposity | Not specified | Reduction in adiposity.[1] |
Table 3: Antidiabetic Effects in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Independent Study (Rohrbach et al., 2012)[3] |
| Dosage | 10 mg/kg |
| Duration | 9 weeks |
| Fasting Glucose | -61% vs. vehicle |
| Glucose AUC (OGTT) | -44% vs. vehicle |
| Glycosylated Hemoglobin (HbA1c) | -50% vs. vehicle |
| Non-fasting Insulin | +71% vs. vehicle |
| Islet Area | +40% vs. vehicle |
| Islet Insulin Content | +76% vs. vehicle |
| Comparison to Rimonabant | Slightly more effective at the lowest dose |
| Weight Loss Dependency | Effects appeared independent of weight loss |
Table 4: Myotoxicity Findings
| Parameter | Initial Observation (Preclinical Dog Study) | Independent Mechanistic Study (van der Stelt et al., 2015)[4] |
| Observed Effect | Muscle toxicity with mitochondrial dysfunction | Strong cytotoxic potency in C2C12 myoblasts.[4] |
| Proposed Mechanism | Not detailed | Inhibition of mitochondrial ADP/ATP exchange via the adenine nucleotide translocase (ANT).[4] |
| Cellular Consequences | Not detailed | Increased reactive oxygen species (ROS) generation and decreased ATP production capacity.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
CB1 Receptor Binding Assay (General Protocol):
Membranes from cells stably expressing the human CB1 receptor are incubated with a radiolabeled cannabinoid agonist (e.g., [3H]CP55,940) and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist. After incubation, the membranes are filtered, and the bound radioactivity is measured using liquid scintillation counting. The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.
Diet-Induced Obesity (DIO) Mouse Model (General Protocol):
Male C57BL/6 mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity. Once a significant difference in body weight is observed compared to chow-fed controls, the DIO mice are randomized into treatment groups. This compound or vehicle is administered daily via oral gavage. Body weight and food intake are monitored regularly throughout the study. At the end of the treatment period, various metabolic parameters and body composition can be analyzed.
Oral Glucose Tolerance Test (OGTT) (as per Rohrbach et al., 2012):
Animals are fasted overnight. A baseline blood sample is collected, and then a glucose solution (e.g., 2 g/kg) is administered orally. Blood samples are collected at specified time points (e.g., 15, 30, 60, and 120 minutes) after glucose administration to measure blood glucose and insulin levels. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Assessment of Myotoxicity (as per van der Stelt et al., 2015):
C2C12 myoblast cells are cultured and exposed to varying concentrations of this compound. Cell viability is assessed using assays such as the MTT or LDH release assay. For mechanistic studies, mitochondrial function is evaluated by measuring cellular ATP levels, reactive oxygen species (ROS) production (e.g., using DCFDA), and oxygen consumption rates in isolated mitochondria or intact cells using high-resolution respirometry. The activity of mitochondrial respiratory chain complexes can also be measured spectrophotometrically.
Mandatory Visualization
Signaling Pathway of this compound as a CB1 Receptor Inverse Agonist
Caption: this compound, a CB1 inverse agonist, stabilizes the inactive state of the receptor, leading to increased adenylyl cyclase activity and cAMP levels.
Experimental Workflow for Investigating Metabolic Effects in DIO Mice
Caption: Workflow for assessing the in vivo metabolic effects of this compound in a diet-induced obesity mouse model.
Logical Relationship of this compound-Induced Myotoxicity
Caption: Off-target inhibition of ANT by this compound leads to mitochondrial dysfunction and myotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. This compound attenuates β-cell loss in male Zucker diabetic fatty rats independently of its effects on body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial ADP/ATP exchange inhibition: a novel off-target mechanism underlying this compound-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ibipinabant: A Procedural Guide for Laboratory Professionals
Chemical and Hazard Profile of Ibipinabant
To determine the appropriate disposal route, it's crucial to understand the chemical nature and potential hazards of this compound.
| Property | Data |
| Molecular Formula | C₂₃H₂₀Cl₂N₄O₂S |
| GHS Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| Chemical Class | Chlorinated organic compound, Sulfonamide derivative |
The GHS hazard statements are based on the general profile of similar chemical compounds and may not be exhaustive for this compound itself. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide clear, actionable steps for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
-
2. Waste Segregation:
-
Solid Waste:
-
Collect unused or expired this compound powder in a dedicated, clearly labeled hazardous waste container.
-
Contaminated items such as weighing boats, pipette tips, and gloves should be placed in a separate, sealed bag or container labeled as "this compound Solid Waste."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof, and chemically resistant container.
-
The container must be clearly labeled as "Hazardous Waste: this compound in [Solvent Name]."
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1][2]
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
3. Labeling:
-
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific contents and concentration (e.g., "this compound in DMSO")
-
The associated hazards (e.g., "Irritant," "Chlorinated Compound")
-
The date of accumulation
-
4. Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[3]
-
Ensure containers are tightly sealed to prevent leaks or spills.[2]
5. Disposal:
-
This compound waste is not suitable for disposal down the drain or in regular trash.[4][5]
-
All this compound waste must be disposed of through a licensed hazardous waste disposal company.[1][2]
-
Follow your institution's specific procedures for arranging a hazardous waste pickup.
6. Documentation:
-
Maintain a log of all this compound waste generated, including the amount, date of disposal, and the disposal company used. This is crucial for regulatory compliance.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This guide provides general recommendations for the disposal of this compound based on its chemical properties and standard laboratory safety practices. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations regarding hazardous waste disposal.[6][7] Always follow your institution's established protocols for chemical waste management.
References
- 1. gmpsop.com [gmpsop.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. Hazardous chemicals, activities or devices - Society for Science [societyforscience.org]
- 7. rxdestroyer.com [rxdestroyer.com]
Personal protective equipment for handling Ibipinabant
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ibipinabant. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent and selective cannabinoid CB1 receptor antagonist.
Chemical and Physical Properties
This compound is a solid, white to off-white powder.[1] It is essential to handle this compound with care due to its potential as an irritant.[2]
| Property | Data | Reference |
| Chemical Formula | C₂₃H₂₀Cl₂N₄O₂S | --INVALID-LINK-- |
| Molecular Weight | 487.40 g/mol | --INVALID-LINK-- |
| CAS Number | 464213-10-3 | --INVALID-LINK-- |
| Appearance | White to off-white solid powder | --INVALID-LINK-- |
| Storage (Solid) | -20°C (short-term), -80°C (long-term) | --INVALID-LINK--, --INVALID-LINK-- |
| Storage (Solutions) | -80°C (up to 6 months), -20°C (up to 1 month) | --INVALID-LINK-- |
| Stability | Solutions are unstable; prepare fresh. | --INVALID-LINK-- |
Personal Protective Equipment (PPE)
To ensure personal safety, the following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves (e.g., nitrile).
-
Skin and Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation.
Handling and Storage
Handling:
-
Avoid all personal contact, including inhalation.
-
Wear protective clothing to prevent skin contact.
-
Use in a well-ventilated area or under a chemical fume hood.
-
Avoid the formation of dust and aerosols.
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, dry, and well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
For long-term storage of the solid compound, -20°C is recommended.
-
Stock solutions should be stored at -80°C for up to six months or -20°C for up to one month.[3]
Emergency Procedures
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Spill and Leakage:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) followed by soap and water.
-
Prevent the spilled material from entering drains or waterways.
Disposal Plan
All waste materials, including the compound itself, contaminated PPE, and cleaning materials, should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidelines.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
